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  • Product: 3'-Azetidinomethyl-2,3-dichlorobenzophenone
  • CAS: 898772-06-0

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone: A Medicinal Chemistry Perspective

Executive Summary The benzophenone scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzophenone scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Similarly, the azetidine ring, a saturated four-membered azaheterocycle, is a crucial structural unit in many biologically active compounds, valued for its ability to impart favorable physicochemical properties.[4] This guide provides an in-depth, technically-grounded protocol for the synthesis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone, a hybrid molecule that strategically combines these two important pharmacophores. We will elucidate a robust, multi-step synthetic route, explaining the mechanistic rationale behind each transformation and providing detailed experimental procedures designed for reproducibility and validation in a research and development setting.

Introduction: The Strategic Rationale for Synthesis

In modern drug discovery, the concept of molecular hybridization—combining two or more distinct pharmacophoric units into a single molecule—has emerged as a powerful strategy.[5] This approach aims to develop new chemical entities with potentially synergistic or additive biological effects, improved selectivity, or the ability to overcome drug resistance mechanisms.[5]

The target molecule, 3'-Azetidinomethyl-2,3-dichlorobenzophenone, is a quintessential example of this design philosophy.

  • The Benzophenone Core: This diaryl ketone framework is a privileged structure in pharmacology. Its rigid, yet conformationally adaptable nature allows it to interact with a variety of biological targets.[1][6] The specific 2,3-dichloro substitution pattern is designed to modulate the electronic and steric properties of the ring, potentially enhancing binding affinity or metabolic stability.

  • The Azetidine Moiety: The incorporation of small, saturated heterocycles like azetidine is a well-established tactic to improve drug-like properties. The azetidine ring can enhance aqueous solubility, reduce lipophilicity, and serve as a rigid linker or a vector for interacting with specific receptor pockets. Its basic nitrogen atom can form critical salt bridges or hydrogen bonds.[4]

The synthesis of this specific molecule is therefore driven by the hypothesis that the combination of a dichlorinated benzophenone with an azetidinomethyl substituent will yield a compound with significant potential for biological activity, meriting its inclusion in screening libraries for drug development programs.

Retrosynthetic Analysis and Strategic Planning

A logical and efficient synthesis is paramount. Our strategy is built upon a retrosynthetic analysis that deconstructs the target molecule into readily available starting materials through reliable and high-yielding chemical transformations.

The primary disconnection is at the benzylic carbon-nitrogen bond, suggesting a nucleophilic substitution reaction between azetidine and a suitable electrophile. This leads to a 3'-(halomethyl)benzophenone intermediate. This intermediate can be accessed via benzylic halogenation of a methyl group, which in turn is installed via a classical Friedel-Crafts acylation.

G cluster_main Target 3'-Azetidinomethyl-2,3-dichlorobenzophenone Intermediate1 3'-(Bromomethyl)-2,3-dichlorobenzophenone Target->Intermediate1 C-N Disconnection (Nucleophilic Substitution) Intermediate2 3'-Methyl-2,3-dichlorobenzophenone Intermediate1->Intermediate2 C-Br Disconnection (Radical Bromination) Intermediate3 2,3-Dichlorobenzoyl Chloride Intermediate2->Intermediate3 C-C Disconnection (Friedel-Crafts Acylation) Starting2 Toluene Intermediate2->Starting2 Starting3 2,3-Dichlorobenzoic Acid Intermediate3->Starting3 (Acid Chloride Formation) Starting1 Azetidine

Caption: Retrosynthetic analysis of the target molecule.

This analysis outlines a robust four-step forward synthesis, which forms the basis of our experimental protocol.

Detailed Synthetic Protocol and Mechanistic Insights

The overall workflow is designed as a sequential process, where the product of each step serves as the reactant for the next.

G A 2,3-Dichlorobenzoic Acid B Step 1: Acid Chloride Formation A->B C 2,3-Dichlorobenzoyl Chloride B->C D Step 2: Friedel-Crafts Acylation C->D E 3'-Methyl-2,3-dichlorobenzophenone D->E F Step 3: Radical Bromination E->F G 3'-(Bromomethyl)-2,3- dichlorobenzophenone F->G H Step 4: Nucleophilic Substitution G->H I Final Product: 3'-Azetidinomethyl-2,3- dichlorobenzophenone H->I Toluene Toluene Toluene->D Azetidine Azetidine Azetidine->H

Caption: Overall synthetic workflow diagram.

Step 1: Preparation of 2,3-Dichlorobenzoyl Chloride
  • Causality: The conversion of a carboxylic acid to its corresponding acyl chloride is a crucial activation step for the subsequent Friedel-Crafts acylation. Acyl chlorides are significantly more electrophilic than carboxylic acids. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), add 2,3-dichlorobenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2,3-dichlorobenzoyl chloride, a pale yellow oil or low-melting solid, is typically of sufficient purity to be used directly in the next step.

Step 2: Friedel-Crafts Acylation to Synthesize 3'-Methyl-2,3-dichlorobenzophenone
  • Causality: This is the key carbon-carbon bond-forming reaction, constructing the benzophenone core.[7] The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[8] This electrophile is then attacked by the electron-rich π-system of toluene in an electrophilic aromatic substitution (EAS) reaction.[9][10] The methyl group of toluene is an ortho-, para-directing activator; the para-substituted product is sterically favored and is the desired isomer.

  • Protocol:

    • Set up a three-neck flask with a dropping funnel, a condenser with a gas outlet, and a mechanical stirrer under an inert atmosphere (N₂ or Ar).

    • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an excess of toluene, which serves as both reactant and solvent. Cool the mixture to 0-5 °C in an ice bath.

    • Add the 2,3-dichlorobenzoyl chloride (1.0 eq) dropwise from the funnel to the stirred suspension over 30 minutes, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl. Caution: This is a highly exothermic process.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield 3'-methyl-2,3-dichlorobenzophenone.

Step 3: Radical Bromination to Synthesize 3'-(Bromomethyl)-2,3-dichlorobenzophenone
  • Causality: To create an electrophilic site for the subsequent introduction of azetidine, the benzylic methyl group is converted to a bromomethyl group. This is achieved via a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals, which favors selective benzylic halogenation over aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

  • Protocol:

    • In a round-bottom flask fitted with a reflux condenser, dissolve 3'-methyl-2,3-dichlorobenzophenone (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux. The reaction can be initiated and sustained by shining a lamp on the flask.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to yield the crude 3'-(bromomethyl)-2,3-dichlorobenzophenone, which should be used promptly in the next step due to its potential lachrymatory nature and instability.

Step 4: Nucleophilic Substitution to Yield 3'-Azetidinomethyl-2,3-dichlorobenzophenone
  • Causality: This final step involves an Sₙ2 reaction where the nucleophilic nitrogen of the azetidine ring attacks the electrophilic benzylic carbon, displacing the bromide leaving group.[4] A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the azetidine nucleophile.

  • Protocol:

    • Dissolve the crude 3'-(bromomethyl)-2,3-dichlorobenzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

    • Add azetidine (1.5-2.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Once the reaction is complete, filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts or water-soluble impurities.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the final product by column chromatography on silica gel to obtain pure 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

Product Characterization and Data Validation

To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques is required. This ensures the protocol is a self-validating system.

PropertyExpected Value
Chemical Name 3'-Azetidinomethyl-2,3-dichlorobenzophenone
CAS Number 898772-06-0[11]
Molecular Formula C₁₇H₁₅Cl₂NO[11]
Molecular Weight 320.21 g/mol [11]
¹H NMR (CDCl₃, 400 MHz) Expected signals (δ, ppm): Aromatic protons (multiplets, ~7.2-7.8 ppm, 7H), benzylic methylene protons (-CH₂-N, singlet, ~3.6 ppm, 2H), azetidine methylene protons (-CH₂-CH₂-N, triplet, ~3.2 ppm, 4H), azetidine central methylene proton (-N-CH₂-CH₂-, quintet, ~2.1 ppm, 2H).
¹³C NMR (CDCl₃, 100 MHz) Expected signals (δ, ppm): Carbonyl carbon (C=O, ~195 ppm), aromatic carbons (~125-140 ppm), benzylic carbon (~60 ppm), azetidine carbons (~55 ppm and ~18 ppm).
Mass Spectrometry (ESI+) Expected m/z: 320.05 [M+H]⁺, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Handle with extreme care.

    • Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water. It is corrosive and can cause severe burns.

    • N-Bromosuccinimide (NBS): Irritant and light-sensitive.

    • Azetidine: Flammable, corrosive, and toxic.

    • Solvents: Halogenated solvents (CCl₄, CH₂Cl₂) are toxic and should be handled with care.

Conclusion

This guide details a logical and robust four-step synthesis for 3'-Azetidinomethyl-2,3-dichlorobenzophenone, a molecule of significant interest in medicinal chemistry. By leveraging fundamental reactions such as Friedel-Crafts acylation, radical halogenation, and nucleophilic substitution, this protocol provides a clear pathway from simple, commercially available precursors to a complex, hybrid final product. The mechanistic rationale and detailed procedures provided herein are intended to empower researchers and drug development professionals to confidently synthesize and explore the therapeutic potential of this and related compounds.

References

  • G. B. B. R. C. V. S. C. S. A. S. C. S. S. A. G. G. T. D. S. S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(30), 21677-21687. [Link]

  • Examples of benzophenone derivatives in the market and their uses. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Journal of the Serbian Chemical Society, 83(5), 585-598. [Link]

  • Venu, T. D., Shashikanth, S., Khanum, S. A., Naveen, S., Firdouse, A., Sridhar, M. A., & Prasad, J. S. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(10), 3505–3514. [Link]

  • Synthesis of Azetidines. (n.d.). Chinese Journal of Organic Chemistry. [Link]

  • Azetidine. (n.d.). Organic Syntheses. [Link]

  • Friedel-Crafts Acylation of anisole. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). CUNY. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2023). Current Issues in Molecular Biology, 45(1), 92-109. [Link]

  • Preparation of 2,5-dichlorobenzophenones. (n.d.).

Sources

Exploratory

(3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone chemical properties

An In-Depth Technical Guide to (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone Introduction (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone is a complex organic molecule featuring a central benz...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone

Introduction

(3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone is a complex organic molecule featuring a central benzophenone core, substituted with a reactive azetidine moiety and a dichlorinated phenyl ring. The unique combination of these structural features suggests potential applications in medicinal chemistry and drug discovery. The azetidine ring, a four-membered saturated heterocycle containing nitrogen, is a recognized pharmacophore present in a variety of biologically active compounds, including antibacterial agents and antihypertensive drugs[1]. Its strained ring system can lead to favorable interactions with biological targets. The dichlorinated benzophenone structure is also a common scaffold in pharmacologically active molecules, often contributing to binding affinity and modulating electronic properties.

This technical guide provides a comprehensive overview of the known chemical properties of (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone, alongside a theoretical exploration of its synthesis, potential biological activities, and relevant experimental protocols based on analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical space of novel heterocyclic compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₅Cl₂NO[2][3]
Molecular Weight 320.21 g/mol [2]
IUPAC Name (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone[4]
SMILES O=C(C1=CC=CC(CN2CCC2)=C1)C3=CC=CC(Cl)=C3Cl
CAS Number 898772-06-0[2][4]

Proposed Synthesis

While a specific, experimentally validated synthesis for (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone is not documented in the provided literature, a plausible synthetic route can be proposed based on established chemical transformations for structurally related compounds. A potential two-step synthesis is outlined below, commencing with a Friedel-Crafts acylation followed by a nucleophilic substitution.

Synthetic Workflow Diagram

Synthetic_Pathway Proposed Synthesis of (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Substitution Toluene Toluene Intermediate_1 (3-Methylphenyl)(2,3-dichlorophenyl)methanone Toluene->Intermediate_1 Toluene 2,3-Dichlorobenzoyl_chloride 2,3-Dichlorobenzoyl_chloride 2,3-Dichlorobenzoyl_chloride->Intermediate_1 2,3-Dichlorobenzoyl chloride AlCl3 AlCl₃ AlCl3->Intermediate_1 Lewis Acid Catalyst Intermediate_2 (3-(Bromomethyl)phenyl)(2,3-dichlorophenyl)methanone Intermediate_1->Intermediate_2 Radical Bromination NBS NBS, Initiator NBS->Intermediate_2 Final_Product (3-(Azetidin-1-ylmethyl)phenyl) (2,3-dichlorophenyl)methanone Intermediate_2->Final_Product Nucleophilic Attack Azetidine Azetidine Azetidine->Final_Product Base Base (e.g., Et₃N) Base->Final_Product

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The final step in the proposed synthesis involves the formation of the azetidine ring via nucleophilic substitution. A general protocol for this type of reaction, based on similar syntheses of azetidine derivatives, is provided below. This protocol is illustrative and would require optimization for this specific substrate.

  • Reactant Preparation: Dissolve (3-(bromomethyl)phenyl)(2,3-dichlorophenyl)methanone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Azetidine: To the stirred solution, add azetidine (1.1 eq) followed by a non-nucleophilic base, such as triethylamine (1.5 eq), to scavenge the HBr byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Potential Biological Activity and Mechanism of Action

While no biological data exists for (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological profile. Azetidine-containing compounds have been investigated for a wide range of biological activities. For instance, some azetidine derivatives have shown potential as neuroprotective agents by inhibiting acetylcholinesterase (AChE)[5]. The presence of the dichlorinated benzophenone core could also contribute to interactions with various biological targets. For example, some benzophenone derivatives have been explored for their herbicidal activity[6].

Given the structural similarities to known enzyme inhibitors, a hypothetical mechanism of action for this compound could involve competitive binding to the active site of a target enzyme. The azetidine nitrogen could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and π-stacking interactions within the binding pocket.

Hypothetical Enzyme Inhibition Workflow

Enzyme_Inhibition Hypothetical Mechanism of Action: Enzyme Inhibition Enzyme Enzyme Binding_Site Active Site Enzyme->Binding_Site Contains Substrate Substrate Substrate->Binding_Site Binds to Inhibitor (3-(Azetidin-1-ylmethyl)phenyl) (2,3-dichlorophenyl)methanone Inhibitor->Binding_Site Competitively binds to Product Product Binding_Site->Product Catalyzes conversion to Inhibited_Complex Enzyme-Inhibitor Complex Binding_Site->Inhibited_Complex Forms Inhibited_Complex->Product Blocks formation of

Caption: Hypothetical competitive inhibition of an enzyme.

Conclusion

(3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone is a molecule of interest due to its unique structural features, which suggest potential for biological activity. This guide has provided a summary of its known chemical properties and has put forth a plausible synthetic route and a discussion of its potential pharmacological applications based on the broader class of azetidine-containing compounds. However, it is crucial to underscore the current lack of experimental data for this specific molecule. Further research, including its synthesis, purification, and comprehensive biological screening, is necessary to fully elucidate its chemical and pharmacological profile. The information presented herein serves as a foundational resource to guide future investigations into this promising compound.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21).
  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC - NIH.
  • 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties | Journal of Medicinal Chemistry - ACS Publications.
  • CAS NO. 898772-06-0 | (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone | Catalog BD-A584886 | Arctom.
  • [3-Bromo-meth-yl-1-(4-methyl-phenyl-sulfon-yl)azetidin-3-yl]methanol - PubMed. (2011-12-01).
  • CAS 898771-85-2 | (3-(Azetidin-1-ylmethyl)phenyl)(3-chloro-4-fluorophenyl)methanone.
  • Synthesis and biological activity of azetidinone - ResearchGate. (2025-08-06).
  • Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives - Semantic Scholar. (2023-09-15).
  • 898771-22-7|(3-(Azetidin-1-ylmethyl)phenyl)(m-tolyl)methanone - BLDpharm.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC - NIH. (2022-09-23).
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • Azetidine | C3H7N | CID 10422 - PubChem - NIH.
  • Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi - Semantic Scholar.
  • Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives | Request PDF - ResearchGate. (2025-08-05).
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (2024-06-03).
  • CAS NO. 898755-29-8 | (2-(Azetidin-1-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone | Catalog AAB-AA00GRCN | Arctom.
  • Azetidin-1-yl(5-chloropyrazin-2-yl)Methanone synthesis - ChemicalBook.
  • 898777-31-6 | (4-(Azetidin-1-ylmethyl)phenyl)(p-tolyl)methanone | MolCore.
  • cas 898772-06-0|| where to buy (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone - Chemenu.
  • (3-(Azetidin-1-ylmethyl)phenyl)(m-tolyl)methanone - ChemScene.
  • cas 898771-65-8|| where to buy (3-(Azetidin-1-ylmethyl)phenyl)(3-fluorophenyl)methanone.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 3'-azetidinomethyl-2,3-dichlorobenzophenone. In the absence of publicly available experimental spectra for this s...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 3'-azetidinomethyl-2,3-dichlorobenzophenone. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures, to predict its spectral behavior. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar compounds.

Molecular Structure and Spectroscopic Overview

3'-Azetidinomethyl-2,3-dichlorobenzophenone (Molecular Formula: C₁₇H₁₅Cl₂NO, Molecular Weight: 320.21 g/mol ) is a multifaceted molecule featuring a dichlorinated benzophenone core linked to an azetidine ring via a methylene bridge.[1] The structural complexity, arising from the distinct electronic environments of the two aromatic rings and the strained azetidine heterocycle, gives rise to a unique spectroscopic fingerprint. This guide will deconstruct the anticipated NMR, MS, and IR data to provide a foundational understanding for its empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3'-azetidinomethyl-2,3-dichlorobenzophenone, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with a well-defined experimental setup. The following protocol is recommended for acquiring high-quality spectra.

Rationale: The choice of a high-field spectrometer (e.g., 500 MHz) is crucial for resolving complex spin systems, particularly in the aromatic region. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) serves as the internal standard for referencing chemical shifts to 0 ppm.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 3'-azetidinomethyl-2,3-dichlorobenzophenone in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Pulse angle: 30-45° to ensure quantitative integration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0 to 220 ppm.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge, and the azetidine ring protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic Protons (H-4, H-5, H-6)7.20 - 7.60Multiplet~7-8 (ortho), ~1-2 (meta)
Aromatic Protons (H-2', H-4', H-5', H-6')7.30 - 7.80Multiplet~7-8 (ortho), ~1-2 (meta)
Methylene Protons (-CH₂-)~3.60 - 3.80Singlet or TripletIf coupled to azetidine N-H
Azetidine Protons (-CH₂-CH₂-N)~3.20 - 3.50Multiplet~6-8
Azetidine Proton (-CH-N)~3.80 - 4.20Multiplet~6-8

Expertise & Experience: The electron-withdrawing nature of the carbonyl group and the two chlorine atoms will deshield the protons on the 2,3-dichloro-substituted ring, pushing them downfield. The protons on the other aromatic ring will exhibit a more standard aromatic pattern. The chemical shifts of the azetidine and methylene protons are influenced by the electronegativity of the adjacent nitrogen atom.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)190 - 200
Aromatic Carbons (C-Cl)130 - 140
Aromatic Carbons (C-H & C-C)120 - 145
Methylene Carbon (-CH₂-)50 - 60
Azetidine Carbons40 - 55

Trustworthiness: The prediction of the carbonyl carbon chemical shift is based on extensive empirical data for benzophenones. The chlorinated aromatic carbons will appear in the downfield region of the aromatic carbons due to the inductive effect of the chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and thermally stable small molecules.[2]

Causality Behind Experimental Choices: EI is a hard ionization technique that induces significant fragmentation, which is invaluable for structural elucidation. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector Temperature: 250-280 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure good separation and elution of the compound.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

Predicted Mass Spectrum and Fragmentation

The EI mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Molecular Ion: The molecular ion peak [M]⁺• is expected at m/z 320, with a corresponding [M+2]⁺• peak at m/z 322 and a smaller [M+4]⁺• peak at m/z 324, reflecting the isotopic abundance of two chlorine atoms.

Major Fragmentation Pathways: Benzophenones typically fragment on either side of the carbonyl group.[3][4] The primary fragmentation pathways for 3'-azetidinomethyl-2,3-dichlorobenzophenone are predicted to be:

  • Formation of the Dichlorobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring, leading to the formation of the 2,3-dichlorobenzoyl cation at m/z 173/175. This is often a very stable and abundant ion.

  • Formation of the Azetidinomethylbenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the dichlorophenyl ring, resulting in the formation of the 3'-(azetidinomethyl)benzoyl cation.

  • Loss of the Azetidine Ring: Fragmentation of the azetidinomethyl side chain, potentially leading to a stable benzylic cation.

G M+ (m/z 320/322) M+ (m/z 320/322) Dichlorobenzoyl Cation (m/z 173/175) Dichlorobenzoyl Cation (m/z 173/175) M+ (m/z 320/322)->Dichlorobenzoyl Cation (m/z 173/175) Azetidinomethylphenyl Cation Azetidinomethylphenyl Cation M+ (m/z 320/322)->Azetidinomethylphenyl Cation Loss of CO Loss of CO Dichlorobenzoyl Cation (m/z 173/175)->Loss of CO Dichlorophenyl Cation (m/z 145/147) Dichlorophenyl Cation (m/z 145/147) Loss of CO->Dichlorophenyl Cation (m/z 145/147)

Sources

Exploratory

A Technical Guide to Determining the Solubility of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in Common Laboratory Solvents

Abstract Solubility is a critical physicochemical parameter that dictates the performance of a compound in both biological and chemical systems. For drug discovery and development professionals, an early and accurate und...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the performance of a compound in both biological and chemical systems. For drug discovery and development professionals, an early and accurate understanding of a compound's solubility profile is essential for formulation, assay development, and predicting in vivo behavior. This guide provides a comprehensive framework for determining the solubility of 3'-Azetidinomethyl-2,3-dichlorobenzophenone, a novel benzophenone derivative. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven protocol for experimental solubility determination using the gold-standard shake-flask method coupled with HPLC analysis, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and scientists tasked with characterizing novel chemical entities.

Introduction: The Critical Role of Solubility

The therapeutic efficacy and reliability of experimental data for any bioactive compound are profoundly influenced by its solubility.[1][2] A compound must be sufficiently soluble in aqueous media to ensure meaningful results in in-vitro assays and to achieve adequate absorption and distribution in vivo.[2][3] Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions.[4]

This guide focuses on 3'-Azetidinomethyl-2,3-dichlorobenzophenone , a compound for which public solubility data is not available. The principles and protocols detailed herein are therefore presented as a systematic approach to characterizing this, or any, novel compound.

Theoretical Assessment of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This principle states that substances with similar molecular structures and intermolecular forces are likely to be soluble in one another.[5] We can infer the likely solubility characteristics of 3'-Azetidinomethyl-2,3-dichlorobenzophenone by dissecting its molecular structure.

  • Dichlorobenzophenone Core: This large, aromatic, and halogenated portion of the molecule is inherently non-polar and hydrophobic.[7] The two chlorine atoms and the phenyl rings contribute significantly to its lipophilic character. This suggests a preference for non-polar or weakly polar organic solvents.

  • Azetidinomethyl Group: The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces a degree of polarity. The nitrogen atom can act as a hydrogen bond acceptor, which may confer some limited solubility in polar protic solvents.[8]

Hypothesis: Based on its structure, 3'-Azetidinomethyl-2,3-dichlorobenzophenone is expected to exhibit low solubility in highly polar solvents like water and higher solubility in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and possibly moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is required. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[9][10] This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium, providing a true measure of its intrinsic solubility.[9][11] The subsequent quantification of the dissolved compound is most accurately performed using High-Performance Liquid Chromatography (HPLC) due to its sensitivity and ability to separate the analyte from any potential impurities or degradants.[12][13]

Materials and Equipment
  • 3'-Azetidinomethyl-2,3-dichlorobenzophenone (solid powder)

  • Selection of common lab solvents (see Table 1)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator (e.g., Thermomixer)

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, compatible with chosen solvents)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The protocol for determining thermodynamic solubility is a multi-step process designed to ensure that a true equilibrium is reached and accurately measured.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound (~2 mg) into a glass vial B Add a precise volume (e.g., 1 mL) of the test solvent A->B C Seal vial and agitate (e.g., 700 rpm) at a controlled temperature (e.g., 25°C) for 24 hours B->C Ensure excess solid remains D Centrifuge the suspension to pellet undissolved solid C->D Reaching Equilibrium E Carefully collect supernatant and filter through a 0.22 µm syringe filter D->E F Prepare serial dilutions of the filtrate E->F Clear Saturated Solution G Analyze dilutions by HPLC against a standard calibration curve F->G H Calculate concentration in the original filtrate G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Part A: Sample Preparation and Equilibration

  • Compound Addition: Accurately weigh approximately 2 mg of solid 3'-Azetidinomethyl-2,3-dichlorobenzophenone into a 1.5 mL glass vial. The key is to add an excess amount to ensure a saturated solution is formed.[9][14]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired laboratory solvent to the vial.[9]

  • Equilibration: Securely cap the vial. Place it in a thermostatic shaker and agitate at a consistent speed (e.g., 700 rpm) and temperature (e.g., 25°C) for 24 hours. This extended incubation is crucial for the system to reach thermodynamic equilibrium.[9][15]

Part B: Phase Separation and Sample Analysis

  • Visual Inspection: After 24 hours, visually confirm that undissolved solid material remains in the vial. If all the compound has dissolved, the experiment must be repeated with a larger initial mass.

  • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the majority of the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean HPLC vial.[10][16] This step is critical to remove any remaining fine particles that could dissolve upon dilution and lead to an overestimation of solubility.[12]

  • Dilution: Prepare an appropriate dilution series of the clear filtrate to bring the concentration within the linear range of the HPLC calibration curve.[17]

  • HPLC Analysis: Inject the diluted samples into the HPLC system. Quantify the concentration by comparing the peak area of the analyte to a pre-established standard calibration curve.[14][16]

Part C: Data Calculation

  • Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the original concentration in the saturated filtrate.

  • The final result is the thermodynamic solubility of the compound in the tested solvent, typically expressed in µg/mL or µM.

Data Presentation and Interpretation

The solubility data should be compiled into a clear, structured table for easy comparison across different solvents. The solvents should be selected to cover a range of polarities.

Table 1: Solubility of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in Common Laboratory Solvents at 25°C

SolventSolvent TypeRelative PolarityDielectric Constant (20°C)Solubility (µg/mL)Solubility (µM)
Polar Protic
WaterPolar Protic1.00080.1[Experimental Data][Experimental Data]
MethanolPolar Protic0.76232.7[Experimental Data][Experimental Data]
EthanolPolar Protic0.65424.5[Experimental Data][Experimental Data]
Polar Aprotic
DMSOPolar Aprotic0.44446.7[Experimental Data][Experimental Data]
AcetonitrilePolar Aprotic0.46037.5[Experimental Data][Experimental Data]
AcetonePolar Aprotic0.35520.7[Experimental Data][Experimental Data]
Low Polarity / Non-Polar
Dichloromethane (DCM)Weakly Polar0.3099.1[Experimental Data][Experimental Data]
Tetrahydrofuran (THF)Weakly Polar0.2077.5[Experimental Data][Experimental Data]
Ethyl AcetateWeakly Polar0.2286.0[Experimental Data][Experimental Data]
TolueneNon-Polar0.0992.4[Experimental Data][Experimental Data]
HexaneNon-Polar0.0091.9[Experimental Data][Experimental Data]

Note: Relative Polarity and Dielectric Constant values are literature-based reference points to aid in data interpretation.[18][19]

Conclusion

Determining the solubility profile of a novel compound like 3'-Azetidinomethyl-2,3-dichlorobenzophenone is a foundational step in its development pathway. The structural analysis provides a strong hypothesis, but only rigorous experimental testing using a validated method like the shake-flask protocol can deliver the accurate, reliable data needed by researchers. The methodology described in this guide provides a robust and self-validating system for generating high-quality solubility data, enabling informed decisions in formulation, biological screening, and further chemical development.

References

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Solubility and Molecular Structure. Chemistry LibreTexts.
  • Solubility.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.
  • Solubility and Molecular Structure. (2023, July 15). Chemistry LibreTexts.
  • Thermodynamic Solubility Assay. Domainex.
  • Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.
  • how can i test the solubility in hplc please ?. (2009, August 19).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
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  • Physical Properties of Organic Solvents. Utah Tech University.
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Foundational

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth walkthrough for the single-crystal X-ray diffraction (SC-XRD) analysis of 3'-azetidinomethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth walkthrough for the single-crystal X-ray diffraction (SC-XRD) analysis of 3'-azetidinomethyl-2,3-dichlorobenzophenone, a novel benzophenone derivative. As the precise three-dimensional atomic arrangement is a critical determinant of a molecule's physicochemical properties and its interactions in a biological context, this document serves as a detailed procedural framework for researchers. It covers the entire workflow from the foundational steps of synthesis and crystal growth to the advanced stages of data collection, structure solution, refinement, and rigorous validation. Emphasizing the rationale behind key experimental decisions, this guide is designed to equip researchers with the necessary expertise to conduct a thorough and scientifically sound crystallographic analysis, ensuring the resulting structural model is both accurate and reliable for applications in medicinal chemistry and materials science.

Introduction: The Significance of Structural Elucidation

3'-Azetidinomethyl-2,3-dichlorobenzophenone is a compound of interest featuring a flexible azetidinomethyl group and a rigid, sterically hindered dichlorobenzophenone core. The benzophenone scaffold is a common motif in medicinal chemistry, while the azetidine ring is a desirable feature for modulating properties like solubility and metabolic stability. The specific substitution pattern of the chlorine atoms and the azetidinomethyl group is expected to significantly influence the molecule's conformation and its potential for intermolecular interactions.

Determining the single-crystal X-ray structure of this compound is paramount. It provides unambiguous proof of its chemical identity and offers precise, atomic-level insights into:

  • Molecular Conformation: The exact spatial arrangement of the phenyl rings and the azetidine moiety.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that govern how molecules pack in the solid state.

  • Supramolecular Architecture: The overall three-dimensional network formed by the packed molecules.

This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the solid-state properties that are critical for drug development, such as polymorphism and stability. As no public crystal structure for this specific compound has been reported, this guide outlines the complete process for its de novo structural determination.

Synthesis and Purification

A rational synthesis is the prerequisite for obtaining a high-purity sample suitable for crystallization. A plausible synthetic route for 3'-azetidinomethyl-2,3-dichlorobenzophenone involves a Friedel-Crafts acylation reaction.

Synthetic Pathway Rationale: The Friedel-Crafts reaction is a classic and effective method for forming the carbon-carbon bond between the two aromatic rings that defines the benzophenone core[1]. The choice of reagents is dictated by the desired substitution pattern.

  • Step 1: Acylation. 2,3-Dichlorobenzoyl chloride is reacted with a suitable phenyl precursor bearing the protected azetidinomethyl group in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Step 2: Deprotection (if necessary) and Purification. Following the reaction, the crude product must be purified to a high degree (>95%, preferably >99%) to facilitate successful crystallization. Standard chromatographic techniques, such as column chromatography, are typically employed.

Purity is not a negotiable aspect of crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Growing High-Quality Single Crystals

The growth of a single crystal suitable for X-ray diffraction—ideally 0.1 to 0.3 mm in each dimension with sharp edges and no visible defects—is often the most challenging step.[2][3] It is an empirical process that relies on achieving a state of slow, controlled supersaturation. Several techniques should be attempted in parallel to maximize the chances of success.[4]

Common Crystallization Techniques

a) Slow Evaporation: This is the most straightforward method.[5][6] A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.

b) Vapor Diffusion: This technique offers finer control over the rate of supersaturation.[3][7][8] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

c) Solvent Layering (Liquid-Liquid Diffusion): This method involves carefully layering a less dense anti-solvent on top of a denser, saturated solution of the compound.[6][9] Crystals form at the interface as the two solvents slowly mix.

Experimental Protocol: Crystallization Screening

The following protocol outlines a systematic approach to screen for optimal crystallization conditions.

Protocol: Parallel Crystallization Screening

  • Solubility Testing: Determine the solubility of 3'-azetidinomethyl-2,3-dichlorobenzophenone in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetonitrile, methanol, toluene).

  • Prepare Stock Solutions: Create near-saturated solutions in the most promising solvents identified in Step 1. Filter each solution through a syringe filter (0.22 µm) into clean, dust-free vials to remove any particulate matter that could act as unwanted nucleation sites.[2]

  • Set Up Crystallization Experiments:

    • Slow Evaporation: Cover the vials from Step 2 with parafilm and pierce a few small holes with a needle. Place the vials in a vibration-free location.

    • Vapor Diffusion: For each promising solvent, place a small vial containing the filtered solution inside a larger jar containing an appropriate anti-solvent (e.g., solution in ethyl acetate, anti-solvent is hexane). Seal the jar.

  • Incubation and Observation: Store the experiments at a constant temperature (e.g., room temperature, 4°C) and observe periodically over several days to weeks without disturbing them.[2][10]

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray analysis. The fundamental principle is that the crystal lattice diffracts a monochromatic X-ray beam in a unique pattern of reflections. The geometry and intensity of this pattern contain the information about the atomic arrangement.[1][11][12][13]

The SC-XRD Workflow

The process of data collection is a critical phase that dictates the quality of the final structural model.

Diagram: SC-XRD Data Collection Workflow

sc_xrd_workflow cluster_prep Crystal Preparation cluster_instrument Diffractometer Operations cluster_output Output crystal_selection Select & Harvest High-Quality Crystal mounting Mount Crystal on Goniometer Head crystal_selection->mounting Using cryoloop centering Center Crystal in X-ray Beam mounting->centering unit_cell Determine Unit Cell & Orientation Matrix centering->unit_cell Initial frames strategy Calculate Data Collection Strategy unit_cell->strategy Lattice parameters collection Execute Data Collection (Rotate & Expose) strategy->collection Scan ranges, exposure raw_data Raw Diffraction Images (Frames) collection->raw_data

Caption: Workflow from crystal mounting to raw data acquisition.

Protocol: Data Collection
  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a cryoloop. The loop is then attached to a goniometer head.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a crucial step to minimize thermal vibrations of the atoms and protect the crystal from radiation damage, resulting in higher quality data.

  • Instrument Setup: The goniometer head is placed on the diffractometer. Key components include an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for precise crystal rotation, and a detector.[1][11]

  • Unit Cell Determination: A few initial diffraction images are collected. The positions of the first observed reflections are used by the instrument's software to determine the crystal's unit cell parameters and its orientation matrix.[11]

  • Data Collection Strategy: Based on the determined crystal lattice symmetry (Bravais lattice), the software calculates an efficient strategy to collect a complete and redundant set of diffraction data, covering the unique part of the reciprocal space.[14][15][16] This involves defining the scan ranges and exposure times.

  • Full Data Collection: The crystal is rotated through a series of small increments, and a diffraction image is recorded at each step until the full dataset is acquired.

Structure Solution and Refinement

This phase involves converting the raw diffraction data into a chemically meaningful 3D atomic model. This is an iterative process of model building and mathematical refinement.

Data Processing
  • Integration: The raw image files are processed to measure the intensity and position of each diffraction spot.

  • Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are averaged to produce a single, unique set of reflection data.

Structure Solution

The "phase problem" is the central challenge in crystallography: while intensities are measured, the phase information for each reflection is lost. Direct methods are powerful computational algorithms that can solve the phase problem for small molecules like the one in this guide, generating an initial electron density map. This map will typically reveal the positions of the heavier atoms (Cl, O, N, C).

Structure Refinement

Refinement is an iterative process that optimizes the atomic model to best fit the experimental data. The most common method is full-matrix least-squares refinement, often performed with software like SHELXL.[17][18][19][20]

Iterative Refinement Process:

  • Initial Model: Start with the heavy atoms located from direct methods.

  • Refine Positions & Displacement Parameters: Refine the coordinates and isotropic (spherically symmetric) atomic displacement parameters (ADPs) for these atoms.

  • Locate Remaining Atoms: A difference Fourier map (F_obs - F_calc) is calculated, which should reveal peaks of electron density corresponding to the missing non-hydrogen atoms.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, their ADPs are refined anisotropically (as ellipsoids), which accounts for directional thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," where their positions are geometrically dependent on the parent carbon or nitrogen atom.

  • Convergence: The process is repeated until the model converges, meaning the shifts in atomic parameters between cycles are negligible and key quality indicators (R-factors) stabilize at low values.

Diagram: The Crystallographic Refinement Cycle

refinement_cycle start Initial Atomic Model (from Direct Methods) refine Least-Squares Refinement (e.g., SHELXL) start->refine diff_map Calculate Difference Fourier Map (Fo-Fc) refine->diff_map Calculate Fcalc converged Is Model Converged and Chemically Sound? refine->converged model_build Model Building: - Add/Remove Atoms - Assign Atom Types - Add H-atoms diff_map->model_build Identify missing/wrong atoms model_build->refine Improved Model converged->diff_map No final_model Final Structural Model (.cif file) converged->final_model Yes

Caption: The iterative cycle of refinement and model building.

Analysis and Validation of the Final Structure

Data Presentation

The final results of the crystallographic experiment are summarized in standardized tables.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₇H₁₅Cl₂NO
Formula weight320.21
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = ? Å, α = 90°
b = ? Å, β = ?°
c = ? Å, γ = 90°
Volume? ų
Z (molecules per unit cell)?
Density (calculated)? Mg/m³
Absorption coefficient? mm⁻¹
F(000)?
Crystal size? x ? x ? mm
θ range for data collection? to ?°
Reflections collected?
Independent reflections? [R(int) = ?]
Completeness to θ = ?°? %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params? / ? / ?
Goodness-of-fit on F²?
Final R indices [I>2σ(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Largest diff. peak and hole? and ? e.Å⁻³

Note: The values in this table are placeholders and will be populated with the experimental results.

Structural Validation

Before publication or deposition, the final structural model must be rigorously validated. This is accomplished by submitting the final Crystallographic Information File (CIF) to the International Union of Crystallography's (IUCr) checkCIF service.[21][22][23][24][25][26][27][28]

The checkCIF algorithm performs hundreds of tests on the geometric and crystallographic data to identify potential issues, such as:

  • Syntax errors in the CIF.[26]

  • Inconsistencies in the data.

  • Missed higher symmetry.[26][29]

  • Unusual bond lengths, angles, or displacement parameters.

  • Potential issues with the structural model.

The output is a report with ALERTS (Levels A, B, C, G) that must be reviewed. Any serious alerts (especially Level A) must be investigated and either resolved or explained with a scientifically valid reason. This validation step is a cornerstone of ensuring trustworthiness and quality in crystallographic science.[29][30]

Conclusion

The successful crystal structure analysis of 3'-azetidinomethyl-2,3-dichlorobenzophenone provides a definitive, three-dimensional model of the molecule in the solid state. This guide has detailed the essential, interconnected stages of this process, from obtaining high-purity material to the critical final step of structural validation. The resulting CIF, validated and deposited in a public repository like the Cambridge Structural Database (CSD), becomes a permanent and valuable piece of scientific data. This structural information is foundational for understanding the compound's intrinsic properties and provides a robust starting point for rational drug design, computational studies, and the development of new materials.

References

  • Crystallographic Information File (CIF) . (n.d.). International Union of Crystallography. Retrieved from [Link]

  • A short guide to Crystallographic Information Files . (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography . Acta Crystallographica Section A, 47(6), 655-685. Retrieved from [Link]

  • McMahon, B. (2002). CIF 1.1 syntax specification . International Union of Crystallography. Retrieved from [Link]

  • Introduction to Powder Crystallographic Information File (CIF) . (n.d.). University of St Andrews. Retrieved from [Link]

  • Slow Evaporation Method . (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography . (2024). International Union of Crystallography. Retrieved from [Link]

  • Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section F, 73(5), 271-281. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). A-Star-Glass. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography . Acta Crystallographica Section D, 65(2), 148-155. Retrieved from [Link]

  • Valdés, H. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3 . ChemistryViews. Retrieved from [Link]

  • CIF Validation . (n.d.). ACS Publications. Retrieved from [Link]

  • IUCr checkCIF . (n.d.). Metadata Standards Catalog. Retrieved from [Link]

  • Single-crystal X-ray Diffraction . (2007). SERC, Carleton College. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . Acta Crystallographica Section C, 71(1), 3-8. Retrieved from [Link]

  • Crystal Growing Tips . (2015). University of Florida, Center for X-ray Crystallography. Retrieved from [Link]

  • Dauter, Z. (1999). Data-collection strategies . Acta Crystallographica Section D, 55(10), 1703-1717. Retrieved from [Link]

  • US Patent US5210313A: Preparation of 2,5-dichlorobenzophenones. (1993). Google Patents.

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Exploratory

A Technical Guide to Quantum Chemical Calculations for 3'-Azetidinomethyl-2,3-dichlorobenzophenone: A Drug Discovery Perspective

Abstract In the landscape of modern drug discovery, computational chemistry serves as an indispensable tool, accelerating the design-make-test-analyze cycle and providing profound insights at the molecular level.[1][2][3...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, computational chemistry serves as an indispensable tool, accelerating the design-make-test-analyze cycle and providing profound insights at the molecular level.[1][2][3][4] This technical guide provides a comprehensive walkthrough of the principles and practices for performing quantum chemical calculations on 3'-Azetidinomethyl-2,3-dichlorobenzophenone, a molecule of interest for its potential pharmacological applications. We delve into the theoretical underpinnings, focusing on Density Functional Theory (DFT), and present a structured, field-proven workflow from initial structure preparation to the analysis of key electronic and spectroscopic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage quantum mechanics to elucidate molecular behavior, predict reactivity, and guide rational drug design.

Introduction: The Quantum Lens in Drug Development

The journey from a hit compound to a clinical candidate is fraught with challenges, primarily centered on optimizing a molecule's efficacy, selectivity, and pharmacokinetic profile. 3'-Azetidinomethyl-2,3-dichlorobenzophenone (ADCBP), with its complex arrangement of aromatic rings, a flexible side chain, and electron-withdrawing groups, presents a multifaceted case for analysis. Its structure, featuring a benzophenone core, suggests potential applications in photochemistry or as a scaffold for various receptor targets.[5]

Classical methods like molecular mechanics offer speed but can fall short in describing the nuanced electronic effects that govern reactivity and intermolecular interactions.[6] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure of molecules with high accuracy and manageable computational cost.[6][7] By modeling the electron density, DFT allows us to compute a wide range of molecular properties that are crucial for drug design, including conformational energies, electronic properties, and interaction potentials.[8][9][10] This guide will articulate a systematic approach to applying these powerful techniques to ADCBP.

The Computational Gauntlet: A Strategic Workflow

G P1 1. Initial 3D Structure Generation P2 2. Conformational Search (Molecular Mechanics) P1->P2 QM1 3. DFT Method & Basis Set Selection P2->QM1 Select candidates QM2 4. Geometry Optimization of Low-Energy Conformers QM1->QM2 Define theory level QM3 5. Frequency Calculation & Verification QM2->QM3 Find energy minimum A1 6. Electronic Structure Analysis (HOMO, LUMO, MEP) QM3->A1 Validate structure A2 7. Spectroscopic Property Prediction (IR, Raman) QM3->A2 A3 8. Derivation of Chemical Descriptors A1->A3 A3->A2

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the quantum chemical analysis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

Step 1: Initial Structure Generation & Conformational Analysis

The presence of rotatable bonds in ADCBP necessitates a thorough exploration of its conformational space. A low-energy conformation identified through a computationally inexpensive method is a prerequisite for accurate, high-level DFT calculations.

  • 1.1. 2D to 3D Conversion: Draw the 2D structure of 3'-Azetidinomethyl-2,3-dichlorobenzophenone (CAS: 898772-06-0) in a molecular editor and generate an initial 3D structure.

  • 1.2. Force Field-Based Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search.[11] This step efficiently explores the potential energy surface to identify a set of low-energy conformers. The rationale here is to cast a wide net to avoid optimizing a high-energy local minimum with expensive DFT methods.

  • 1.3. Selection of Candidates: From the search results, select the lowest-energy conformers (typically those within 5-10 kcal/mol of the global minimum) for subsequent DFT re-optimization.[12]

Step 2: DFT Geometry Optimization

This is the core quantum mechanical calculation, where we find the most stable 3D arrangement of the atoms at the chosen level of theory.

  • 2.1. Selection of DFT Functional and Basis Set:

    • Functional: The choice of functional is critical and depends on the properties of interest. For general-purpose geometry optimizations and electronic properties of organic molecules, B3LYP is a well-established hybrid functional.[13] For systems where non-covalent interactions or dispersion forces are important, a dispersion-corrected functional like ωB97X-D is highly recommended.[11][14]

    • Basis Set: The basis set defines the set of functions used to build the molecular orbitals.[15] A Pople-style basis set like 6-31G(d,p) offers a good balance of accuracy and computational cost for molecules of this size.[16] It includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) which are essential for describing bonding anisotropy. For higher accuracy, a larger basis set such as 6-311+G(d,p) , which includes diffuse functions ('+'), can be used, especially if properties of anions or excited states are of interest.[17][18]

  • 2.2. Execution of Optimization: Submit the selected low-energy conformers for geometry optimization using the chosen DFT functional and basis set. This iterative process adjusts the atomic coordinates until the forces on the atoms are negligible, locating a stationary point on the potential energy surface.

Step 3: Frequency Calculation and Thermochemical Analysis

This step is a crucial validation of the optimized geometry.

  • 3.1. Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

  • 3.2. Verification of Minimum: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation. This is a non-negotiable checkpoint for trustworthiness.

  • 3.3. Zero-Point Energy Correction: The output provides the zero-point vibrational energy (ZPVE) and other thermal corrections, which should be added to the electronic energy to obtain the final Gibbs free energy of the conformer.

Analysis and Interpretation: From Numbers to Insights

With a validated, low-energy structure, we can now extract a wealth of information relevant to drug development.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[19] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[20][21]

  • Reactivity Prediction: A small HOMO-LUMO gap suggests high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO.[22][23] The spatial distribution of these orbitals indicates the likely sites for nucleophilic (where the HOMO is localized) and electrophilic (where the LUMO is localized) attack.

  • Electronic Properties: The energies of the HOMO and LUMO can be used to approximate the ionization potential and electron affinity, respectively, via Koopmans' theorem.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding.[24][25][26]

  • Binding Site Recognition: The MEP surface reveals regions of negative potential (electron-rich, colored red/yellow), which are susceptible to electrophilic attack and are likely hydrogen bond acceptors, and regions of positive potential (electron-poor, colored blue), which are susceptible to nucleophilic attack and are likely hydrogen bond donors.[26]

  • Structure-Activity Relationships (SAR): Comparing the MEPs of a series of analogs can help explain differences in their biological activity. A drug molecule's MEP should be complementary to the MEP of its binding pocket for optimal interaction.[25]

Spectroscopic Properties

The results from the frequency calculation can be used to predict the vibrational spectra (Infrared and Raman) of the molecule.

  • Structural Confirmation: The predicted spectrum can be compared with experimental data to confirm the structure and conformation of the synthesized compound.[13][27] While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, scaling factors can be applied to achieve better agreement.[13]

Data Presentation: Calculated Properties of ADCBP

The following table summarizes hypothetical but representative data that would be obtained from the described DFT calculations for the lowest energy conformer of 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

PropertyCalculated ValueSignificance in Drug Development
Method B3LYP/6-31G(d,p) Standard level of theory
Final Electronic Energy (a.u.)-1535.4321Baseline for relative energy comparisons
Gibbs Free Energy (a.u.)-1535.2109Corrected energy for stability assessment
HOMO Energy (eV)-6.85Relates to ionization potential; nucleophilicity
LUMO Energy (eV)-1.21Relates to electron affinity; electrophilicity
HOMO-LUMO Gap (eV) 5.64 Indicator of chemical reactivity and stability [28]
Dipole Moment (Debye)3.45Influences solubility and membrane permeability

Authoritative Grounding & Implications

The quantum chemical properties calculated through this rigorous workflow are not mere theoretical constructs; they are direct predictors of a molecule's tangible behavior and have profound implications for drug discovery.

G QC Quantum Chemical Properties HL HOMO-LUMO Gap QC->HL MEP Molecular Electrostatic Potential (MEP) QC->MEP CONF Conformational Energy QC->CONF DIPOLE Dipole Moment QC->DIPOLE REACT Chemical Reactivity & Metabolic Stability HL->REACT predicts BIND Drug-Receptor Binding (Non-covalent Interactions) MEP->BIND guides BIO Bioactive Conformation CONF->BIO identifies ADME Solubility & Permeability (ADME Properties) DIPOLE->ADME influences

Caption: Relationship between calculated properties and drug discovery implications.

  • Informing Lead Optimization: By understanding the MEP and frontier orbitals of ADCBP, a medicinal chemist can make informed decisions about where to modify the structure. For instance, if a region of negative MEP is identified as crucial for binding, modifications that enhance this feature could improve potency.

  • Predicting Metabolic Fate: The localization of the HOMO can indicate sites prone to oxidative metabolism. A high HOMO density on a particular aromatic ring might suggest it is a likely site for hydroxylation by cytochrome P450 enzymes.

  • Understanding Bioactive Conformation: The relative energies of different conformers determine which shapes the molecule is most likely to adopt in solution.[14][29] This is critical for understanding how the ligand might fit into a rigid receptor binding site.

Conclusion

This guide has outlined a robust and scientifically rigorous framework for the application of quantum chemical calculations to 3'-Azetidinomethyl-2,3-dichlorobenzophenone. By systematically proceeding from structure preparation and conformational analysis to DFT optimization and property calculation, researchers can unlock a deep understanding of the molecule's electronic structure and potential behavior. The insights derived from HOMO-LUMO analysis, molecular electrostatic potential maps, and conformational energetics are directly translatable to the critical decision-making processes in drug discovery, ultimately fostering a more rational, efficient, and insight-driven approach to developing new therapeutics.

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Foundational

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Foreword: Charting the Unexplored Cytotoxic Potential of a Novel Benzophenone Derivative In the landscape of oncological drug discovery, the initial assessment of a novel chemical entity's cytotoxic potential serves as a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Cytotoxic Potential of a Novel Benzophenone Derivative

In the landscape of oncological drug discovery, the initial assessment of a novel chemical entity's cytotoxic potential serves as a critical gateway to further development. This guide provides a comprehensive, technically-grounded framework for conducting the preliminary cytotoxicity screening of 3'-Azetidinomethyl-2,3-dichlorobenzophenone, a novel compound for which public data is not yet available. As Senior Application Scientists, we operate on the front lines of experimental design and interpretation. This document is therefore structured not as a rigid protocol, but as a strategic workflow, imbued with the rationale and foresight that comes from experience. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, ensuring a robust and scientifically-sound evaluation. The methodologies outlined herein are designed to be self-validating, providing a clear and reliable initial assessment of the cytotoxic and mechanistic profile of this novel compound.

Introduction to 3'-Azetidinomethyl-2,3-dichlorobenzophenone and the Rationale for Cytotoxicity Screening

3'-Azetidinomethyl-2,3-dichlorobenzophenone is a synthetic molecule characterized by a dichlorinated benzophenone core with an azetidinomethyl substituent. The benzophenone scaffold is a well-recognized pharmacophore present in various compounds with demonstrated cytotoxic and apoptosis-inducing effects against cancer cell lines.[1][2] The dichlorophenyl group may enhance lipophilicity, potentially facilitating cell membrane transit, while the azetidine ring, a saturated heterocyclic amine, can influence solubility and interactions with biological targets.

Given the established anticancer potential of benzophenone derivatives, a preliminary cytotoxicity screening of this novel analogue is a logical and essential first step in evaluating its therapeutic potential.[3] The primary objectives of this initial screening are to:

  • Determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.

  • Calculate the half-maximal inhibitory concentration (IC50) to quantify its potency.

  • Gain initial insights into the potential mechanism of cell death (e.g., necrosis vs. apoptosis).

This guide will detail a multi-assay approach to provide a comprehensive initial cytotoxic profile of 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A single cytotoxicity assay provides a limited perspective. Therefore, we advocate for a tiered approach, employing multiple assays that interrogate different aspects of cellular health. This strategy provides a more complete picture of the compound's effects and helps to identify potential assay-specific artifacts.

Cell Line Selection: Choosing the Right Battlefield

The choice of cell lines is paramount and should be guided by the desire for both broad applicability and potential target specificity.[4][5] For a novel compound with an unknown mechanism of action, a panel of cell lines from diverse tissue origins is recommended.[5]

Recommended Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, well-characterized.[6]
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly aggressive and invasive.[6]
A549 Lung CarcinomaA common model for lung cancer studies.[6]
HeLa Cervical AdenocarcinomaOne of the oldest and most commonly used human cell lines.[6]
K-562 Chronic Myeloid LeukemiaA suspension cell line, useful for comparing effects on non-adherent cells.[6]
HEK293 Human Embryonic KidneyA non-cancerous cell line to assess selectivity and general cytotoxicity.
Experimental Workflow

The overall workflow for the preliminary cytotoxicity screening is depicted in the diagram below. This workflow ensures a logical progression from broad viability assessment to more specific mechanistic assays.

experimental_workflow cluster_mechanistic Phase 3: Mechanistic Insight cluster_analysis Phase 4: Data Analysis compound_prep Compound Preparation (Stock Solution & Serial Dilutions) cell_culture Cell Line Culture & Seeding (96-well plates) mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay data_analysis Data Analysis (IC50 Calculation & Interpretation) mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay Caspase-3 Activity Assay (Apoptosis Marker) data_analysis->caspase_assay If cytotoxic

Caption: High-level experimental workflow for cytotoxicity screening.

Detailed Experimental Protocols

The following protocols are presented with the understanding that they should be optimized for each specific cell line and laboratory condition.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in culture medium. Replace the existing medium in the wells with the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[9]

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well with the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[12][11] Measure the absorbance at 490 nm.

  • Controls: Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).[13]

Caspase-3 Activity Assay for Apoptosis Detection

Caspase-3 is a key executioner caspase in the apoptotic pathway.[1][14][15] This assay measures the activity of caspase-3, providing an indication of apoptosis induction.

Protocol:

  • Cell Lysis: After treating the cells with the compound for the desired time, lyse the cells to release their intracellular contents.

  • Substrate Addition: Add a caspase-3-specific substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysates.[1][16]

  • Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate.

  • Detection: Measure the product of the cleavage reaction, which can be a chromophore (read by a spectrophotometer at 405 nm) or a fluorophore (read by a fluorometer).[1][16] The signal intensity is proportional to the caspase-3 activity.

Data Analysis and Interpretation

Calculation of Percentage Viability and Cytotoxicity

For MTT Assay: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

For LDH Assay: Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.[2][3][17] It is a key measure of a compound's potency.

Procedure:

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[3][17]

  • The IC50 value is the concentration at which the curve crosses the 50% viability mark.[3]

Software such as GraphPad Prism or similar statistical packages are recommended for accurate IC50 calculation.[17]

Hypothetical Data Presentation

The following table illustrates how the IC50 values for 3'-Azetidinomethyl-2,3-dichlorobenzophenone could be presented.

Table 1: Hypothetical IC50 Values (µM) of 3'-Azetidinomethyl-2,3-dichlorobenzophenone after 48h Treatment

Cell LineIC50 (µM)
MCF-7 [Hypothetical Value]
MDA-MB-231 [Hypothetical Value]
A549 [Hypothetical Value]
HeLa [Hypothetical Value]
K-562 [Hypothetical Value]
HEK293 [Hypothetical Value]

Mechanistic Insights and Next Steps

The initial screening data will provide valuable clues about the compound's cytotoxic mechanism.

mechanistic_pathway cluster_outcomes Potential Cellular Outcomes Compound 3'-Azetidinomethyl-2,3- dichlorobenzophenone Cell Cancer Cell Compound->Cell Metabolic_Inhibition Metabolic Inhibition (↓ MTT Signal) Cell->Metabolic_Inhibition Membrane_Damage Membrane Damage (↑ LDH Release) Cell->Membrane_Damage Apoptosis Apoptosis Induction (↑ Caspase-3 Activity) Cell->Apoptosis

Caption: Potential cellular effects of the test compound.

Interpreting the Results:

  • Low IC50 in cancer cells and high IC50 in HEK293 cells would suggest cancer-selective cytotoxicity, a highly desirable characteristic.

  • A significant increase in LDH release at cytotoxic concentrations would indicate that the compound induces necrosis or late-stage apoptosis, where membrane integrity is compromised.

  • A dose-dependent increase in caspase-3 activity would strongly suggest that the compound induces apoptosis.

Based on these preliminary findings, further studies could include:

  • More extensive apoptosis assays: Annexin V/PI staining, TUNEL assay, and Western blot for apoptotic proteins (e.g., Bcl-2 family, PARP cleavage).

  • Cell cycle analysis: To determine if the compound causes cell cycle arrest.

  • Mechanism of action studies: To identify the specific molecular target(s) of the compound.

Conclusion

This technical guide provides a robust and scientifically rigorous framework for the initial in vitro cytotoxicity screening of the novel compound 3'-Azetidinomethyl-2,3-dichlorobenzophenone. By employing a multi-assay approach and carefully considering the experimental design and data interpretation, researchers can obtain a reliable and comprehensive initial assessment of this compound's cytotoxic potential. The insights gained from this preliminary screening will be instrumental in guiding future research and development efforts for this promising molecule.

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Exploratory

Elucidating the Mechanism of Action of 3'-Azetidinomethyl-2,3-dichlorobenzophenone: A Strategic Guide for Drug Development Professionals

Abstract The identification of a novel bioactive small molecule represents a pivotal starting point in drug discovery. However, the therapeutic potential of such a compound can only be realized through a deep and thoroug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a novel bioactive small molecule represents a pivotal starting point in drug discovery. However, the therapeutic potential of such a compound can only be realized through a deep and thorough understanding of its mechanism of action (MoA). This technical guide outlines a comprehensive, multi-tiered strategy for elucidating the MoA of 3'-Azetidinomethyl-2,3-dichlorobenzophenone, a compound of interest with structural motifs suggestive of significant biological activity. We present a logical workflow, beginning with computational prediction and broad phenotypic screening, progressing to precise target identification and validation, and culminating in the characterization of downstream cellular pathways. This document provides researchers, scientists, and drug development professionals with both the conceptual framework and detailed experimental protocols necessary to systematically unravel the molecular interactions and cellular consequences of this and other novel chemical entities.

Introduction: Deconstructing the Molecule

The structure of 3'-Azetidinomethyl-2,3-dichlorobenzophenone presents two key pharmacophores: a dichlorinated benzophenone core and an azetidine ring. An initial analysis of these moieties provides a foundation for forming preliminary hypotheses about its biological function.

  • Benzophenone Core: This scaffold is a known photosensitizer and its derivatives are found in various pharmacologically active compounds. The dichlorination pattern can significantly influence electrostatic interactions and metabolic stability.

  • Azetidine Moiety: The azetidine ring, a four-membered saturated heterocycle, is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its strained, sp³-rich, and rigid nature can enhance aqueous solubility, metabolic stability, and receptor selectivity, making it an attractive feature for modulating pharmacokinetic and pharmacodynamic properties.[3][4] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to achieve these benefits.[3]

Given these features, 3'-Azetidinomethyl-2,3-dichlorobenzophenone warrants a systematic investigation to unlock its therapeutic potential. This guide proposes a "forward pharmacology" or "phenotypic drug discovery" approach, where we first identify a cellular or organismal effect and then work to deconstruct the molecular target responsible.[5][6]

Phase I: Hypothesis Generation and Initial Screening

The initial phase focuses on generating hypotheses about the compound's targets and observing its effects on biological systems in a broad, unbiased manner.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can provide a cost-effective and rapid means of generating a preliminary list of potential protein targets.[7][8] These in silico approaches leverage large chemogenomic databases to predict interactions based on the principle that structurally similar molecules often have similar biological profiles.[9]

Methodology:

  • Ligand-Based Prediction: Utilize algorithms that compare the 2D or 3D structure of 3'-Azetidinomethyl-2,3-dichlorobenzophenone against databases of compounds with known biological activities (e.g., ChEMBL).[9] Tools like TargetHunter can map the compound into chemogenomical space to predict its biological targets.[9]

  • Structure-Based Prediction (Panel Docking): If high-resolution structures of potential target proteins are available, molecular docking simulations can predict the binding affinity and pose of the compound within the protein's active or allosteric sites.[7][10]

Causality: This step is crucial for prioritizing experimental resources. By generating a ranked list of potential targets, we can design more focused and efficient subsequent validation assays.[11]

Phenotypic Screening

Phenotypic screening is a powerful strategy to identify the functional consequences of a compound in a disease-relevant context without a priori knowledge of its specific target.[12][13] This approach ensures that any identified "hit" is physiologically relevant from the outset.[6][14]

Experimental Protocol: High-Content Imaging (HCI) for Cellular Phenotyping

  • Cell Line Selection: Choose a panel of human cell lines relevant to a specific disease area of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Plate Preparation: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration gradient of 3'-Azetidinomethyl-2,3-dichlorobenzophenone (e.g., from 10 nM to 100 µM) for a relevant time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., apoptosis).

  • Staining: Following incubation, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, Phalloidin for actin filaments, and an antibody against a specific organelle or protein marker).

  • Imaging: Acquire multi-channel images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to quantify dozens of cellular features, such as cell count, nuclear size and shape, mitochondrial integrity, and cytoskeletal arrangement. Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action.

Causality: An unbiased phenotypic screen can reveal unexpected biological activities and provide the first clues to the compound's MoA. For example, a specific change in nuclear morphology could suggest an effect on DNA replication or repair, while alterations in the cytoskeleton might point to a kinase inhibitor.[5]

Phase II: Target Identification and Deconvolution

Once a consistent and robust phenotype is observed, the next critical step is to identify the direct molecular target(s) of the compound. This process, often termed target deconvolution, bridges the gap between the phenotypic outcome and the molecular initiating event.[15][16]

Affinity-Based Proteomics

Affinity-based methods use a modified version of the small molecule to "pull down" its binding partners from a complex biological mixture, such as a cell lysate.[17][18]

Experimental Workflow: Immobilized Affinity Chromatography

This workflow involves synthesizing an analogue of the compound that can be attached to a solid support.

Caption: Workflow for affinity-based target identification.

Protocol:

  • Probe Synthesis: Synthesize an analogue of 3'-Azetidinomethyl-2,3-dichlorobenzophenone with a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization onto beads (e.g., NHS-ester activated sepharose).[17] It is critical to verify that the modified compound retains its biological activity.

  • Matrix Preparation: Covalently attach the synthesized probe to the solid support (e.g., agarose beads).[17]

  • Protein Binding: Incubate the affinity matrix with a native cell or tissue lysate. As a crucial control, incubate a parallel lysate with the affinity matrix in the presence of an excess of the original, unmodified "competitor" compound.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, often by changing pH, ionic strength, or by adding the competitor compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the primary experiment but absent or significantly reduced in the competitor control lane. Excise these bands and identify the proteins via mass spectrometry (LC-MS/MS).[16]

Causality: This method directly identifies proteins that physically interact with the compound. The competition control is essential for distinguishing true binding partners from proteins that non-specifically adhere to the matrix.[18]

Label-Free Target Identification Methods

To overcome the need for chemical modification of the compound, label-free methods can be employed. These techniques infer target engagement by observing changes in a protein's physical properties upon ligand binding.[17][18]

Featured Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[19] This ligand-induced stabilization can be detected by heating cells or lysates and measuring the amount of protein that remains soluble at different temperatures.[20]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat intact cells with either the vehicle control or 3'-Azetidinomethyl-2,3-dichlorobenzophenone at a desired concentration for a set period (e.g., 1 hour).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of the putative target protein (identified from in silico or affinity methods) at each temperature point using Western blotting.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.[22][23]

Causality: CETSA provides powerful, direct evidence of target engagement within a physiological cellular environment, as it does not require any modification to the compound or the protein.[19] It validates that the compound can access and bind to its target in an intact cell.

CETSA_Workflow start Treat Cells (Vehicle vs. Compound) heat Heat Aliquots (Temp Gradient) start->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse spin Centrifuge (Pellet Aggregates) lyse->spin collect Collect Soluble Fraction (Supernatant) spin->collect analyze Analyze Protein (Western Blot / MS) collect->analyze end Generate Melting Curve analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Phase III: Biophysical and Cellular Validation

After identifying a high-confidence target, the next phase is to quantitatively characterize the binding interaction and confirm that this interaction is responsible for the observed cellular phenotype.

Biophysical Characterization of Binding

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics.[24][25]

Featured Technique: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[26] It allows for the determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[27][28]

Experimental Protocol: SPR Analysis

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of precise concentrations of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in solution over the chip surface.

  • Detection: A detector monitors the change in the refractive index near the chip surface as the compound binds to and dissociates from the immobilized protein. This is recorded as a sensorgram (response units vs. time).[26]

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model to calculate kₐ, kₑ, and Kₑ.[29]

Data Presentation: Binding Kinetics and Affinity

ParameterSymbolValueUnit
Association RatekₐCalculatedM⁻¹s⁻¹
Dissociation RatekₑCalculateds⁻¹
Dissociation ConstantKₑCalculatedM

Causality: SPR provides definitive, quantitative proof of a direct interaction between the compound and the target protein. This data is critical for structure-activity relationship (SAR) studies and lead optimization.

Alternative Technique: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[30][31][32] It is considered the gold standard for characterizing binding interactions in solution.[24][33]

Validating the Target's Role in the Cellular Phenotype

To confirm that the identified target is responsible for the compound's biological effect, one can use genetic techniques to modulate the expression of the target protein.

Methodology: RNA Interference (RNAi) or CRISPR-Cas9 Knockdown/Knockout

  • Target Depletion: Use siRNA or a CRISPR-Cas9 system to specifically reduce or eliminate the expression of the target protein in the cell line used for phenotypic screening.

  • Phenotypic Rescue Assay: Treat the target-depleted cells and control cells with 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

  • Analysis: If the compound's phenotypic effect is diminished or absent in the target-depleted cells compared to the control cells, it strongly validates that the compound acts through this specific target.[34][35]

Phase IV: Pathway and Downstream Effects Analysis

With the direct target validated, the final phase involves mapping the downstream signaling pathways affected by the compound's interaction with its target.

Signaling Pathway Analysis

Reporter gene assays are a common and effective method for monitoring the activity of specific signal transduction pathways.[36][37][38] These assays use a reporter gene (e.g., luciferase or GFP) linked to a DNA response element that is controlled by a specific transcription factor.[39][40]

Experimental Protocol: Dual-Luciferase Reporter Assay

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the response element for a hypothesized pathway (e.g., NF-κB, AP-1) and a Renilla luciferase plasmid as an internal control for transfection efficiency.

  • Treatment: After allowing for plasmid expression, treat the cells with 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

  • Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant change in the normalized reporter activity indicates modulation of that specific signaling pathway.[36]

Probing Protein-Protein Interactions

If the target protein is part of a larger complex, it is important to determine if the compound modulates its interaction with other proteins. Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can monitor protein-protein interactions in living cells.[41][42]

Featured Technique: Bioluminescence Resonance Energy Transfer (BRET)

BRET measures energy transfer between a donor luciferase and an acceptor fluorescent protein fused to two proteins of interest.[43][44] An increase or decrease in the BRET signal upon compound treatment indicates a change in the proximity or conformation of the two proteins.[45]

BRET_Principle cluster_0 No Interaction cluster_1 Interaction P1_no Protein A Luciferase blue_light hv P1_no->blue_light Emits 480nm Light P2_no Protein B YFP light_no Substrate (Coelenterazine) light_no->P1_no:d Oxidation Complex Luciferase Protein A-B Complex YFP Complex:d_int->Complex:a_int BRET (<10nm) yellow_light hv Complex->yellow_light Emits 530nm Light light_int Substrate light_int->Complex:d_int Oxidation

Caption: Principle of Bioluminescence Resonance Energy Transfer (BRET).

Conclusion: Synthesizing a Coherent Mechanism of Action

Elucidating the mechanism of action of a novel compound like 3'-Azetidinomethyl-2,3-dichlorobenzophenone is a complex but essential undertaking in drug discovery. The multi-phased approach detailed in this guide provides a systematic and robust framework for moving from initial observation to a deep molecular understanding. By integrating computational, phenotypic, proteomic, biophysical, and cellular approaches, researchers can build a self-validating and comprehensive picture of a compound's MoA. This knowledge is the bedrock upon which successful, targeted, and safe therapeutics are built.

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Foundational

The Selective BRAF Inhibitor Dabrafenib: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of CAS 1195765-45-7 (GSK2118436) in Oncology Research and Development Introduction In the landscape of targeted cancer therapy, the emergence of selective kinase inhibitors has marked a paradigm s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of CAS 1195765-45-7 (GSK2118436) in Oncology Research and Development

Introduction

In the landscape of targeted cancer therapy, the emergence of selective kinase inhibitors has marked a paradigm shift in treating malignancies with specific genetic alterations. Among these, Dabrafenib (also known as GSK2118436) has become a cornerstone in the management of cancers harboring activating mutations in the BRAF gene.[1][2] This technical guide provides a comprehensive review of Dabrafenib, from its fundamental chemical properties and mechanism of action to its clinical applications and the experimental protocols essential for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the field of oncology.

Dabrafenib is an orally bioavailable inhibitor of the B-raf (BRAF) protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF kinase and aberrant signaling through the MAPK pathway, driving uncontrolled cell proliferation and tumor growth.[5][6] Dabrafenib selectively targets and inhibits the activity of mutated BRAF, thereby suppressing this oncogenic signaling and inducing apoptosis in tumor cells.[2][3]

Initially approved by the FDA in 2013 for the treatment of metastatic melanoma with BRAF V600E mutations, the therapeutic applications of Dabrafenib, often in combination with MEK inhibitors like Trametinib, have expanded to include other malignancies such as non-small cell lung cancer and anaplastic thyroid cancer.[1][7][8][9] This guide will delve into the scientific intricacies of Dabrafenib, offering insights into its discovery, development, and ongoing research.

Chemical Properties and Synthesis

Dabrafenib, with the CAS number 1195765-45-7, is a potent and selective ATP-competitive inhibitor of the RAF kinase family.[10] Its mesylate salt, Dabrafenib mesylate (CAS 1195768-40-4), is the active pharmaceutical ingredient in its commercial formulation, Tafinlar®.[8][11]

Table 1: Physicochemical Properties of Dabrafenib

PropertyValue
IUPAC Name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Molecular Formula C23H20F3N5O2S2
Molecular Weight 519.56 g/mol
CAS Number 1195765-45-7
Appearance White to slightly colored solid
Solubility Soluble in DMSO

The synthesis of Dabrafenib is a multi-step process that has been described in the literature.[3][12] A common synthetic route involves the coupling of key intermediates to construct the core thiazole and pyrimidine ring systems, followed by sulfonamidation.

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib exerts its therapeutic effect by selectively inhibiting the constitutively active BRAF V600 mutants.[5] The BRAF protein is a serine/threonine kinase that sits upstream in the MAPK/ERK signaling cascade. In normal physiology, this pathway is tightly regulated and transduces extracellular signals to the nucleus, controlling cellular processes such as proliferation, differentiation, and survival.

The V600E mutation in BRAF results in a conformational change that mimics phosphorylation, leading to a 500-fold increase in kinase activity compared to wild-type BRAF.[6] This hyperactivation drives a persistent downstream signaling cascade through MEK and ERK, ultimately promoting tumorigenesis. Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, locking it in an inactive conformation and effectively blocking the downstream signaling.[13]

MAPK_Pathway_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Dabrafenib Dabrafenib (GSK2118436) Dabrafenib->BRAF_V600E Inhibition

Figure 1: Mechanism of Action of Dabrafenib in the MAPK Signaling Pathway. This diagram illustrates the constitutive activation of the MAPK pathway due to the BRAF V600E mutation and the inhibitory action of Dabrafenib on the mutated BRAF protein.

Therapeutic Applications and Clinical Significance

Dabrafenib has demonstrated significant clinical efficacy in patients with BRAF V600-mutant cancers.[14][15] Its primary indication is for unresectable or metastatic melanoma.[1][2] Clinical trials have shown that Dabrafenib monotherapy improves response rates and progression-free survival in this patient population.[16]

However, the development of resistance to BRAF inhibitors is a significant clinical challenge.[14] One of the key mechanisms of resistance involves the reactivation of the MAPK pathway through alternative routes. To overcome this, Dabrafenib is often used in combination with a MEK inhibitor, such as Trametinib.[8] This combination therapy has been shown to be more effective than Dabrafenib alone, leading to improved overall survival and a lower incidence of certain side effects.[17][18]

Table 2: Key Clinical Trials of Dabrafenib

Trial IdentifierPhaseTitleKey Findings
BREAK-3 (NCT01227821) IIIA Study of Dabrafenib Versus Dacarbazine in Patients With BRAF V600E Positive Metastatic MelanomaDabrafenib significantly improved progression-free survival compared to dacarbazine.[16]
COMBI-d (NCT01584648) IIIA Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant MelanomaCombination therapy demonstrated superior overall survival and progression-free survival compared to dabrafenib monotherapy.[17]
COMBI-AD (NCT01682083) IIIDabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive MelanomaAdjuvant combination therapy significantly lowered the risk of recurrence in high-risk, resected BRAF V600-mutant melanoma.[18]

Beyond melanoma, Dabrafenib is being investigated and used in other BRAF-mutant cancers, including non-small cell lung cancer, anaplastic thyroid cancer, and colorectal cancer.[7][14]

Experimental Protocols for Dabrafenib Research

For researchers investigating the effects of Dabrafenib, standardized and reproducible experimental protocols are crucial. The following sections provide detailed methodologies for common in vitro and in vivo assays.

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of Dabrafenib on cancer cell lines.

Materials:

  • BRAF V600E-mutant cancer cell line (e.g., A375, SK-MEL-28)

  • Wild-type BRAF cancer cell line (e.g., MEWO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dabrafenib (GSK2118436)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Dabrafenib in complete medium. A typical concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest Dabrafenib concentration.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the log of the Dabrafenib concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Cell_Proliferation_Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Drug Prepare serial dilutions of Dabrafenib Incubate_Overnight->Prepare_Drug Treat_Cells Treat cells with Dabrafenib Prepare_Drug->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add CellTiter-Glo® reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an In Vitro Cell Proliferation Assay. This diagram outlines the key steps involved in assessing the anti-proliferative effects of Dabrafenib.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol allows for the visualization of Dabrafenib's effect on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • BRAF V600E-mutant cancer cell line

  • Dabrafenib

  • DMSO

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Dabrafenib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

Dabrafenib represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its selective inhibition of the constitutively active BRAF V600E kinase has translated into improved clinical outcomes for patients with melanoma and other solid tumors. The continued investigation of Dabrafenib, particularly in combination with other targeted agents and immunotherapies, holds the promise of further enhancing its therapeutic potential and overcoming mechanisms of drug resistance. This guide provides a foundational understanding of Dabrafenib for researchers and clinicians working to unravel the complexities of cancer biology and develop more effective treatments.

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  • Clinical Trials Using Dabrafenib - NCI. (n.d.). National Cancer Institute. Retrieved January 17, 2026, from [Link]

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  • Dabrafenib Mesylate – Application in Therapy and Current Clinical Research. (n.d.). Retrieved January 17, 2026, from [Link]

  • BRAF (gene). (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC. (2020, July 7). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma. (n.d.). ClinicalTrials.gov. Retrieved January 17, 2026, from [Link]

  • Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). (n.d.). ClinicalTrials.gov. Retrieved January 17, 2026, from [Link]

  • 3'-AZETIDINOMETHYL-2,3-DICHLOROBENZOPHENONE | 898772-06-0. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PubMed Central. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PubMed Central. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • 3'-AZETIDINOMETHYL-2,3-DICHLOROBENZOPHENONE, CasNo: 898772-06-0. (n.d.). Retrieved January 17, 2026, from [Link]

  • Azetidinomethyl-2,3-dichlorobenzophenone - CAS:898772-06-0. (n.d.). 北京欣恒研科技有限公司. Retrieved January 17, 2026, from [Link]

  • Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. (2015, March 19). New Drug Approvals. Retrieved January 17, 2026, from [Link]

  • GSK2118436 Methane sulfonate salt. (n.d.). PharmaCompass.com. Retrieved January 17, 2026, from [Link]

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Definition of dabrafenib - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved January 17, 2026, from [Link]

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Protocols & Analytical Methods

Method

cell-based assay protocol using 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Application Note & Protocol Initial Characterization of 3'-Azetidinomethyl-2,3-dichlorobenzophenone: A Cell-Based Approach to Assessing Cytotoxicity and Proliferative Effects Abstract The discovery of novel small molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Initial Characterization of 3'-Azetidinomethyl-2,3-dichlorobenzophenone: A Cell-Based Approach to Assessing Cytotoxicity and Proliferative Effects

Abstract

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. 3'-Azetidinomethyl-2,3-dichlorobenzophenone represents a novel chemical entity with potential biological activity. The initial characterization of such a compound is critical to understanding its effects on cellular processes. This document provides a detailed protocol for the preliminary assessment of this compound's bioactivity using a robust and widely accepted cell-based assay: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay serves as a fundamental first step in determining the compound's potential cytotoxic or anti-proliferative effects, which is essential for guiding further mechanistic studies. We will delve into the scientific principles behind the chosen methodology, provide a step-by-step protocol, and discuss the interpretation of the resulting data, including the generation of dose-response curves and the determination of the half-maximal inhibitory concentration (IC50).

Introduction: The Rationale for Initial Cell-Based Screening

The journey of a novel compound from synthesis to a potential therapeutic agent begins with a thorough understanding of its interaction with biological systems. Cell-based assays are indispensable tools in this initial phase, offering insights into a compound's effects within a physiologically relevant context.[1] For a novel compound like 3'-Azetidinomethyl-2,3-dichlorobenzophenone, where the specific molecular target may be unknown, a primary screen to assess its general effect on cell viability and proliferation is a logical and essential starting point.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][4] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[2] This allows for the quantification of the compound's effect on cell survival.

A key output of this assay is the dose-response curve, which graphically represents the relationship between the concentration of the compound and its biological effect. From this curve, a crucial metric, the IC50 value, can be determined. The IC50 represents the concentration of the compound required to inhibit a biological process (in this case, cell viability) by 50%.[5][6] A lower IC50 value indicates a more potent compound.[6]

Hypothetical Signaling Pathway and Compound Interaction

While the specific target of 3'-Azetidinomethyl-2,3-dichlorobenzophenone is yet to be elucidated, we can hypothesize its potential interaction with a generic signaling pathway crucial for cell survival and proliferation. For instance, many anti-cancer agents target pathways involved in cell cycle progression or apoptosis. The following diagram illustrates a simplified, hypothetical pathway where the compound could exert its effects.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_Cascade_1 Kinase 1 Receptor->Kinase_Cascade_1 Activates Kinase_Cascade_2 Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 Transcription_Factor_Inactive Inactive Transcription Factor Kinase_Cascade_2->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Translocates to Nucleus Compound 3'-Azetidinomethyl-2,3- dichlorobenzophenone Compound->Kinase_Cascade_2 Inhibits Gene_Expression Gene Expression (Proliferation & Survival) Transcription_Factor_Active->Gene_Expression

Caption: Hypothetical signaling pathway where the compound may inhibit a key kinase.

Experimental Workflow

The overall experimental workflow for assessing the cytotoxic potential of 3'-Azetidinomethyl-2,3-dichlorobenzophenone is a multi-step process that requires careful planning and execution to ensure reliable and reproducible results.

experimental_workflow Cell_Line_Selection 1. Cell Line Selection & Culture Cell_Seeding 3. Cell Seeding in 96-well Plate Cell_Line_Selection->Cell_Seeding Compound_Preparation 2. Compound Stock & Dilution Series Compound_Treatment 4. Compound Treatment (24-72h) Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Assay 5. MTT Assay Compound_Treatment->MTT_Assay Data_Acquisition 6. Absorbance Reading MTT_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Dose-Response Curve & IC50) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for determining the IC50 of the compound.

Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step guide for determining the effect of 3'-Azetidinomethyl-2,3-dichlorobenzophenone on the viability of a selected cell line.

Materials and Reagents
  • Cell Line: A suitable cancer or immortalized cell line (e.g., HeLa, A549, MCF-7). The choice of cell line can be critical and should ideally be based on the intended therapeutic area or known molecular characteristics.[7][8]

  • Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 3'-Azetidinomethyl-2,3-dichlorobenzophenone: Stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.

  • Phosphate-Buffered Saline (PBS): sterile.

  • 96-well flat-bottom tissue culture plates.

  • Multi-channel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the 3'-Azetidinomethyl-2,3-dichlorobenzophenone stock solution in culture medium to achieve the desired final concentrations. A wide range is recommended for the initial screen (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic drug like doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for a specified duration, typically 24, 48, or 72 hours, depending on the expected mechanism of action and cell doubling time.[9][10]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.[1][4]

    • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Gently mix the contents of the wells using a multi-channel pipette or by placing the plate on an orbital shaker for 15 minutes.[3]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Analysis and Interpretation

The raw absorbance data needs to be processed to determine the effect of the compound on cell viability and to calculate the IC50 value.

  • Normalization: The absorbance values of the treated wells are normalized to the vehicle control wells to represent the percentage of cell viability.

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis). This will generate a sigmoidal dose-response curve.[12]

  • IC50 Determination: The IC50 value is the concentration of the compound that results in 50% cell viability. This can be determined from the dose-response curve using non-linear regression analysis with software such as GraphPad Prism or similar data analysis tools.[5][12]

Parameter Description Typical Range for Initial Screen
Cell Seeding Density Number of cells per well in a 96-well plate.5,000 - 10,000 cells/well
Compound Concentration Range Range of concentrations to test the compound.0.01 µM - 100 µM (logarithmic dilutions)
Incubation Time Duration of compound treatment.24, 48, or 72 hours
MTT Incubation Time Duration of incubation with MTT reagent.2 - 4 hours
Absorbance Wavelength Wavelength for reading the formazan product.570 nm (reference ~630 nm)

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, several controls and considerations are essential:

  • Vehicle Control: This is crucial to account for any effects of the solvent (e.g., DMSO) on cell viability.

  • Positive Control: A known cytotoxic agent helps to validate that the assay is performing as expected.

  • Replicates: Both technical and biological replicates are necessary to assess the variability and reproducibility of the results.[5]

  • Cell Health: Ensure that the cells used for the assay are healthy and in the exponential growth phase to obtain consistent results.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded protocol for the initial characterization of the novel compound 3'-Azetidinomethyl-2,3-dichlorobenzophenone using a cell-based MTT assay. By following this protocol, researchers can obtain reliable data on the compound's cytotoxic or anti-proliferative effects and determine its potency through the calculation of an IC50 value. The results from this primary screen will be instrumental in deciding the future direction of research for this compound, including more in-depth mechanistic studies, target identification, and evaluation in more complex biological systems.

References

  • Benchchem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • CLYTE Technologies.
  • Abcam. MTT assay protocol.
  • CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. 2025.
  • Thermo Fisher Scientific.
  • BroadPharm. Protocol for Cell Viability Assays. 2022.
  • Benchchem. Technical Support Center: Interpreting IC50 Values in Different Cell Types.
  • Sigma-Aldrich. How to Interpret Dose-Response Curves.
  • Danaher Life Sciences.
  • Roche.
  • ACS Publications. Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. 2017.
  • ACS Chemical Biology. Selection of Optimal Cell Lines for High-Content Phenotypic Screening. 2023.
  • National Institutes of Health.
  • National Institutes of Health. Selection of optimal cell lines for high-content phenotypic screening. 2023.
  • Visikol.
  • National Institutes of Health. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. 2015.
  • PubMed. Protocol to identify small-molecule inhibitors against cancer drug resistance. 2025.
  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. 2025.
  • GraphPad. How Do I Perform a Dose-Response Experiment?.

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Application

Application Notes and Protocols for High-Throughput Screening of 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Disclaimer: As of the date of this publication, specific biological targets and a definitive mechanism of action for 3'-Azetidinomethyl-2,3-dichlorobenzophenone have not been extensively characterized in publicly availab...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, specific biological targets and a definitive mechanism of action for 3'-Azetidinomethyl-2,3-dichlorobenzophenone have not been extensively characterized in publicly available scientific literature. The following application note, therefore, presents a generalized yet robust framework for the high-throughput screening (HTS) of a novel small molecule inhibitor, using 3'-Azetidinomethyl-2,3-dichlorobenzophenone as a representative compound. The proposed target and assay methodologies are based on the common activities of related chemical scaffolds and serve as an illustrative guide for researchers.

Introduction: The Imperative for Novel Kinase Inhibitors and a High-Throughput Screening Strategy

The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology and immunology. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases. The benzophenone scaffold, a core structural motif of 3'-Azetidinomethyl-2,3-dichlorobenzophenone, is present in numerous compounds with demonstrated kinase inhibitory activity. This structural alert suggests that 3'-Azetidinomethyl-2,3-dichlorobenzophenone may exert its biological effects through the modulation of one or more protein kinases.

This document provides a comprehensive guide for the high-throughput screening of 3'-Azetidinomethyl-2,3-dichlorobenzophenone to identify and characterize its potential as a kinase inhibitor. We will detail the principles of a robust HTS assay, provide step-by-step protocols for its execution, and outline a rigorous data analysis workflow. The methodologies described herein are designed to be adaptable for the screening of large compound libraries and to ensure the generation of high-quality, reproducible data.[1][2][3]

Principle of the Assay: A Cell-Based Reporter Assay for Kinase Inhibition

To ascertain the inhibitory potential of 3'-Azetidinomethyl-2,3-dichlorobenzophenone on a hypothetical kinase signaling pathway, a cell-based reporter assay is proposed. This approach offers greater physiological relevance compared to purely biochemical assays by assessing the compound's activity within a cellular context, taking into account cell permeability and potential off-target effects.[1][4][5]

The assay utilizes a genetically engineered cell line that expresses a luciferase reporter gene under the control of a transcription factor whose activity is dependent on the kinase of interest. Inhibition of the kinase will lead to a decrease in the expression of the luciferase reporter, resulting in a quantifiable reduction in luminescence.

Hypothetical Signaling Pathway

For the purpose of this application note, we will consider a hypothetical signaling cascade where "Kinase X" phosphorylates and activates "Transcription Factor Y," which in turn drives the expression of the luciferase reporter gene.

G cluster_0 cluster_1 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Transcription Factor Y (Inactive) Transcription Factor Y (Inactive) Kinase X->Transcription Factor Y (Inactive) Phosphorylates Transcription Factor Y (Active) Transcription Factor Y (Active) Transcription Factor Y (Inactive)->Transcription Factor Y (Active) Luciferase Gene Luciferase Gene Transcription Factor Y (Active)->Luciferase Gene Binds to Promoter Nucleus Nucleus Luminescence Luminescence Luciferase Gene->Luminescence Expression & Signal 3'-Azetidinomethyl-2,3-dichlorobenzophenone 3'-Azetidinomethyl-2,3-dichlorobenzophenone 3'-Azetidinomethyl-2,3-dichlorobenzophenone->Kinase X Inhibits

Caption: Hypothetical signaling pathway for the cell-based reporter assay.

Experimental Protocols

The successful execution of a high-throughput screen relies on meticulous planning and the use of robust and validated protocols.[4][6]

Materials and Reagents
ReagentSupplierCatalog NumberStorage Conditions
Reporter Cell Line (e.g., HEK293-Luc)In-house/VendorN/ALiquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Trypsin-EDTA (0.25%)Gibco252000564°C
3'-Azetidinomethyl-2,3-dichlorobenzophenoneCustom Synthesis/VendorN/A-20°C (in DMSO)
Staurosporine (Positive Control)Sigma-AldrichS4400-20°C (in DMSO)
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650Room Temperature
ONE-Glo™ Luciferase Assay SystemPromegaE6110-20°C
384-well White, Solid-Bottom Assay PlatesCorning3570Room Temperature
Protocol 1: Cell Culture and Maintenance
  • Culture the reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

  • Routinely check for mycoplasma contamination.

Protocol 2: High-Throughput Screening Assay
  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and resuspend in complete growth medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well assay plate using an automated liquid handler. This corresponds to 4,000 cells per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in 100% DMSO.

    • Perform serial dilutions of the compound stock in DMSO to create a concentration gradient.

    • Using an acoustic liquid handler, transfer 40 nL of the compound dilutions to the assay plate. This results in a final DMSO concentration of 0.1%.

    • Include appropriate controls on each plate:

      • Negative Control: DMSO only (no compound).

      • Positive Control: A known inhibitor of the pathway, such as Staurosporine, at a concentration that yields maximal inhibition (e.g., 1 µM).

  • Incubation:

    • Incubate the assay plate for 18-24 hours at 37°C and 5% CO2. This allows sufficient time for the compound to exert its effect on the signaling pathway and for the reporter gene to be expressed.

  • Luciferase Assay:

    • Equilibrate the assay plate and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

    • Add 40 µL of the ONE-Glo™ reagent to each well of the assay plate.

    • Incubate the plate at room temperature for 10 minutes, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence signal using a plate reader.

HTS Workflow Diagram

G Start Start Cell Seeding Cell Seeding Start->Cell Seeding 24h Incubation 24h Incubation Cell Seeding->24h Incubation Compound Addition Compound Addition 24h Incubation->Compound Addition 18-24h Incubation 18-24h Incubation Compound Addition->18-24h Incubation Luciferase Assay Luciferase Assay 18-24h Incubation->Luciferase Assay Data Acquisition Data Acquisition Luciferase Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: High-throughput screening workflow.

Data Analysis and Interpretation

Rigorous data analysis is crucial for the identification of true "hits" and the avoidance of false positives and negatives.[7][8][9]

Data Normalization

To account for plate-to-plate variability, the raw luminescence data should be normalized. The percent inhibition for each well can be calculated using the following formula:

Percent Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))

Quality Control

The quality and robustness of the HTS assay are assessed using the Z'-factor. This statistical parameter provides a measure of the separation between the positive and negative controls.

Z'-factor = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

ParameterAcceptable Range
Z'-factor0.5 - 1.0
Signal-to-Background Ratio> 5
CV of Controls< 15%
Hit Identification

A "hit" is defined as a compound that produces a statistically significant and reproducible biological response. A common approach is to set a hit threshold based on the mean and standard deviation (SD) of the negative controls. For example, a hit could be defined as any compound that results in a percent inhibition greater than three times the standard deviation of the negative controls.

Dose-Response Analysis

Confirmed hits should be further characterized by generating dose-response curves to determine their potency (IC50) and efficacy. This involves a secondary screen where the hit compounds are tested over a wider range of concentrations. The resulting data can be fitted to a four-parameter logistic model to calculate the IC50 value.[7]

Conclusion

The application note outlines a comprehensive and robust strategy for the high-throughput screening of 3'-Azetidinomethyl-2,3-dichlorobenzophenone as a potential kinase inhibitor. By employing a physiologically relevant cell-based reporter assay and adhering to stringent quality control and data analysis procedures, this methodology provides a solid foundation for the identification and characterization of novel bioactive compounds. The successful implementation of this protocol will enable the rapid and efficient evaluation of large compound libraries, thereby accelerating the drug discovery process.[1][5]

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Google Cloud.
  • Cell-based assays for high-throughput screening. Broad Institute.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
  • Data analysis approaches in high throughput screening. SlideShare.
  • Comprehensive Analysis of High-Throughput Screening D
  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. NIH.
  • High-throughput screening assays to discover small-molecule inhibitors of protein interactions. Semantic Scholar.
  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.
  • High-Throughput Screening (HTS)
  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • High-Throughput Screening D
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Cell-based Assays for High-Throughput Screening. PubMed - NIH.
  • High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. Springer Professional.
  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
  • Preparing the laboratory for the use of HTS: General and technical requirements. Valitest.
  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf.

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Method

Application Notes &amp; Protocols: 3'-Azetidinomethyl-2,3-dichlorobenzophenone as a Molecular Probe for Target Identification

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3'-Azetidinomethyl-2,3-dichlorobenzophenone as a photoaffinity...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3'-Azetidinomethyl-2,3-dichlorobenzophenone as a photoaffinity labeling (PAL) molecular probe. While specific published data on this exact molecule is limited, its structure embodies the key features of a powerful class of chemical tools used for covalent target identification and binding site mapping. This guide will detail the underlying principles of benzophenone-based photo-crosslinking, provide field-proven experimental protocols, and explain the causality behind critical methodological choices to ensure robust and reproducible results.

Introduction to Photoaffinity Labeling with Benzophenone Probes

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific biological targets of small molecules, peptides, or other ligands.[1][2][3] The core principle involves a probe molecule that contains three essential domains: a recognition element that binds non-covalently to the target protein, a photoreactive group that can be activated by light to form a covalent bond, and often an enrichment handle for downstream detection and purification.

3'-Azetidinomethyl-2,3-dichlorobenzophenone is a prototypical example of such a probe. Its utility is derived from its constituent parts:

  • Benzophenone (BP) Core: The BP moiety is a highly effective and widely used photoreactive group.[4] Upon irradiation with UV light (typically 350-360 nm), the benzophenone is excited to a triplet diradical state. This highly reactive species can abstract a hydrogen atom from nearby C-H bonds—abundant in all amino acid side chains—to form a stable, covalent carbon-carbon bond with the target protein.[3] A key advantage of benzophenones is their relative stability in aqueous solution and their inertness until photoactivation.

  • Azetidinomethyl Moiety: This group serves as the putative recognition element or a versatile chemical handle. The azetidine ring, a saturated four-membered heterocycle, may confer specific binding affinity for a target protein pocket. Alternatively, it can be conceptualized as a linker to a known pharmacophore or a point of attachment for an enrichment tag (e.g., biotin, alkyne) through further chemical synthesis.

  • Dichloro Substituents: The chlorine atoms on the benzophenone ring can modulate the photochemical and pharmacokinetic properties of the probe, potentially influencing its reactivity and cell permeability.

This guide will treat 3'-Azetidinomethyl-2,3-dichlorobenzophenone as a model compound to illustrate the workflow for target identification using this class of reagents.

Mechanism of Action: Benzophenone Photocrosslinking

The covalent capture of a target protein by a benzophenone probe is a light-dependent process. Understanding this mechanism is critical for designing effective experiments and troubleshooting results.

Benzophenone_Mechanism cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Photoactivation cluster_2 Step 3: Covalent Crosslinking Probe_Unbound Probe (Ground State) Complex Probe-Target Complex (Reversible) Probe_Unbound->Complex Kd Target Target Protein Target->Complex Triplet Probe (Triplet State) Diradical Complex->Triplet UV Light (350-360 nm) Intersystem Crossing Covalent_Complex Covalently Labeled Target Protein Triplet->Covalent_Complex H-Abstraction from C-H Bond

Figure 1: Mechanism of benzophenone-mediated photoaffinity labeling. The probe first binds reversibly to its target. UV irradiation excites the benzophenone to a reactive triplet state, which then forms a covalent bond.

Core Experimental Workflow

A typical photoaffinity labeling experiment follows a multi-stage process, from initial labeling to final target identification. Each step requires careful optimization.

PAL_Workflow Incubate 1. Incubation Probe + Biological Sample (Cells, Lysate, Protein) UV_Irradiate 2. UV Irradiation (350-360 nm) Covalent Crosslinking Incubate->UV_Irradiate Lyse_Solubilize 3. Lysis & Solubilization (If starting with cells) UV_Irradiate->Lyse_Solubilize Enrich 4. Target Enrichment (Requires probe with handle, e.g., Biotin-Avidin) Lyse_Solubilize->Enrich Analyze 5. Analysis & Identification (SDS-PAGE, Western Blot, Mass Spec) Enrich->Analyze

Figure 2: General experimental workflow for photoaffinity labeling-based target identification.

Detailed Protocols

The following protocols provide a starting point for using 3'-Azetidinomethyl-2,3-dichlorobenzophenone or similar probes. Crucially, all parameters (concentrations, incubation times, UV exposure) must be empirically optimized for each new biological system.

Protocol 4.1: Probe Preparation and Handling
  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the probe in an anhydrous organic solvent such as DMSO or DMF. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution into the appropriate aqueous buffer (e.g., PBS, HEPES, Tris).

    • Causality: The final concentration of the organic solvent in the assay should be minimized (typically <1%) to avoid protein denaturation or artifacts. Perform serial dilutions to achieve the desired final probe concentration.

  • Light Sensitivity: All steps involving the probe should be performed in low light conditions (e.g., in a dark room or using amber-colored tubes) to prevent premature photoactivation.

Protocol 4.2: In Vitro Photoaffinity Labeling of Purified Protein

This protocol is ideal for confirming direct interaction with a hypothesized target protein.

  • Binding Reaction: In a UV-transparent microplate or quartz cuvette, combine the purified target protein (e.g., 1-5 µM final concentration) with varying concentrations of the probe (e.g., 0.1 µM to 50 µM).

  • Competition Control (Self-Validation): Prepare a parallel set of reactions that include a high concentration (e.g., 100-fold excess) of a known, non-photoreactive inhibitor or the unlabeled parent molecule (if available). This control is essential to demonstrate specific binding.

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature or 4°C to allow binding to reach equilibrium.

  • UV Irradiation: Place the samples on a cold block (to dissipate heat) and irradiate with a 350-360 nm UV lamp. The distance and time of exposure are critical variables to optimize (e.g., 10-30 minutes at 4-10 cm distance).

  • Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE and visualize by Coomassie staining or Western blot (if an antibody to the target is available). A successful labeling event will result in a molecular weight shift of the protein band corresponding to the mass of the probe. This shift should be diminished in the competition control lane.

Protocol 4.3: Labeling in Cell Lysate or Live Cells

This protocol is used to identify unknown targets in a complex biological milieu.

  • Incubation:

    • For Lysate: Add the probe to pre-cleared cell lysate and incubate as described in 4.2.

    • For Live Cells: Add the probe to cultured cells in serum-free media. Incubate for a period sufficient for cell penetration (e.g., 1-4 hours).

  • UV Irradiation:

    • For Lysate: Irradiate the lysate in a petri dish on ice.

    • For Live Cells: Wash the cells once with cold PBS to remove unbound probe, then irradiate the adherent cells in a minimal volume of PBS on ice.

  • Lysis: After irradiation, harvest the cells and prepare a lysate using a suitable buffer (e.g., RIPA buffer with protease inhibitors).

  • Target Enrichment & Identification: This step is only possible if the probe is modified with an enrichment handle (e.g., biotin or an alkyne for click chemistry).

    • If the probe contains a biotin tag, incubate the lysate with streptavidin-agarose beads to capture the labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins and analyze by SDS-PAGE.

    • Excise the protein bands of interest and submit for identification by mass spectrometry (LC-MS/MS).

Data Interpretation & Validation

Robust data requires rigorous controls. The trustworthiness of a PAL experiment hinges on demonstrating specificity.

Parameter Description Expected Result for Specific Binding
Probe Concentration A dose-dependent increase in labeling should be observed.Labeling signal increases with probe concentration and then saturates.
Competition An unlabeled competitor molecule is added in excess.The labeling signal is significantly reduced or eliminated.
UV Dependence A control sample is prepared but not exposed to UV light.No covalent labeling should occur in the "-UV" control.
"Dead" Probe Control A probe analogue lacking the photoreactive benzophenone group.No covalent labeling should occur with the "dead" probe.

Troubleshooting

Problem Potential Cause Recommended Solution
No Labeling Insufficient UV exposure; Probe not binding; Target protein misfolded.Increase UV irradiation time/intensity; Optimize buffer conditions (pH, salt); Confirm protein activity.
High Background Probe concentration too high; Insufficient washing; Non-specific binding.Titrate probe to a lower concentration; Increase number/stringency of washes; Add detergent (e.g., Tween-20) to buffers.
Labeling in "-UV" Control Probe is unstable or intrinsically reactive.Synthesize a more stable probe; Ensure no ambient light exposure during setup.

References

  • Kao, C. L., & Berdis, A. J. (2018). The Use of Photo-Affinity Labeling in the Study of Protein-Ligand Interactions. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 749-762. [Link]

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673. [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Anabuki, T., Tsukahara, M., Matsuura, H., & Takahashi, K. (2016). Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group. Bioscience, Biotechnology, and Biochemistry, 80(3), 432-439. [Link]

Sources

Application

Application Notes and Protocols for Kinase Inhibitor Screening: Characterizing 3'-Azetidinomethyl-2,3-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The identification and characterization of novel kinase inhibitors are therefore of paramount importance in drug discovery. This document provides a comprehensive guide to the initial biochemical and cellular characterization of a novel potential kinase inhibitor, using 3'-Azetidinomethyl-2,3-dichlorobenzophenone as a representative compound. It is designed to provide researchers with the foundational principles and detailed, field-proven protocols for assessing the inhibitory potential of uncharacterized small molecules. The methodologies described herein are broadly applicable for the screening and profiling of kinase inhibitors, forming a crucial first step in the drug development pipeline.

Introduction to Kinase Inhibitor Screening

The human kinome comprises over 500 protein kinases, which act as molecular switches in signal transduction pathways governing cell growth, differentiation, metabolism, and apoptosis. The aberrant activity of these enzymes can drive the pathogenesis of numerous diseases. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutics.

The journey of a kinase inhibitor from a chemical library to a clinical candidate begins with a robust screening cascade. This process is designed to identify compounds that not only inhibit the target enzyme in a purified system but also demonstrate functional efficacy within a complex cellular environment. A critical initial challenge is to bridge the gap between biochemical potency and cellular activity, as many compounds that show promise in enzymatic assays fail to translate this success to cell-based models.[1]

This guide outlines a structured approach to this initial characterization, providing detailed protocols for both in vitro biochemical assays and subsequent cell-based validation. We will use the novel compound, 3'-Azetidinomethyl-2,3-dichlorobenzophenone, as a hypothetical test case to illustrate these workflows.

Compound Handling and Preparation: The First Step to Reproducible Data

Proper handling and preparation of a test compound are critical for obtaining accurate and reproducible results. Small molecule inhibitors are typically stored as a dry powder and reconstituted in a suitable solvent to create a high-concentration stock solution.

Properties of 3'-Azetidinomethyl-2,3-dichlorobenzophenone
  • Chemical Name: methanone

  • CAS Number: 898772-06-0[1]

  • Molecular Formula: C₁₇H₁₅Cl₂NO

  • Molecular Weight: 320.21 g/mol

Benzophenone and its derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone, and are practically insoluble in water.[2][3][4]

Protocol 2.2: Preparation of Compound Stock Solution
  • Safety First: Always handle unknown compounds in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reconstitution: To prepare a 10 mM stock solution of 3'-Azetidinomethyl-2,3-dichlorobenzophenone (MW: 320.21), weigh out 1 mg of the compound and dissolve it in 312.3 µL of 100% DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary for some compounds but should be done with caution to avoid degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[5]

  • Working Dilutions: Prepare fresh serial dilutions of the compound from the stock solution for each experiment. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or assay interference.[5]

In Vitro Kinase Inhibition Assays: Quantifying Biochemical Potency

The first step in characterizing a potential inhibitor is to measure its direct effect on the enzymatic activity of a purified kinase. A variety of assay formats are available, with luminescence-based ADP detection assays being a popular choice due to their high sensitivity, broad applicability, and non-radioactive nature.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The amount of light generated is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Diagram 3.1: Workflow of the ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Compound_Prep Prepare serial dilution of 3'-Azetidinomethyl-2,3-dichlorobenzophenone Add_Inhibitor Add compound or DMSO to 384-well plate Compound_Prep->Add_Inhibitor Kinase_Mix Prepare Kinase Reaction Mix (Kinase, Substrate) Add_Kinase Add Kinase Mix Kinase_Mix->Add_Kinase Add_Inhibitor->Add_Kinase Incubate_1 Incubate (10 min, RT) (Inhibitor Binding) Add_Kinase->Incubate_1 Start_Reaction Add ATP to initiate reaction Incubate_1->Start_Reaction Incubate_2 Incubate (e.g., 60 min, 30°C) Start_Reaction->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min, RT) Add_ADP_Glo->Incubate_3 Add_Detection Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 Incubate (30 min, RT) Add_Detection->Incubate_4 Read_Luminescence Read luminescence on plate reader Incubate_4->Read_Luminescence

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Protocol 3.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.

Materials:

  • Kinase of interest (e.g., purchased from a commercial vendor)

  • Kinase substrate peptide

  • ATP

  • 3'-Azetidinomethyl-2,3-dichlorobenzophenone (or other test inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Method:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be empirically determined.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the compound.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at the apparent ATP Km for the specific kinase, if known, to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 3.1: Hypothetical In Vitro Kinase Profiling Data for 3'-Azetidinomethyl-2,3-dichlorobenzophenone
Kinase TargetIC₅₀ (nM)
Kinase A25
Kinase B450
Kinase C>10,000
Kinase D1,200
Kinase E85

This data is for illustrative purposes only.

Cell-Based Assays: Assessing Activity in a Physiological Context

While in vitro assays are essential for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, target engagement in the cellular milieu, or off-target effects.[1] Therefore, cell-based assays are a critical next step to validate promising hits.

Principle of Phospho-Protein Analysis by Western Blot

A common method to determine if a kinase inhibitor is active in cells is to measure the phosphorylation status of its direct downstream substrate.[1] This can be achieved by treating cultured cells with the inhibitor, lysing the cells, and then using Western blotting with a phospho-specific antibody to detect changes in the phosphorylation of the target protein.

Diagram 4.1: A Generic Kinase Signaling Pathway

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_A Kinase A (e.g., MEK) Receptor->Kinase_A P Kinase_B Kinase B (e.g., ERK) Kinase_A->Kinase_B P Transcription_Factor Transcription Factor (e.g., c-Fos) Kinase_B->Transcription_Factor P Inhibitor 3'-Azetidinomethyl- 2,3-dichlorobenzophenone Inhibitor->Kinase_A Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Inhibition of a signaling cascade by a kinase inhibitor.

Protocol 4.2: Cellular Target Inhibition by Western Blot

Materials:

  • Cell line expressing the kinase of interest (e.g., A431 cells for EGFR signaling)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound (3'-Azetidinomethyl-2,3-dichlorobenzophenone)

  • Stimulant (e.g., Epidermal Growth Factor, EGF, if the pathway requires activation)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • Nitrocellulose or PVDF membranes and transfer apparatus

  • Primary antibodies (phospho-specific substrate and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Method:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight if necessary to reduce basal pathway activation.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO control for 1-2 hours.

  • Pathway Stimulation: If required, stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate the kinase pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample, add Laemmli sample buffer, and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

Functional Cellular Assays: Measuring Impact on Cell Viability

Ultimately, an effective kinase inhibitor should elicit a functional response in cancer cells, such as inhibiting proliferation or inducing apoptosis.

Protocol 4.4: Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • 96-well clear-bottom plates (for MTT) or opaque-walled plates (for CellTiter-Glo®)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Spectrophotometer or luminometer

Method:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (typically 72 hours).

  • Assay Readout:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilization solution (e.g., acidified isopropanol) and read the absorbance at ~570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells. Shake the plate for 2 minutes and then let it incubate for 10 minutes at room temperature to stabilize the signal. Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each compound concentration. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Future Directions

The successful completion of this initial screening cascade provides a wealth of data to guide the next steps in the drug discovery process.

  • Biochemical Potency (IC₅₀): The in vitro assay provides a direct measure of the compound's potency against its target kinase. A potent compound will typically have an IC₅₀ in the nanomolar range.

  • Cellular Potency (GI₅₀): The cell proliferation assay determines the functional consequence of target inhibition. A significant drop in potency from the biochemical IC₅₀ to the cellular GI₅₀ may indicate poor cell permeability or efflux by cellular pumps.

  • Target Engagement: The Western blot confirms that the compound is engaging its intended target within the cell and inhibiting the downstream signaling pathway.

A promising lead compound will exhibit high potency in both biochemical and cellular assays. Future directions would include comprehensive selectivity profiling against a broad panel of kinases to assess off-target effects, further mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive, allosteric), and in vivo efficacy studies in animal models.

References

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone. In PubChem. Retrieved from [Link]

  • ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

  • International Agency for Research on Cancer. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

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Method

Application Note &amp; Protocol: Antimicrobial Activity Testing of (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro evaluation of the antimicrobial proper...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of the antimicrobial properties of the novel synthetic compound, (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone. The azetidine moiety is a recognized pharmacophore present in numerous biologically active compounds, including several with antimicrobial activity.[1][2] This application note details the necessary protocols, from preliminary compound handling to advanced antimicrobial susceptibility testing, including determination of the Minimum Inhibitory Concentration (MIC), disk diffusion assays, and time-kill kinetic studies. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4][5]

Introduction: The Rationale for Investigation

The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural features and diverse pharmacological activities.[1] The strained four-membered ring of azetidine can impart desirable physicochemical properties and facilitate interactions with biological targets.[6] The subject of this guide, (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone, incorporates this azetidine core with a dichlorophenylmethanone structure, a scaffold also found in compounds with a range of biological effects. The evaluation of its antimicrobial potential is a logical and crucial step in its preclinical assessment.

This guide is designed to provide researchers with a robust framework for the systematic evaluation of this compound's antimicrobial spectrum and potency. By adhering to standardized methodologies, the generated data will be reliable and comparable to existing antimicrobial agents, facilitating its further development.

Preliminary Compound Characterization: A Prerequisite for Accurate Testing

Before initiating antimicrobial assays, it is imperative to understand the fundamental physicochemical properties of (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone. This preliminary analysis is crucial for accurate compound handling and the preparation of stock solutions, which directly impacts the reliability of the antimicrobial testing results.

Solubility Assessment

The solubility of a test compound in the chosen solvent and its miscibility with the aqueous-based microbiological media are critical for ensuring that the compound remains in solution throughout the assay. Precipitation of the compound can lead to an underestimation of its true antimicrobial activity.

Protocol: Solubility Determination

  • Solvent Selection: Begin by attempting to dissolve the compound in a range of pharmaceutically acceptable solvents (e.g., dimethyl sulfoxide (DMSO), ethanol, methanol) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: Once a suitable solvent is identified, prepare a stock solution. Perform serial dilutions of this stock solution in the primary microbiological broth to be used (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to determine the highest concentration at which the compound remains soluble.

  • Visual Inspection: Visually inspect the dilutions for any signs of precipitation or turbidity against a dark background. A spectrophotometric reading can also be used to detect subtle precipitation.

  • Working Concentration: The highest concentration that remains clear will be the upper limit for your antimicrobial assays.

Stability Analysis

The stability of the compound under assay conditions (e.g., temperature, pH of the medium, incubation time) should be assessed to ensure that the observed antimicrobial effect is due to the parent compound and not a degradation product.

Protocol: Stability Assessment

  • Incubation: Prepare a solution of the compound in the assay medium at the highest intended test concentration.

  • Time-Course Sampling: Incubate this solution under the same conditions as the planned antimicrobial assay (e.g., 37°C for 24 hours).

  • Analytical Chemistry: At various time points (e.g., 0, 6, 12, 24 hours), take an aliquot of the solution and analyze it using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining.

  • Data Interpretation: A significant decrease in the concentration of the parent compound over time may indicate instability and should be noted when interpreting the antimicrobial activity results.

Core Antimicrobial Susceptibility Testing Protocols

The following protocols are based on internationally recognized standards to ensure the generation of high-quality, reproducible data.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9] This is a cornerstone assay in antimicrobial drug discovery.

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the test compound. Following incubation, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the compound that prevents this visible growth.[7][9]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solution C Prepare Serial Dilutions in Microtiter Plate A->C Dilute B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Microtiter Plate B->D Add to wells C->D E Incubate Plates (e.g., 37°C, 18-24h) D->E F Visually or Spectrophotometrically Read Results E->F G Determine MIC Value F->G Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate A->C Swab B Prepare Compound-Impregnated Disks D Apply Disks to Agar Surface B->D C->D E Incubate Plates (e.g., 37°C, 18-24h) D->E F Measure Zone of Inhibition Diameter (mm) E->F G Interpret Susceptibility F->G Time_Kill_Workflow A Prepare Microbial Culture with Compound at Various MIC Multiples B Incubate at 37°C with Shaking A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions C->D E Plate Dilutions onto Agar D->E F Incubate Plates (24-48h) E->F G Count Colonies (CFU) F->G H Plot Log10 CFU/mL vs. Time G->H

Caption: Workflow for the time-kill kinetic assay.

Detailed Protocol: Time-Kill Assay

  • Assay Setup:

    • Prepare flasks or tubes containing CAMHB with (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask with no compound.

    • Inoculate each flask with the test microorganism to a final density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating:

    • Incubate the flasks at 35 ± 2°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Enumeration and Data Analysis:

    • Incubate the plates until colonies are clearly visible.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration.

    • A ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum is generally considered bactericidal activity.

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for the interpretation and comparison of results.

Table 1: Example MIC Data for (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone

MicroorganismATCC Strain #MIC (µg/mL)
Staphylococcus aureus2921316
Escherichia coli2592264
Pseudomonas aeruginosa27853>128
Enterococcus faecalis2921232
Candida albicans90028>128

Table 2: Example Disk Diffusion Data

MicroorganismATCC Strain #Disk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureus259233018
Escherichia coli259223012
Pseudomonas aeruginosa27853300

Interpretation of Results:

  • MIC: Lower MIC values indicate greater potency. The spectrum of activity can be assessed by comparing MICs across a panel of diverse microorganisms.

  • Disk Diffusion: The zone diameter provides a qualitative measure of activity. Correlation with MIC values can be established.

  • Time-Kill Assay: The rate and extent of microbial killing are determined. This assay differentiates between static and cidal effects, which is critical for further drug development.

Quality Control: Ensuring Data Validity

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains in each assay run. Reference strains with known susceptibility profiles (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) should be tested concurrently. The results for these QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.

This application note provides a detailed framework for the comprehensive in vitro antimicrobial evaluation of (3-(Azetidin-1-ylmethyl)phenyl)(2,3-dichlorophenyl)methanone. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency, and bactericidal or bacteriostatic properties. This information is fundamental for making informed decisions regarding the future development of this and other novel azetidine-containing compounds as potential antimicrobial agents.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Clinical Breakpoint Tables.EUCAST.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing.CLSI.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.Source Not Available.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.American Society for Microbiology.
  • Antimicrobial susceptibility testing (Broth microdilution method).WOAH - Asia.
  • Time-Kill Kinetics Assay.Emery Pharma.
  • Synthesis, Characterization and antimicrobial activity of Azetidin-2-one based Phenyl sulfonyl Pyrazoline Derivatives.
  • EUCAST Home.EUCAST.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS.Rasayan Journal of Chemistry.
  • MIC Determin
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.Hardy Diagnostics.
  • A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa.NIH.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.National Institutes of Health, Islamabad Pakistan.
  • Structure of azetidine‐containing compounds found in nature.
  • Time-Kill Evalu
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.Source Not Available.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Antimicrobial Susceptibility Testing | Area of Focus.CLSI.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.Protocols.io.
  • Azetidines of pharmacological interest.PubMed.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method.National Institute for Communicable Diseases (NICD).
  • Determination of antimicrobial resistance by disk diffusion.FWD AMR-RefLabCap.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.Journal of Medicinal and Chemical Sciences.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME AZETIDINONE DERIVATIVES WITH THE β-NAPHTHOL.Rasayan Journal of Chemistry.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing.
  • Guidance Documents.EUCAST.
  • Antimicrobial Susceptibility Testing.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.Acta Scientific.
  • Azetidine synthesis.Organic Chemistry Portal.
  • MIC Determination By Microtitre Broth Dilution Method.Hancock Lab.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.NCBI Bookshelf.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.Source Not Available.
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
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  • BIOACTIVE AZETIDINONE: A REVIEW.TIJER.
  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv

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Application

Application Notes and Protocols for Evaluating the Anticancer Proliferation Activity of 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Introduction: The Therapeutic Potential of Novel Benzophenone Scaffolds in Oncology The benzophenone framework is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a multitude of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Benzophenone Scaffolds in Oncology

The benzophenone framework is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] In the relentless pursuit of novel anticancer agents, derivatives of benzophenone have emerged as a promising class of molecules, exhibiting a range of antitumor activities.[2] These compounds have been reported to impede tumor progression through various mechanisms, including the inhibition of angiogenesis and the induction of apoptosis.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer proliferative effects of a specific novel derivative, 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

While specific data on 3'-Azetidinomethyl-2,3-dichlorobenzophenone is emerging, its structural alerts—a dichlorinated benzophenone core coupled with an azetidine moiety—suggest a potential for significant biological activity. The azetidine ring can enhance solubility and metabolic stability, and may also serve as a key pharmacophoric element interacting with biological targets. This guide will provide a robust framework for the initial in vitro characterization of this compound's antiproliferative efficacy, employing the Sulforhodamine B (SRB) assay, a reliable and widely adopted method for cytotoxicity screening.[4][5]

Scientific Rationale: Why the Sulforhodamine B (SRB) Assay?

The selection of an appropriate assay is paramount for generating reproducible and meaningful data. The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of viable cells.[5][7]

Key Advantages of the SRB Assay:

  • Robustness and Reproducibility: The assay is less susceptible to interference from compounds that alter cellular metabolism, a known limitation of tetrazolium-based assays like the MTT assay.[5]

  • Stability: The endpoint, a solubilized dye, is stable for an extended period, allowing for flexibility in measurement timing.[7]

  • Cost-Effectiveness: The reagents are relatively inexpensive, making it suitable for high-throughput screening.[4]

  • Broad Applicability: It has been successfully employed across a wide array of cancer cell lines.[4]

This inherent stability and reliance on total protein content provide a self-validating system for assessing cytotoxicity, making it an authoritative choice for the initial screening of novel compounds like 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

Hypothesized Mechanism of Action of Benzophenone Derivatives

Based on existing literature for structurally related benzophenone compounds, 3'-Azetidinomethyl-2,3-dichlorobenzophenone may exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival. A plausible, yet to be confirmed, mechanism could involve the inhibition of protein kinases or the induction of apoptotic pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Induces Benzophenone_Compound 3'-Azetidinomethyl-2,3-dichlorobenzophenone Benzophenone_Compound->PI3K Inhibits? Benzophenone_Compound->Caspase_9 Activates?

Caption: Hypothesized signaling pathways targeted by benzophenone derivatives.

Detailed Protocol: SRB Anticancer Proliferation Assay

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

I. Materials and Reagents
  • 3'-Azetidinomethyl-2,3-dichlorobenzophenone (CAS No. 898772-15-1)

  • Human cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., RPMI 1640 with 5% fetal bovine serum)[8]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Dimethyl sulfoxide (DMSO), sterile

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 540 nm)

II. Experimental Workflow

G A 1. Cell Seeding (5,000-40,000 cells/well) B 2. Incubation (24 hours) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (48 hours) C->D E 5. Cell Fixation (Cold 10% TCA) D->E F 6. SRB Staining (0.4% SRB in 1% Acetic Acid) E->F G 7. Washing (1% Acetic Acid) F->G H 8. Dye Solubilization (10 mM Tris-base) G->H I 9. Absorbance Reading (540 nm) H->I J 10. Data Analysis (IC50 Calculation) I->J

Caption: Workflow for the Sulforhodamine B (SRB) proliferation assay.

III. Step-by-Step Procedure
  • Cell Seeding:

    • Culture the selected cancer cell line to 70-80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000 to 40,000 cells per well in 100 µL of complete medium.[8] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Carefully add 100 µL of the medium containing the various concentrations of the compound to the respective wells, resulting in a final volume of 200 µL.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for an additional 48 hours.[8]

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without aspirating the medium.[8]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[8]

  • SRB Staining and Measurement:

    • Discard the supernatant and wash the plates five times with tap water.[8]

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.[6][8]

    • Remove the unbound SRB dye by washing the plates five times with 1% acetic acid.[6]

    • Allow the plates to air dry.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.[6]

    • Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved.

    • Measure the absorbance at 540 nm using a microplate reader.

IV. Data Analysis and Interpretation
  • Subtract the average absorbance of the medium-only blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100

  • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Quantitative Data Summary: A Hypothetical Example

The following table illustrates how to present the IC50 values obtained from the SRB assay for 3'-Azetidinomethyl-2,3-dichlorobenzophenone and a standard reference compound.

CompoundCell LineAssay TypeIC50 (µM) [Hypothetical]
3'-Azetidinomethyl-2,3-dichlorobenzophenoneMCF-7SRB15.2
3'-Azetidinomethyl-2,3-dichlorobenzophenoneA549SRB22.8
Doxorubicin (Reference Compound)MCF-7SRB0.8
Doxorubicin (Reference Compound)A549SRB1.2

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls and validation steps are essential:

  • Positive Control: A known anticancer drug (e.g., Doxorubicin) should be included to validate the assay's sensitivity.

  • Vehicle Control: To account for any effects of the solvent (DMSO).

  • Seeding Density Optimization: Preliminary experiments to determine the optimal cell seeding density are crucial for maintaining cells in the exponential growth phase.

  • Reproducibility: Experiments should be performed in triplicate and repeated at least three independent times.

By adhering to this detailed protocol and incorporating the necessary controls, researchers can confidently evaluate the antiproliferative potential of 3'-Azetidinomethyl-2,3-dichlorobenzophenone and contribute valuable data to the field of anticancer drug discovery.

References

  • Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs. PubMed. Available at: [Link]

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. Available at: [Link]

  • Synthesis and antitumor activity of novel benzophenone derivatives. PubMed. Available at: [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm (RSC Publishing). Available at: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. Available at: [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Bioassays for anticancer activities. PubMed. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers. Available at: [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure]. NCI. Available at: [Link]

  • Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Available at: [Link]

  • Antiproliferative and Antimetastatic Properties of 16-Azidomethyl Substituted 3-O-Benzyl Estrone Analogs. MDPI. Available at: [Link]

  • Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma. PubMed. Available at: [Link]

Sources

Method

developing a target engagement assay for 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Application Note & Protocol Title: A Guide to Confirming Cellular Target Engagement for Novel Small Molecules Using Isothermal Dose-Response CETSA Application Area: Drug Discovery, Target Validation, Mechanism of Action...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Guide to Confirming Cellular Target Engagement for Novel Small Molecules Using Isothermal Dose-Response CETSA

Application Area: Drug Discovery, Target Validation, Mechanism of Action Studies

For: Researchers, scientists, and drug development professionals.

Abstract: Confirming that a novel chemical entity (NCE) directly interacts with its intended protein target within a complex cellular environment is a cornerstone of modern drug discovery.[1][2] This critical step, known as target engagement, bridges the gap between compound affinity and cellular efficacy, reducing the risk of downstream failures in drug development.[3][4] This guide provides a detailed framework and protocol for developing a robust target engagement assay for 3'-Azetidinomethyl-2,3-dichlorobenzophenone , treated here as a representative NCE. We will employ the Cellular Thermal Shift Assay (CETSA®), a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[5][6] Specifically, this note will focus on the isothermal dose-response (ITDR) CETSA format, which is ideal for quantifying the potency of target engagement in a cellular context.[7][8][9]

Introduction: The Imperative of Target Engagement

The journey of a drug from discovery to clinic is fraught with challenges, with a significant number of candidates failing due to a lack of efficacy.[3] A primary reason for this is the disconnect between a compound's activity in simplified biochemical assays and its performance in a complex biological system. A molecule may show high affinity for a purified protein but fail to engage the same target in a cell due to poor permeability, rapid efflux, or metabolic instability.

Therefore, direct verification of target engagement in a physiologically relevant setting is essential.[4] Such assays confirm that the compound reaches its target at sufficient concentrations to elicit a biological response and helps to build a strong structure-activity relationship (SAR).[2][10] This knowledge allows researchers to confidently link a compound's chemical structure to its biological activity, guiding the optimization of lead candidates.

The Cellular Thermal Shift Assay (CETSA) has emerged as a gold-standard method for this purpose.[6] It does not require modification of the compound or the protein, relying instead on a fundamental biophysical principle: a protein's thermal stability often increases when it is bound to a ligand.[11][12][13]

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA is based on the concept of ligand-induced thermal stabilization.[6][14] When a cell or cell lysate is heated, proteins begin to denature and aggregate out of solution.[8] The temperature at which 50% of the protein has aggregated is known as its aggregation temperature (Tagg).[8]

The binding of a small molecule, such as 3'-Azetidinomethyl-2,3-dichlorobenzophenone, to its target protein can stabilize the protein's three-dimensional structure. This stabilization makes the protein more resistant to heat-induced denaturation, resulting in a positive shift in its Tagg.[6][8]

By measuring the amount of soluble protein remaining after a heat challenge, we can quantify this stabilization effect. CETSA can be performed in two main formats:

  • Melt Curve (Thermal Shift) CETSA: Samples are heated across a range of temperatures to determine the Tagg of the target protein, with and without the compound.

  • Isothermal Dose-Response (ITDR) CETSA: Samples are treated with varying concentrations of the compound and heated at a single, fixed temperature.[9][15] This allows for the determination of an apparent cellular EC50, reflecting the concentration at which the compound achieves 50% of its maximal stabilizing effect.

This guide will focus on the ITDR CETSA approach to quantify the engagement potency of our NCE.

Caption: Principle of Ligand-Induced Thermal Stabilization in CETSA.

Experimental Design & Protocols

This section outlines a two-part experimental plan. First, we determine the optimal heating temperature using a melt curve experiment. Second, we use this temperature to perform the ITDR CETSA to quantify target engagement potency. For this protocol, we will assume the target of 3'-Azetidinomethyl-2,3-dichlorobenzophenone is "Target X" and a specific antibody for its detection via Western Blot is available.

Part A: Determining the Optimal Temperature via Melt Curve CETSA

Objective: To identify a temperature that causes significant, but not complete, denaturation of Target X in the absence of the NCE. This temperature will be used for the subsequent ITDR experiment.

Materials:

  • Cell Line: A human cell line endogenously expressing Target X (e.g., HEK293, HeLa).

  • Compound: 10 mM stock of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in DMSO.

  • Reagents: Cell culture medium, PBS, Protease Inhibitor Cocktail, Lysis Buffer (e.g., PBS with 0.4% NP-40).

  • Equipment: Cell culture incubator, thermal cycler or heating blocks, centrifuges, equipment for SDS-PAGE and Western Blotting.

Protocol:

  • Cell Culture: Plate cells in a 10 cm dish and grow to ~80-90% confluency.

  • Harvesting: Scrape cells in 1 mL of PBS supplemented with a protease inhibitor cocktail. Split the cell suspension equally into two 1.5 mL tubes: one for Vehicle (DMSO) and one for the NCE.

  • Compound Treatment:

    • To the "Vehicle" tube, add DMSO to a final concentration of 0.1%.

    • To the "NCE" tube, add 3'-Azetidinomethyl-2,3-dichlorobenzophenone to a final concentration of 10 µM (or a concentration known to be effective in a functional assay).

    • Incubate both tubes at 37°C for 1 hour.

  • Aliquoting: Aliquot 100 µL of the cell suspension from each tube into a series of PCR tubes. Prepare one tube for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64°C) plus a non-heated control (RT).

  • Heat Challenge: Place the PCR tubes in a thermal cycler and incubate at the designated temperatures for 3 minutes, followed by a cooling step to 4°C for 3 minutes.[5]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube.[7] Determine the protein concentration (e.g., via BCA assay) and normalize all samples to the same concentration with lysis buffer. Add SDS-PAGE loading buffer.

  • Detection: Analyze the samples by SDS-PAGE and Western Blotting using a primary antibody specific for Target X. Use a loading control (e.g., GAPDH, Tubulin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities for Target X at each temperature. Plot the percentage of soluble Target X (relative to the RT control) against temperature for both the vehicle and NCE-treated samples. The optimal temperature for the ITDR-CETSA is one that results in ~20-50% remaining soluble protein in the vehicle lane, and where the NCE shows a clear stabilization effect.

Part B: Isothermal Dose-Response (ITDR) CETSA Protocol

Objective: To determine the cellular potency (EC50) of target engagement for 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

Protocol:

  • Cell Culture & Harvesting: As described in Part A, step 1-2. Harvest enough cells for a 10-point dose-response curve plus a vehicle control.

  • Compound Treatment:

    • Prepare a serial dilution of the NCE in PBS (with protease inhibitors) to achieve final concentrations ranging from, for example, 1 nM to 30 µM.

    • Add the diluted compound to the cell suspensions. Include a vehicle-only control (0.1% DMSO).

    • Incubate all tubes at 37°C for 1 hour.

  • Heat Challenge: Transfer 100 µL from each tube to a new PCR tube. Heat all samples (including the vehicle control) at the optimal temperature determined in Part A (e.g., 54°C) for 3 minutes in a thermal cycler.[16] Immediately cool to 4°C. Include a non-heated vehicle control.

  • Lysis & Fractionation: Perform steps 6-8 from Part A.

  • Detection: Analyze the soluble fractions via Western Blot for Target X and a loading control.

  • Data Analysis:

    • Quantify the band intensity for Target X in each lane.

    • Normalize the data: Set the band intensity of the non-heated vehicle control as 100% stabilization and the heated vehicle control as 0% stabilization.

    • Plot the normalized Target X intensity against the logarithm of the NCE concentration.

    • Fit the data to a four-parameter variable slope equation using software like GraphPad Prism to determine the EC50 value.[5]

Data Presentation and Interpretation

The results from the ITDR CETSA experiment can be summarized in a table and a dose-response curve.

Table 1: Representative ITDR CETSA Data

[NCE] (µM)Log [NCE]Normalized Target X Signal (%)
0 (Vehicle)-0.0
0.01-8.05.2
0.03-7.515.8
0.1-7.048.9
0.3-6.575.4
1-6.091.2
3-5.598.1
10-5.0101.5
30-4.5100.8

Interpretation: The EC50 value derived from the dose-response curve represents the concentration of the NCE required to achieve 50% of the maximum thermal stabilization of Target X inside the cell. This value is a critical measure of cellular target engagement potency. A potent EC50 provides strong evidence that the compound is reaching its intended target in a complex biological milieu. This data can then be correlated with results from cellular functional assays to build a compelling case for the compound's mechanism of action.[10]

Sources

Application

Application Notes &amp; Protocols for Preclinical Evaluation of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in Animal Models

Disclaimer: Publicly available data on the biological activity and preclinical evaluation of 3'-Azetidinomethyl-2,3-dichlorobenzophenone is limited. The following application notes and protocols are presented as a compre...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available data on the biological activity and preclinical evaluation of 3'-Azetidinomethyl-2,3-dichlorobenzophenone is limited. The following application notes and protocols are presented as a comprehensive, strategic guide for the initial preclinical characterization of this novel chemical entity. This document is based on established methodologies for the evaluation of benzophenone derivatives and other small molecules in relevant therapeutic areas.

Introduction: The Scientific Imperative for a Structured Preclinical Strategy

3'-Azetidinomethyl-2,3-dichlorobenzophenone is a novel compound featuring a benzophenone core, a scaffold known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] The presence of dichlorinated phenyl rings and an azetidinomethyl group suggests unique physicochemical properties that warrant a thorough investigation of its therapeutic potential and safety profile.

This guide provides a robust framework for the preclinical in vivo evaluation of this compound. Our approach is designed to be iterative, with findings from initial studies informing the design of subsequent, more complex experiments. We will prioritize a logical progression from foundational safety and pharmacokinetic assessments to the evaluation of efficacy in relevant disease models. The ultimate goal is to build a comprehensive data package to support a potential Investigational New Drug (IND) application.

Part 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic profile of the compound. These studies are essential prerequisites for any subsequent efficacy studies.

Acute Toxicity Assessment

The primary objective of an acute toxicity study is to determine the potential for adverse effects following a single dose of the test compound and to identify the maximum tolerated dose (MTD).[3][4] This information is crucial for dose selection in subsequent studies.

Protocol: Single-Dose Escalation Study in Mice

  • Animal Model: Healthy, 8-10 week old BALB/c mice (n=3-5 per group, mixed-sex).[5]

  • Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Dose Administration: Administer single doses via both intravenous (IV) and oral (PO) routes to assess route-dependent toxicity.

    • IV Dosing: Administer via the lateral tail vein.[6][7]

    • PO Dosing: Administer via oral gavage.[8][9]

  • Dose Escalation: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) until signs of toxicity are observed.

  • Monitoring: Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.

  • Endpoint: At day 14, euthanize surviving animals and perform a gross necropsy. Collect major organs for histopathological analysis if signs of toxicity were observed.

Data Presentation: Acute Toxicity Summary

RouteDose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
IV130/3None observed
IV530/3None observed
...............
PO1030/3None observed
PO5030/3None observed
...............
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing effective dosing regimens for efficacy studies.[10][11]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation for serial blood sampling.

  • Compound Formulation: As described for the acute toxicity study.

  • Dose Administration: Administer a single, non-toxic dose (determined from acute toxicity data) via IV and PO routes.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process blood to plasma and analyze the concentration of 3'-Azetidinomethyl-2,3-dichlorobenzophenone using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)-Calculated
Tmax (hr)-Calculated
AUC (0-t) (ng*hr/mL)CalculatedCalculated
Half-life (t1/2) (hr)CalculatedCalculated
Bioavailability (%)-Calculated

Workflow for Foundational In Vivo Studies

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling A Acute Toxicity Study (Mice) B Pharmacokinetic Profiling (Rats) A->B Inform Dose Selection C Dose Range Finding (Sub-chronic) B->C Inform Dosing Regimen D Select Relevant Disease Model C->D Establish Safe & Effective Dose E Conduct Efficacy Study D->E

Caption: Foundational workflow for preclinical in vivo evaluation.

Part 2: Efficacy Evaluation in Relevant Disease Models

Based on the broad activities of benzophenone derivatives, we propose initial efficacy testing in oncology and neurodegeneration models. The choice of specific models should be guided by any available in vitro data on the compound's mechanism of action.

Oncology: Xenograft Tumor Models

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are standard tools for evaluating the anti-tumor activity of novel compounds.[12][13]

Protocol: Human Tumor Xenograft Study in Immunodeficient Mice

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude) are commonly used for these studies.[14]

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) or patient-derived tumor fragments into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into vehicle control and treatment groups (n=8-10 per group). Administer 3'-Azetidinomethyl-2,3-dichlorobenzophenone at one or more doses (based on MTD and PK data) via the most appropriate route, on a predetermined schedule (e.g., daily for 21 days).

  • Efficacy Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Record animal body weights as an indicator of toxicity.

    • At the end of the study, excise tumors and weigh them.

  • Data Analysis: Compare tumor growth inhibition between treated and control groups.

Proposed Signaling Pathway for Investigation in Oncology

Given the prevalence of benzophenone derivatives as kinase inhibitors, a potential mechanism of action could involve the inhibition of key signaling pathways in cancer, such as the MAPK/ERK pathway.

G cluster_0 Potential Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors -> Proliferation, Survival Compound 3'-Azetidinomethyl-2,3- dichlorobenzophenone Compound->RAF

Sources

Method

Application Notes &amp; Protocols: Strategic Formulation of 3'-Azetidinomethyl-2,3-dichlorobenzophenone for In Vivo Preclinical Studies

Abstract: The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is critically dependent on the development of a robust formulation that ensures adequate systemic exposure in animal mo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is critically dependent on the development of a robust formulation that ensures adequate systemic exposure in animal models. This document provides a comprehensive guide for the formulation of 3'-Azetidinomethyl-2,3-dichlorobenzophenone, a novel compound with physicochemical properties indicative of poor aqueous solubility. We present a systematic approach, from initial physicochemical characterization to the development and analysis of various formulation strategies suitable for oral and parenteral administration in rodent models. This guide is intended for researchers, chemists, and drug development professionals engaged in early-stage preclinical research.

Introduction: The Formulation Challenge with Novel Benzophenones

3'-Azetidinomethyl-2,3-dichlorobenzophenone belongs to the benzophenone class of compounds, which are often characterized by their aromatic structure and lipophilicity.[1][2] Such characteristics frequently lead to poor aqueous solubility, a major hurdle in preclinical development.[3][4] Inadequate solubility can result in low and erratic bioavailability, making it difficult to establish clear dose-response relationships in efficacy and toxicology studies.[5]

The primary objective of this guide is to outline a logical, step-by-step workflow for developing a suitable formulation for in vivo studies. This involves:

  • Physicochemical Characterization: Understanding the molecule's intrinsic properties.

  • Formulation Strategy Selection: Choosing an appropriate vehicle based on the desired route of administration and compound characteristics.

  • Protocol Development: Detailed methods for preparing and analyzing the selected formulations.

  • In Vivo Administration Guidelines: Best practices for dosing in common preclinical species.

This document serves as a foundational framework. The specific concentrations and excipients should be optimized based on empirical data generated for 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

Before formulation development can begin, a thorough understanding of the API's physicochemical properties is essential.[6] For a novel compound like 3'-Azetidinomethyl-2,3-dichlorobenzophenone, the following initial assessments are critical.

In Silico and Predicted Properties

Based on its structural similarity to other dichlorobenzophenones, we can predict certain properties that will guide our experimental approach.[7][8][9]

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight ~350-400 g/mol Within the range for typical small molecules.
logP > 4.0High lipophilicity; likely poor aqueous solubility.[10]
Aqueous Solubility < 1 µg/mLWill require solubility enhancement techniques.
pKa Basic (due to azetidine)Potential for pH-dependent solubility and salt formation.
Experimental Physicochemical Characterization

Protocol 1: Equilibrium Solubility Determination

  • Objective: To determine the solubility of the compound in various pharmaceutically relevant vehicles.

  • Materials: 3'-Azetidinomethyl-2,3-dichlorobenzophenone, various solvents (e.g., water, PBS pH 7.4, 0.1 N HCl), and common preclinical vehicles (see Table 2).

  • Procedure:

    • Add an excess amount of the compound to a known volume of each vehicle in a glass vial.

    • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Formulation Development Strategies

The choice of formulation strategy depends on the intended route of administration, the required dose, and the compound's properties.[4][11] Approximately 40% of marketed drugs and up to 90% of compounds in the discovery pipeline exhibit poor water solubility, making these strategies widely applicable.[3]

Overview of Formulation Approaches

The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy.

Formulation_Decision_Tree Start Start: Novel Compound (e.g., 3'-Azetidinomethyl-2,3-dichlorobenzophenone) Char Physicochemical Characterization (Solubility, logP, pKa) Start->Char Route Select Route of Administration Char->Route Oral Oral (PO) Route->Oral Parenteral Parenteral (IV, IP, SC) Route->Parenteral AqueousSol Is aqueous solubility > 100 µg/mL? Oral->AqueousSol IV_Req Is IV route required? Parenteral->IV_Req SimpleSol Aqueous Solution/Suspension (e.g., 0.5% CMC) AqueousSol->SimpleSol Yes EnhanceSol Solubility Enhancement Required AqueousSol->EnhanceSol No Lipid Lipid-Based Formulation (e.g., Oil, SEDDS) EnhanceSol->Lipid Amorphous Amorphous Solid Dispersion (e.g., with PVP/HPMC) EnhanceSol->Amorphous Nano Nanosuspension EnhanceSol->Nano Solubilize Solubilization Strategy IV_Req->Solubilize Yes IP_SC IP / SC Route IV_Req->IP_SC No Cosolvent Cosolvent System (e.g., PEG400, DMSO) Solubilize->Cosolvent Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Solubilize->Cyclodextrin Emulsion Lipid Emulsion Solubilize->Emulsion IP_SC->Cosolvent IP_SC->Cyclodextrin Suspension Micronized Suspension IP_SC->Suspension

Caption: Formulation selection workflow.

Common Preclinical Vehicles

The table below summarizes common vehicle systems for preclinical in vivo studies. The selection must balance solubilization capacity with potential in vivo tolerability and vehicle-induced physiological effects.[5][12]

Vehicle CompositionRoute(s)Key Characteristics & Considerations
Aqueous Suspension PO, SC, IMComposition: 0.5-1% Carboxymethylcellulose (CMC) or 0.25% Methylcellulose in water. Use: For compounds with sufficient stability but low solubility. Particle size is critical.
Cosolvent System PO, IV, IPComposition: PEG 300/400, Propylene Glycol, DMSO, Ethanol. Often in combination (e.g., 10% DMSO, 40% PEG 400, 50% Water). Use: To dissolve lipophilic compounds.[5] Caution: Can cause hemolysis (IV) or local irritation (IP/SC). Must be used within established safety limits.[12]
Lipid/Oil Solution PO, SCComposition: Corn oil, sesame oil, Miglyol® 812. Use: For highly lipophilic compounds. Can enhance oral absorption via lymphatic pathways.[13]
Cyclodextrin Solution PO, IV, SCComposition: 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. Use: Forms inclusion complexes to solubilize hydrophobic molecules. Generally well-tolerated.[12]
Surfactant Dispersion POComposition: 1-2% Tween® 80 or Cremophor® EL in water. Use: Creates micellar solutions to increase solubility. Caution: Can have biological effects and toxicity.

Detailed Formulation Protocols

Protocol 2: Preparation of a Cosolvent-Based Formulation for Parenteral Dosing

This protocol is suitable for achieving a solution for intravenous (IV) or intraperitoneal (IP) administration.

  • Objective: To prepare a 5 mg/mL solution of 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

  • Vehicle Composition: 10% DMSO, 40% PEG 400, 50% Saline (v/v/v).

  • Procedure:

    • Weigh the required amount of the compound into a sterile glass vial.

    • Add the required volume of DMSO. Vortex or sonicate until the compound is fully dissolved.

    • Add the required volume of PEG 400 and mix thoroughly.

    • Slowly add the saline while stirring to avoid precipitation.

    • Visually inspect the final solution for clarity. It should be free of particulates.

    • Confirm the final concentration using a validated HPLC method.

Protocol 3: Preparation of an Oil-Based Formulation for Oral Gavage

This approach is ideal for lipophilic compounds administered orally.[13]

  • Objective: To prepare a 10 mg/mL solution/suspension in corn oil.

  • Vehicle Composition: Pharmaceutical-grade corn oil.

  • Procedure:

    • Weigh the required amount of the compound into a glass vial.

    • Add the required volume of corn oil.

    • Gently warm the mixture (e.g., to 40°C) and stir or sonicate to facilitate dissolution.

    • If the compound does not fully dissolve, this becomes a suspension. In this case, particle size reduction (micronization) of the API prior to formulation is recommended to improve homogeneity and absorption.

    • For suspensions, ensure vigorous and consistent mixing before drawing each dose.

Analytical Characterization of the Formulation

Once prepared, the formulation must be characterized to ensure it meets the required specifications.[6]

Analytical TestMethodPurpose
Concentration & Purity HPLC-UVTo confirm the exact concentration of the API and check for degradation.
Appearance Visual InspectionTo check for clarity (solutions) or uniformity (suspensions) and precipitation.
pH pH meterTo ensure the pH is within a physiologically acceptable range (typically 4.5-8.0 for parenteral routes).[14]
Particle Size (for suspensions) Laser Diffraction or MicroscopyTo ensure particle size is controlled, which affects dissolution and absorption. For IV, particles must not cause capillary blockade.[5]

The following diagram outlines the quality control workflow for a prepared formulation.

QC_Workflow Prep Formulation Prepared (e.g., Cosolvent Solution) Visual Visual Inspection (Clarity, Color, Particulates) Prep->Visual HPLC HPLC Analysis (Concentration, Purity) Visual->HPLC Pass Fail FAIL: Reformulate or Troubleshoot Visual->Fail Fail pH_Test pH Measurement HPLC->pH_Test Pass HPLC->Fail Fail Particle Particle Size Analysis (If Suspension) pH_Test->Particle If Suspension Release Release for In Vivo Dosing pH_Test->Release Pass pH_Test->Fail Fail Particle->Release Pass Particle->Fail Fail

Caption: Quality control process for preclinical formulations.

In Vivo Administration Guidelines (Rodent Models)

Proper administration technique is crucial for animal welfare and data quality.[11][15] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Recommended Administration Volumes and Needle Sizes

The volume administered depends on the route and the size of the animal.[15] Excessive volumes can be harmful.[14][16]

RouteSpeciesMax Volume (mL/kg)Recommended Needle Gauge
Oral (PO) Mouse1020-22 G (gavage needle)
Rat1016-18 G (gavage needle)
Intravenous (IV) Mouse527-30 G
Rat525-27 G
Intraperitoneal (IP) Mouse1025-27 G
Rat1023-25 G
Subcutaneous (SC) Mouse5-1025-27 G
Rat523-25 G

Data compiled from multiple sources.[14][15][16][17]

Best Practices
  • Sterility: Parenteral formulations must be sterile.[15] This can be achieved by sterile filtering the final formulation through a 0.22 µm filter if it is a true solution.

  • Temperature: Formulations should be administered at room temperature or body temperature.[17]

  • Isotonicity: Parenteral formulations should ideally be isotonic to minimize pain and tissue irritation.[14]

  • Suspension Dosing: For suspensions, ensure the formulation is continuously and vigorously mixed between dosing each animal to prevent settling and ensure dose accuracy.

Conclusion

The successful in vivo evaluation of a novel, poorly soluble compound like 3'-Azetidinomethyl-2,3-dichlorobenzophenone is fundamentally dependent on a rational and systematic formulation development approach. By beginning with a thorough physicochemical characterization, selecting an appropriate solubility-enhancing strategy, and performing rigorous analytical quality control, researchers can develop formulations that provide reliable and consistent drug exposure. The protocols and guidelines presented here offer a comprehensive framework to navigate the challenges of preclinical formulation, thereby enabling robust pharmacological and toxicological assessment of new chemical entities.

References

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Washington State University. (2023, August 15). Guideline #10: Drug and Chemical Administration. Retrieved from [Link]

  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • San Diego State University. (n.d.). IACUC Guidelines - Research. Retrieved from [Link]

  • IJPSR. (2023, March 1). A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. Retrieved from [Link]

  • James Madison University. (n.d.). Drug Delivery Strategies for Poorly Water-Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • IJPPR. (2017, March 25). Preformulation Analytical Techniques during Drug Development. Retrieved from [Link]

  • PubMed. (2018, July 26). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]

  • University of Toledo. (2021, June 16). Administration of Substances Guideline. Retrieved from [Link]

  • Journal of Applied Bio-Technology. (2024, February 4). Advances in Analytical Techniques for Drug Discovery and Development. Retrieved from [Link]

  • PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzophenone. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4,4'-Dichlorobenzophenone (CAS 90-98-2). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Retrieved from [Link]

  • NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • CD Chemical Group Limited. (n.d.). 19811-05-3, 2,4-DICHLOROBENZOPHENONE. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]

  • PubChem. (n.d.). 2,4'-Dichlorobenzophenone. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analytical tools for antibody–drug conjugates: From in vitro to in vivo. Retrieved from [Link]

  • LinkedIn. (2024, November 23). Excipient used in parentral formulation. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Welcome to the technical support center for the synthesis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis.

The synthesis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common synthetic route involves a Friedel-Crafts acylation to form a key intermediate, 3'-(chloromethyl)-2,3-dichlorobenzophenone, followed by an N-alkylation of azetidine. This guide will address potential issues in both of these critical steps.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis.

Part 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene

The first critical step is the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(chloromethyl)benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The electron-withdrawing nature of the two chlorine atoms on the benzene ring deactivates it, making this reaction challenging.[1]

Issue 1: Low or No Conversion to 3'-(chloromethyl)-2,3-dichlorobenzophenone

Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst Use fresh, anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]Aluminum chloride is extremely hygroscopic. Moisture will hydrolyze the AlCl₃, rendering it inactive as a Lewis acid catalyst.
Insufficient Catalyst Use a stoichiometric amount (at least 1.0 equivalent) of AlCl₃. For deactivated substrates like 1,2-dichlorobenzene, an excess (e.g., 1.1 to 1.3 equivalents) may be necessary.[1][2]The product, a ketone, forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction mixture, necessitating a stoichiometric quantity.[1][2]
Low Reaction Temperature While initial addition of reagents should be done at a low temperature (0-5 °C) to control the initial exothermic reaction, the reaction may require heating to proceed. Gradually warm the reaction to room temperature and then, if necessary, to 40-60 °C, monitoring by TLC or HPLC.The deactivating effect of the dichlorosubstituents on the aromatic ring increases the activation energy of the reaction. Thermal energy is required to overcome this barrier.
Poor Quality Reagents Use freshly distilled 3-(chloromethyl)benzoyl chloride and high-purity, dry 1,2-dichlorobenzene.Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.

Issue 2: Formation of Multiple Products (Isomers)

Potential Cause Recommended Solution Scientific Rationale
Isomer Formation The primary expected product is the 4-acylated isomer due to the directing effects of the chloro groups. However, other isomers can form.While the chloro groups are ortho, para-directing, the deactivating nature of the ring can lead to less selective acylation.
Purification Challenge Isomeric benzophenones can be difficult to separate by standard column chromatography due to similar polarities.Consider using a high-performance liquid chromatography (HPLC) system for purification or exploring crystallization techniques with different solvent systems.
Part 2: N-Alkylation of Azetidine

The second step involves the reaction of the 3'-(chloromethyl)-2,3-dichlorobenzophenone intermediate with azetidine.

Issue 1: Low Yield of 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Potential Cause Recommended Solution Scientific Rationale
Side Reactions of Azetidine Use a slight excess of azetidine (1.1-1.5 equivalents). The reaction should be carried out in a suitable aprotic solvent like acetonitrile or DMF at room temperature.[3]Azetidine can undergo self-polymerization or ring-opening, especially under harsh conditions. Using a modest excess and mild conditions can favor the desired N-alkylation.
Steric Hindrance The electrophilic carbon on the chloromethyl group is attached to a bulky benzophenone structure, which can sterically hinder the approach of the azetidine nucleophile.[4]The reaction may require longer reaction times or gentle heating (e.g., 40-50 °C) to overcome the steric hindrance. Monitor the reaction progress carefully to avoid decomposition.
Base Selection A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) should be used to scavenge the HCl produced during the reaction.[3]The use of a strong, nucleophilic base could lead to unwanted side reactions with the chloromethyl intermediate.

Issue 2: Difficult Purification of the Final Product

Potential Cause Recommended Solution Scientific Rationale
Residual Starting Material Unreacted 3'-(chloromethyl)-2,3-dichlorobenzophenone can be difficult to separate from the product.Optimize the reaction stoichiometry and time to ensure complete consumption of the starting material. Monitor closely by TLC or LC-MS.
Formation of Quaternary Ammonium Salt If an excess of the chloromethyl intermediate is used, the product can be further alkylated to form a quaternary ammonium salt.Use a slight excess of azetidine to ensure the complete reaction of the electrophile.
Purification Method The basic nature of the azetidine moiety can cause tailing on silica gel chromatography.Consider using a silica gel column pre-treated with a small amount of triethylamine in the eluent to improve peak shape. Alternatively, purification via an acid-base extraction can be effective.

Experimental Workflow Diagrams

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation reagents 1,2-Dichlorobenzene 3-(chloromethyl)benzoyl chloride reaction Reaction at 0°C to RT/60°C reagents->reaction catalyst Anhydrous AlCl3 catalyst->reaction solvent Anhydrous Solvent (e.g., DCM, DCE) solvent->reaction workup Aqueous Workup (HCl) reaction->workup extraction Organic Extraction workup->extraction purification Purification (Crystallization/Chromatography) extraction->purification product 3'-(chloromethyl)-2,3- dichlorobenzophenone purification->product

Caption: Workflow for the Friedel-Crafts Acylation Step.

N-Alkylation of Azetidine Workflow

N_Alkylation intermediate 3'-(chloromethyl)-2,3- dichlorobenzophenone reaction Reaction at RT to 50°C intermediate->reaction azetidine Azetidine azetidine->reaction base Base (K2CO3/Et3N) base->reaction solvent Aprotic Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup reaction->workup extraction Organic Extraction workup->extraction purification Purification (Chromatography/Extraction) extraction->purification final_product 3'-Azetidinomethyl-2,3- dichlorobenzophenone purification->final_product

Caption: Workflow for the N-Alkylation of Azetidine Step.

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid for the Friedel-Crafts acylation?

While other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used for Friedel-Crafts reactions, aluminum chloride is generally the most effective for acylating deactivated aromatic rings.[5] If you choose to use an alternative, you may need to adjust the reaction conditions, such as increasing the temperature or reaction time.

Q2: My Friedel-Crafts reaction mixture turned dark and tarry. What happened?

A dark, tarry reaction mixture is often an indication of decomposition or polymerization side reactions.[1] This can be caused by excessively high reaction temperatures. It is crucial to control the temperature, especially during the initial addition of the aluminum chloride, which can be highly exothermic.

Q3: Is it possible to perform a one-pot synthesis of the final product?

A one-pot synthesis is theoretically possible but would be challenging to optimize. The conditions for the Friedel-Crafts acylation (strong Lewis acid) are generally not compatible with the N-alkylation step (basic conditions). Attempting a one-pot reaction would likely lead to a complex mixture of products and a very low yield of the desired compound. A stepwise approach with isolation and purification of the intermediate is highly recommended.

Q4: How can I confirm the identity and purity of my intermediate and final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of your compounds.

Q5: Are there any specific safety precautions I should take?

Yes. Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE). 3-(chloromethyl)benzoyl chloride is a lachrymator and should also be handled with care in a well-ventilated area. Azetidine is a volatile and flammable liquid. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3'-(chloromethyl)-2,3-dichlorobenzophenone
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).

  • Add anhydrous 1,2-dichlorobenzene (5 eq.) to the flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 3-(chloromethyl)benzoyl chloride (1.0 eq.) in anhydrous 1,2-dichlorobenzene (2 eq.) via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue to monitor.

  • Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by the dropwise addition of cold 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone
  • To a round-bottom flask, dissolve 3'-(chloromethyl)-2,3-dichlorobenzophenone (1.0 eq.) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq.) and azetidine (1.2 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • If the reaction is slow, gently heat to 40-50 °C.

  • Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 0.5% triethylamine added to the solvent system).

References

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

  • PubMed. (2009). Functionalised Azetidines as Ligands: Species Derived by Selective Alkylation at Substituent-Nitrogen. Retrieved from [Link]

  • University of California, Davis. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2023). Friedel-Crafts acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid.
  • National Center for Biotechnology Information. (n.d.). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin- 2-ones to Azetidine-3-carboxylic Acid Esters. Retrieved from [Link]

  • Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Welcome to the technical support center for novel compound solubilization. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging compounds like 3'-Azetidi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for novel compound solubilization. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging compounds like 3'-Azetidinomethyl-2,3-dichlorobenzophenone. Given the novel nature of this specific molecule, this document provides a robust framework for addressing its anticipated solubility issues based on its structural characteristics and established principles of medicinal chemistry.

Predicted Compound Profile: 3'-Azetidinomethyl-2,3-dichlorobenzophenone

An initial analysis of the compound's structure—a dichlorinated benzophenone core with an azetidinomethyl substituent—suggests the following physicochemical properties and potential challenges:

PropertyPredicted CharacteristicImplication for Assays
Lipophilicity (logP) HighThe dichlorinated benzophenone core is inherently greasy or lipophilic, predicting poor aqueous solubility. The partition coefficient (logP) is expected to be positive, indicating a preference for organic solvents over aqueous media.[1][2]
Aqueous Solubility LowSimilar to the parent compound benzophenone, which is insoluble in water, this derivative is expected to have very low intrinsic solubility in aqueous buffers.[3][4][5]
Basicity (pKa) Weakly BasicThe azetidine ring contains a nitrogen atom that can be protonated.[6] The pKa of the conjugate acid is likely in the range of 4-6, meaning the compound's charge and solubility will be pH-dependent.[7][8][9][10][11]
Chemical Stability Potential for InstabilityThe strained azetidine ring can be susceptible to ring-opening, particularly under acidic conditions, which could lead to compound degradation over the course of an experiment.[10][11]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Q1: I'm preparing my stock solution. What solvent should I use and at what concentration?

A1: Start with an organic solvent and create a high-concentration primary stock.

Due to the predicted high lipophilicity, you will not be able to dissolve 3'-Azetidinomethyl-2,3-dichlorobenzophenone directly in aqueous buffers.

Step-by-Step Protocol for Stock Solution Preparation:

  • Select a Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[12][13]

  • Determine Maximum Stock Concentration:

    • Start by attempting to create a 10 mM stock solution in 100% DMSO.

    • Use a vortex mixer and gentle warming (37°C) to aid dissolution.

    • Visually inspect for any undissolved particulate matter against a light source. If the solution is not clear, you may need to try a lower concentration (e.g., 5 mM or 1 mM) or a different solvent like N,N-Dimethylformamide (DMF) or ethanol.

  • Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause compound degradation or precipitation.[14]

Q2: My compound precipitated when I diluted the DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

A2: This is a classic case of a compound crashing out of solution due to a dramatic decrease in solvent strength. This is often the primary hurdle in assay development.

When a compound dissolved in 100% DMSO is rapidly diluted into an aqueous buffer, the DMSO concentration plummets, and the water-hating compound precipitates. This is a kinetic solubility issue.[15][16][17] The key is to maintain a high enough concentration of co-solvent or use other formulation strategies to keep the compound in solution at the final assay concentration.

Workflow for Troubleshooting Precipitation

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Increase final DMSO (up to 1-2% if cells tolerate) check_dmso->increase_dmso Yes check_ph Is pH manipulation a viable option? check_dmso->check_ph No end_success Compound Solubilized increase_dmso->end_success lower_ph Lower buffer pH to protonate azetidine ring (e.g., pH 6.0-6.5) check_ph->lower_ph Yes use_surfactant Add a non-ionic surfactant (e.g., 0.01% Tween-20) check_ph->use_surfactant No lower_ph->end_success use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin end_fail Re-evaluate Assay (consider alternative compound) use_surfactant->end_fail use_cyclodextrin->end_success

Caption: Decision workflow for addressing compound precipitation.

Q3: What are the specific strategies I can use to avoid precipitation?

A3: There are several techniques, ranging from simple co-solvent adjustments to more advanced formulation methods. The best choice depends on your specific assay.

Strategy 1: pH Adjustment
  • Principle: The azetidine nitrogen in your compound is a weak base. In acidic conditions, this nitrogen will become protonated (positively charged), which dramatically increases its interaction with water and, therefore, its solubility.[7][18][19][20][21]

  • Protocol:

    • Determine the pKa of your compound experimentally if possible.

    • Prepare your assay buffer at a pH that is 1-2 units below the pKa. For example, if the pKa is 7.4, a buffer at pH 6.4 or 5.4 will ensure the majority of the compound is in its more soluble, protonated form.

    • Caution: Ensure that the lower pH does not negatively impact your target protein's activity or cell viability.

Strategy 2: Use of Surfactants
  • Principle: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, keeping them dispersed in aqueous solution.[22]

  • Protocol:

    • Add a low concentration (e.g., 0.01% - 0.05% v/v) of Tween-20 or Triton X-100 to your final assay buffer.[22]

    • Caution: Surfactants can interfere with some assays, particularly those involving membrane proteins or protein-protein interactions. Always run a vehicle control with the surfactant alone to check for effects.

Strategy 3: Cyclodextrin Complexation
  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[23][24] They can encapsulate "guest" molecules like your compound, forming a water-soluble inclusion complex.[25][26][27] This is a very effective method for significantly increasing the apparent solubility of hydrophobic drugs.[23][24]

  • Protocol:

    • Use a chemically modified cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has excellent water solubility and low toxicity.[23]

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

    • Instead of diluting your DMSO stock directly into the buffer, dilute it into the HP-β-CD solution. The cyclodextrin will complex with the compound as the DMSO is diluted.

    • Allow the mixture to equilibrate (e.g., 30-60 minutes at room temperature) before adding it to your assay.

MethodProsConsBest For...
Increase DMSO Simple, quick.Can be toxic to cells at >1% concentration.[28][29][30] May affect enzyme activity.Initial screening, biochemical assays.
pH Adjustment Very effective for ionizable compounds.May alter protein activity or cell health. Not effective if compound is not basic/acidic.Assays with a wide pH tolerance.
Surfactants Effective at low concentrations.Can interfere with assays, cause cell lysis at high concentrations.Enzyme assays, some cell-free assays.
Cyclodextrins High solubilizing capacity, generally low toxicity.[25]Can be expensive, may require formulation development.Cell-based assays, in vivo studies.
Q4: I'm seeing inconsistent results in my cell-based assay. Could this be a solubility issue?

A4: Absolutely. Poor solubility is a leading cause of assay irreproducibility and false positives/negatives.

If your compound is not fully dissolved, you are not testing the intended concentration. Small, invisible precipitates can lead to large variations in the actual concentration of the compound in solution from well to well. This is especially problematic in high-throughput screening (HTS).[31][32]

Self-Validating System to Check for Solubility-Related Artifacts:

  • Concentration-Response Curve Analysis: Does your dose-response curve look unusual (e.g., very steep, bell-shaped, or flat at high concentrations)? This can be a sign that the compound is precipitating at higher concentrations, leading to a plateau in effect that is not related to target saturation.

  • Visual Inspection: After preparing your assay plates, visually inspect a few wells under a microscope. Do you see any crystalline structures or amorphous precipitate?

  • Dynamic Light Scattering (DLS): For a more rigorous check, DLS can be used to detect the presence of sub-micron sized aggregates or precipitates in your final assay solution.

  • Run a Solubility-Enhanced Control: Re-run a key experiment with your compound formulated with a solubilizer like HP-β-CD. If the potency (EC50/IC50) increases or the results become more consistent, it strongly suggests your initial experiments were limited by solubility.

References

  • 16.4: The Effects of pH on Solubility . (2019). Chemistry LibreTexts. [Link]

  • Benzophenone . Wikipedia. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . (2014). American Pharmaceutical Review. [Link]

  • How to enhance drug solubility for in vitro assays? . ResearchGate. [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds . ALZET® Osmotic Pumps. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . PMC - NIH. [Link]

  • Azetidine . Wikipedia. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery . Bitesize Bio. [Link]

  • Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents . Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives . ResearchGate. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules . Chemical Reviews. [Link]

  • Compound Management for Quantitative High-Throughput Screening . PubMed Central. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PMC - PubMed Central. [Link]

  • pH and Solubility . AP Chem | Fiveable. [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives . PubMed. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays . ResearchGate. [Link]

  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis . Chemistry – A European Journal. [Link]

  • LogP—Making Sense of the Value . ACD/Labs. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . PubMed Central. [Link]

  • Benzophenone . Sciencemadness Wiki. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. [Link]

  • 3,4-Dichlorobenzophenone . PubChem. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . American Chemical Society. [Link]

  • Benzophenone . PubChem - NIH. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method . PMC - NIH. [Link]

  • CHAPTER 2: Tactics to Improve Solubility Available . Books. [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges . Pharma IQ. [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks . ResearchGate. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening . Pharmaceutical Technology. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . PMC - NIH. [Link]

  • Dimethyl sulfoxide . Wikipedia. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education . ResearchGate. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs . LinkedIn. [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents . ResearchGate. [Link]

  • 17.6 pH Effects on Solubility . General Chemistry - YouTube. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic . Sygnature Discovery. [Link]

  • Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution . PubMed. [Link]

  • The Effect of pH on Solubility . Chemistry Steps. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . Semantic Scholar. [Link]

  • 2,4'-Dichlorobenzophenone . PubChem. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes . MDPI. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro . NIH. [Link]

  • 4,4'-Dichlorobenzophenone . PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3'-Azetidinomethyl-2,3-dichlorobenzophenone Dosage for Cell Culture

Welcome to the technical support center for 3'-Azetidinomethyl-2,3-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on dosage optimizat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Azetidinomethyl-2,3-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on dosage optimization for cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction: The Importance of Dose Optimization

Optimizing the dosage of any small molecule, such as 3'-Azetidinomethyl-2,3-dichlorobenzophenone, is a critical first step in preclinical research. The goal is to identify a concentration that elicits the desired biological effect on its target without causing undue cytotoxicity or off-target effects.[1][2] This process, often referred to as establishing a therapeutic window, is fundamental for obtaining reliable and reproducible data.[3] An inadequate dose may show no effect, while an excessive dose can lead to misleading results due to cellular stress and toxicity.[4]

This guide will walk you through the systematic approach to determining the optimal concentration range for your specific cell line and experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 3'-Azetidinomethyl-2,3-dichlorobenzophenone in a new cell line?

A1: For a novel compound, a broad concentration range is recommended for initial screening. A logarithmic dose-response curve is a standard approach to cover a wide range of concentrations and identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[5] We recommend starting with a wide range of concentrations, for example, from 1 nM to 100 µM, to capture the full spectrum of cellular response.[5]

Q2: How should I prepare the stock solution of 3'-Azetidinomethyl-2,3-dichlorobenzophenone?

A2: Most small molecules are initially dissolved in a non-aqueous solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[6] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.[6] When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[6][7]

Q3: How can I be sure that the observed cellular phenotype is due to the intended on-target effect of the compound?

A3: This is a critical aspect of drug development. To confirm on-target activity, several strategies can be employed:

  • Use of a negative control: A structurally similar but inactive molecule can help differentiate on-target from off-target effects.

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target protein within the cell.[6]

  • Rescue experiments: If the compound inhibits a specific pathway, expressing a drug-resistant mutant of the target protein should rescue the phenotype.

  • Knockdown/knockout studies: The phenotypic effect of the compound should mimic the effect of genetically silencing the target protein (e.g., using siRNA or CRISPR).

Q4: For how long should I treat my cells with 3'-Azetidinomethyl-2,3-dichlorobenzophenone?

A4: The optimal treatment duration is dependent on the biological question being asked and the mechanism of action of the compound. For acute effects on signaling pathways, a short treatment time (minutes to hours) may be sufficient. For effects on cell proliferation or viability, longer incubation times (24 to 72 hours) are typically required. A time-course experiment is recommended to determine the optimal endpoint for your assay.

Troubleshooting Guide

This section addresses common problems encountered during dosage optimization experiments in a question-and-answer format.

Problem 1: High Cell Toxicity Observed at Most Concentrations

Q: I am observing widespread cell death even at low concentrations of the compound. What could be the cause?

A: Unexpectedly high cytotoxicity can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Verify Stock Solution Concentration: An error in the calculation or weighing of the compound can lead to a much higher stock concentration than intended. We recommend verifying the concentration using a spectrophotometer if the compound has a known extinction coefficient.

  • Assess Solvent Toxicity: Although unlikely at concentrations below 0.5%, some cell lines are particularly sensitive to DMSO. Run a vehicle control with the same concentration of DMSO to rule out solvent-induced toxicity.

  • Check for Compound Precipitation: Poor solubility can lead to the formation of compound aggregates that can be toxic to cells.[7] Visually inspect your culture medium for any signs of precipitation after adding the compound. A simple solubility test can be performed by preparing the highest concentration of the compound in your assay buffer and observing it for precipitation.[6]

  • Evaluate Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells are more susceptible to the toxic effects of a compound.

Problem 2: No Observable Effect, Even at High Concentrations

Q: I am not seeing any effect of the compound on my cells, even at concentrations up to 100 µM. What should I do?

A: A lack of response can be equally perplexing. Consider the following possibilities:

  • Compound Inactivity or Degradation: Ensure the compound has been stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation.[6] If possible, verify the compound's integrity using analytical methods like HPLC.

  • Cell Line Resistance: The target of the compound may not be expressed in your chosen cell line, or the pathway it modulates may not be active. Verify target expression using techniques like western blotting or qPCR.

  • Insufficient Treatment Time: The biological effect you are measuring may require a longer incubation period to manifest. Consider extending the treatment duration.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes. For example, a proliferation assay might not detect cytostatic effects. Consider using a more direct measure of target activity.[8]

Problem 3: Inconsistent Results Between Experiments

Q: My dose-response curves are not reproducible between experiments. What could be causing this variability?

A: Experimental variability is a common challenge that can be minimized by controlling several factors:[9]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Seeding Density: Ensure that cells are seeded at the same density for each experiment, as this can affect their growth rate and drug sensitivity.

  • Reagent Consistency: Use the same batches of media, serum, and other reagents whenever possible.

  • Experimental Timing: Standardize incubation times and the timing of reagent additions.

Experimental Protocols

Protocol 1: Determining the IC50 using an MTT Assay

This protocol outlines a standard method for determining the concentration of 3'-Azetidinomethyl-2,3-dichlorobenzophenone that inhibits cell viability by 50%.

Materials:

  • Selected cell line

  • Complete culture medium

  • 3'-Azetidinomethyl-2,3-dichlorobenzophenone

  • DMSO (anhydrous, high-purity)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium from your stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Data Presentation

Table 1: Example IC50 Values for 3'-Azetidinomethyl-2,3-dichlorobenzophenone in Different Cell Lines

Cell LineIC50 (µM)
MCF-75.2
A54912.8
HCT1168.1

Note: These are hypothetical values for illustrative purposes.

Visualizations

Experimental Workflow for Dose-Response Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO serial_dil Create Serial Dilutions (2X) stock->serial_dil treat Treat Cells with Compound serial_dil->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 48h treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read plot Plot Dose-Response Curve read->plot calc Calculate IC50 plot->calc

Caption: Workflow for determining the IC50 of a small molecule.

Hypothetical Signaling Pathway

G Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation promotes Compound 3'-Azetidinomethyl-2,3- dichlorobenzophenone Compound->Kinase_A inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

References

  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube.
  • National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • ResearchGate. (2014). Can I optimize dose and time in different cell lines?
  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • ResearchGate. (2021). Dose optimization for cell culture.
  • Du, Z., et al. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PubMed Central.
  • Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech.
  • AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Sigma-Aldrich. (n.d.). azetidinomethyl-3,4-dichlorobenzophenone.
  • PubMed. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes.
  • PubMed. (n.d.). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro.
  • PubChem. (n.d.). 2,4'-Dichlorobenzophenone.
  • National Institutes of Health. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells.

Sources

Optimization

Technical Support Center: Troubleshooting 3'-Azetidinomethyl-2,3-dichlorobenzophenone Instability in Solution

Disclaimer: The compound "3'-Azetidinomethyl-2,3-dichlorobenzophenone" (CAS 898772-06-0) is a specific chemical entity.[1] While direct, in-depth stability studies on this exact molecule are not widely available in publi...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "3'-Azetidinomethyl-2,3-dichlorobenzophenone" (CAS 898772-06-0) is a specific chemical entity.[1] While direct, in-depth stability studies on this exact molecule are not widely available in public literature, this guide synthesizes established principles from structurally related compounds—namely benzophenones and azetidines—to provide a robust framework for troubleshooting. The core principles outlined are grounded in extensive experience with similar chemotypes in drug discovery settings.

Introduction to the Molecule: A Structure-Function Perspective

3'-Azetidinomethyl-2,3-dichlorobenzophenone is a compound of interest for researchers in drug development. Its architecture combines two key pharmacophores: a dichlorinated benzophenone core and a pendant azetidinomethyl group. This combination presents both opportunities for biological activity and distinct challenges related to chemical stability. Understanding these structural components is the first step in troubleshooting.

  • The Benzophenone Core: This moiety is a well-known photosensitizer. Its conjugated system readily absorbs UV and even visible light, which can trigger degradation pathways.[2][3] The presence of electron-withdrawing chlorine atoms can further influence its photochemical behavior.

  • The Azetidine Ring: This four-membered nitrogen heterocycle is characterized by significant ring strain (approx. 25.4 kcal/mol).[4] This inherent strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, a stability concern not typically seen with less strained rings like pyrrolidines.[4][5][6][7]

This guide will address the most common stability issues encountered in solution, providing both the underlying chemical rationale and actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Solution Discoloration and Degradation

Q1: My stock solution of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in DMSO turned yellow after a few days at room temperature on the benchtop. What is happening?

A1: The yellowing of your solution is a classic sign of photodegradation of the benzophenone core.[2] Benzophenones are known to absorb UV light, which can excite the molecule into a reactive triplet state. This excited state can then react with dissolved oxygen in your solvent to generate reactive oxygen species (ROS), leading to the formation of colored degradation byproducts.[3]

Root Cause Analysis:

  • Light Exposure: Ambient laboratory light contains sufficient energy to initiate photodegradation.

  • Oxygen: Atmospheric oxygen dissolved in the solvent acts as a reactant in the degradation pathway.

  • Temperature: While light is the primary driver, elevated temperatures can accelerate the rate of these chemical reactions.[8]

Troubleshooting & Prevention Protocol:

  • Light Protection (Critical):

    • Always store stock solutions and working dilutions in amber vials or vials wrapped completely in aluminum foil.

    • Minimize exposure to ambient light during solution preparation and experimental setup.

  • Solvent Preparation:

    • Use High-Purity, Anhydrous Solvents: Start with a fresh, sealed bottle of anhydrous DMSO or other appropriate solvent. This minimizes contaminants like water and dissolved oxygen.

    • Inert Gas Sparging: For maximum stability, degas your solvent by bubbling a gentle stream of an inert gas (argon or nitrogen) through it for 15-20 minutes before use. This displaces dissolved oxygen.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture and oxygen into your stock.

Workflow for Preparing a Stable Stock Solution

Instability_Factors cluster_stressors Stress Factors cluster_degradation Degradation Pathways Parent 3'-Azetidinomethyl-2,3-dichlorobenzophenone (Target Compound) PhotoOx Photochemical Oxidation (Leads to colored byproducts) Parent->PhotoOx Hydrolysis Hydrolytic Ring-Opening (Leads to loss of potency) Parent->Hydrolysis Light Light (UV/Vis) Light->PhotoOx Oxygen Oxygen (O₂) Oxygen->PhotoOx Water Water (H₂O) / pH Water->Hydrolysis

Caption: Key environmental factors and their resulting degradation pathways for the compound.

Category 3: Analytical Challenges (LC-MS)

Q3: I am seeing multiple peaks or poor peak shape in my LC-MS analysis, even with a freshly prepared sample. How can I improve my analytical method?

A3: This can be caused by on-column degradation, interaction with the analytical system, or the formation of adducts with the mobile phase. The goal is to ensure that what you are detecting is a true representation of your sample.

Optimization Strategies for LC-MS/MS:

  • Mobile Phase Selection:

    • pH: Start with a standard mobile phase containing a weak acid like 0.1% formic acid. [9]This generally provides good peak shape for amine-containing compounds and maintains a mildly acidic environment that can suppress unwanted interactions with the column.

    • Solvent Choice: Use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol) to avoid baseline noise and interfering peaks. [10]

  • Column Considerations:

    • Use a modern, high-quality C18 column with good end-capping to minimize interactions between the basic nitrogen of the azetidine ring and acidic silanol groups on the stationary phase.

    • If peak tailing is an issue, consider a column designed for basic compounds.

  • System Parameters:

    • Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of samples while they are waiting for injection.

    • Injection Volume: Ensure you are not overloading the column, which can lead to broad, distorted peaks. [10] Data Summary: Recommended Starting Conditions

ParameterRecommended ConditionRationale
Stock Solvent Anhydrous DMSOHigh solubility for many organic compounds; easily diluted into aqueous media.
Storage -20°C to -80°C, in amber vialsSlows chemical degradation kinetics and prevents photodegradation. [8]
Assay Buffer pH 6.5 - 7.5Minimizes risk of acid- or base-catalyzed hydrolysis of the azetidine ring.
LC-MS Mobile Phase 0.1% Formic Acid in Water/AcetonitrileProvides good ionization efficiency and peak shape for basic compounds. [9]
LC Column End-capped C18Reduces peak tailing by minimizing secondary interactions.

References

This list includes representative sources that establish the scientific principles discussed. Direct links are provided for verification.

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. National Institutes of Health (NIH).[Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central.[Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Royal Society of Chemistry.[Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.[Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.[Link]

  • 2,4'-Dichlorobenzophenone. NIST WebBook.[Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI.[Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Royal Society of Chemistry.[Link]

  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed Central.[Link]

  • Photodegradation of benzophenones sensitized by nitrite. PubMed.[Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.[Link]

  • 3,4-Dichlorobenzophenone. PubChem.[Link]

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. DARU Journal of Pharmaceutical Sciences.[Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.[Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PubMed Central.[Link]

  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI.[Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[Link]

  • Photodegradation of benzophenones sensitized by nitrite. ResearchGate.[Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate.[Link]

  • Highly Stable Keto-Enamine Salicylideneanilines. ResearchGate.[Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. LinkedIn.[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH).[Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.[Link]

  • Stability Challenges in Drug Discovery. ResearchGate.[Link]

  • release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. Royal Society of Chemistry.[Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.[Link]

  • 2,4'-Dichlorobenzophenone. PubChem.[Link]

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Troubleshooting

Technical Support Center: Analytical Methods for Detecting 3'-Azetidinomethyl-2,3-dichlorobenzophenone Impurities

Welcome to the technical support center for the analysis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accurate detection and quantification of impurities.

Introduction to Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing. Unwanted chemical substances in an active pharmaceutical ingredient (API) can impact its quality, safety, and efficacy.[1] For 3'-Azetidinomethyl-2,3-dichlorobenzophenone, a complex molecule, a thorough understanding of potential impurities—arising from synthesis, degradation, or storage—is essential for regulatory compliance and patient safety.

The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5]

Understanding Potential Impurities

Impurities are broadly classified as organic, inorganic, and residual solvents.[4][5] For 3'-Azetidinomethyl-2,3-dichlorobenzophenone, organic impurities are of primary concern and can include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Formed from side reactions during the manufacturing process.

  • Intermediates: Partially formed molecules that did not proceed to the final product.

  • Degradation Products: Resulting from the breakdown of the API under conditions like heat, light, or oxidation.[1][6]

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for analyzing non-volatile organic impurities in pharmaceutical compounds.[7][8] A well-developed reversed-phase HPLC method is typically the primary choice for impurity profiling of benzophenone derivatives.

Workflow for HPLC Method Development

Caption: A typical workflow for developing a robust HPLC impurity profiling method.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is the best starting point for a column and mobile phase for analyzing 3'-Azetidinomethyl-2,3-dichlorobenzophenone?

A1: A reversed-phase C18 column is the most common choice for benzophenone derivatives due to its hydrophobic nature, which provides good retention for such aromatic compounds.[6][9] A good starting mobile phase would be a gradient of acetonitrile and water, with a small amount of an acid modifier like 0.1% formic acid or acetic acid to improve peak shape.

Q2: My peaks are tailing. What could be the cause and how do I fix it?

A2: Peak tailing is a common issue with several potential causes:

  • Secondary Silanol Interactions: The basic azetidine nitrogen on your molecule can interact with acidic silanol groups on the silica-based column packing.

    • Solution: Add a competing base to the mobile phase (e.g., 0.1% trifluoroacetic acid, though it can suppress MS signals) or use a modern, end-capped column with low silanol activity.

  • Column Overload: Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Column Contamination/Void: The column inlet may be contaminated with strongly retained compounds or a void may have formed.

    • Solution: Flush the column with a strong solvent (like isopropanol) or reverse the column and flush. If the problem persists, use a guard column or replace the analytical column.[10][11]

Q3: I am seeing ghost peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are spurious peaks that do not originate from the injected sample.

  • Cause 1: Contaminated Mobile Phase: Impurities can accumulate from solvents, especially during gradient elution.

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.

  • Cause 2: Carryover from Previous Injections: The autosampler or injector valve may not be sufficiently cleaned between runs.

    • Solution: Optimize the needle wash/rinse procedure. Use a stronger wash solvent or increase the wash volume.

  • Cause 3: Sample Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion and ghost peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12]

Troubleshooting Guide: HPLC Issues
Problem Potential Cause Recommended Solution
No Peaks / Low Sensitivity Improper detector wavelength setting.Run a UV scan of the API to determine the optimal wavelength for detection.
Leaks in the system.Systematically check fittings from the pump to the detector for any signs of leakage.[7]
Column degradation or aging.Replace the column with a new one of the same type.[7]
Variable Retention Times Inconsistent mobile phase preparation or proportioning.Prepare mobile phase carefully and in large batches. If using a quaternary pump, ensure the solvent proportioning valve is working correctly.[10]
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.[12]
Column not properly equilibrated.Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before injection.[12]
Poor Peak Resolution Mobile phase is too strong (eluotropic).Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase or use a shallower gradient.
Incorrect mobile phase pH.If impurities are ionizable, adjust the mobile phase pH to ensure they are in a single, non-ionized form for better retention and peak shape.
Method is not stability-indicating.Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the method can separate the API from all potential degradation products.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

For volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique, offering high chromatographic resolution and selective mass detection.[13] This is particularly useful for identifying starting materials or low molecular weight by-products.

Frequently Asked Questions (FAQs) - GC-MS

Q1: Is my compound, 3'-Azetidinomethyl-2,3-dichlorobenzophenone, suitable for GC-MS analysis?

A1: Due to its relatively high molecular weight (320.22 g/mol ) and polarity, the parent compound is not ideal for direct GC-MS analysis as it may not be sufficiently volatile or thermally stable. However, GC-MS is excellent for identifying potential volatile impurities like residual solvents or unreacted, lower molecular weight starting materials.

Q2: What kind of column is recommended for analyzing potential volatile impurities?

A2: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is a common and effective choice for general impurity screening.[14]

Q3: How can I identify an unknown impurity peak using GC-MS?

A3: The mass spectrometer provides a fragmentation pattern for the eluting peak. This "mass spectrum" is a chemical fingerprint.

  • Molecular Ion: Identify the molecular ion peak (M+), which corresponds to the molecular weight of the impurity. For chlorinated compounds like dichlorobenzophenone derivatives, look for characteristic isotopic patterns (e.g., M, M+2, M+4 peaks).

  • Fragmentation Analysis: Analyze the major fragment ions. For example, dichlorobenzophenone compounds often show characteristic fragments corresponding to the chlorobenzoyl cation.[15][16][17]

  • Library Search: Compare the obtained mass spectrum against a commercial library (e.g., NIST, Wiley) to find potential matches.

Troubleshooting Guide: GC-MS Issues
Problem Potential Cause Recommended Solution
Peak Tailing (for polar analytes) Active sites in the injector liner or column.Use a deactivated liner and a column specifically designed for inertness. Consider derivatization to make the analyte less polar.[18]
No Peaks Detected Analyte is not volatile or is thermally degrading.Ensure the injector and oven temperatures are appropriate but not excessively high. If degradation is suspected, consider a less harsh technique like LC-MS.
Non-volatile material injected.The sample must be clean. Non-volatile matrix components can contaminate the injector liner and column head, requiring maintenance.
Poor Sensitivity Ion source is dirty.The ion source requires periodic cleaning, especially when analyzing complex matrices.
Incorrect MS tuning.Ensure the mass spectrometer is tuned correctly according to the manufacturer's recommendations.

Regulatory Context and Thresholds

Regulatory guidelines establish thresholds for reporting, identifying, and qualifying impurities.[3] Understanding these limits is crucial for compliance.

ICH Q3A Impurity Thresholds

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides the following thresholds based on the Maximum Daily Dose (MDD) of the drug substance.[1][2][4]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake
Decision Tree for Impurity Management

ICH_Decision_Tree Start Impurity Detected in New Batch CheckReport Is Level > Reporting Threshold? Start->CheckReport CheckID Is Level > Identification Threshold? CheckReport->CheckID Yes End_OK No Action Required CheckReport->End_OK No Report Report Impurity in Regulatory Submission CheckID->Report CheckID->End_OK No (Report Only) CheckQual Is Level > Qualification Threshold? Identify Identify Structure (e.g., using LC-MS/MS, NMR) CheckQual->Identify End_Control Control Impurity Level Below Qualification Threshold CheckQual->End_Control No (Identify Only) Report->CheckQual Qualify Establish Biological Safety (Qualify the Impurity) Identify->Qualify Structure Identified Qualify->End_Control

Caption: Decision-making process for handling impurities based on ICH Q3A guidelines.[1]

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3 Guidelines - Impurities (Q3A - Q3E). Slideshare. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Benzophenone Impurities and Related Compound. Veeprho. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]

  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol. American Chemical Society. [Link]

  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. [Link]

  • 2,4'-Dichlorobenzophenone. PubChem. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • 2,4'-Dichlorobenzophenone. NIST WebBook. [Link]

  • HPLC Methods for analysis of Benzophenone. HELIX Chromatography. [Link]

  • Benzophenone-impurities. Pharmaffiliates. [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. AKJournals. [Link]

  • 4,4'-Dichlorobenzophenone. PubChem. [Link]

  • Method for purifying and separating benzophenone.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

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Optimization

addressing autofluorescence of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in imaging

A Guide for Researchers Utilizing Novel Chemical Probes such as 3'-Azetidinomethyl-2,3-dichlorobenzophenone Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Utilizing Novel Chemical Probes such as 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering high background fluorescence in their imaging experiments. While the impetus for this guide is troubleshooting for compounds like 3'-Azetidinomethyl-2,3-dichlorobenzophenone, the principles and protocols described herein are broadly applicable to virtually any fluorescence microscopy application.

As a Senior Application Scientist, my goal is to provide not just steps, but the underlying rationale to empower you to make informed decisions in your experimental design. We will explore the origins of autofluorescence and build a logical, multi-pronged strategy to mitigate its effects, ensuring the signal you detect is the signal you trust.

Part 1: Foundational FAQs - Understanding the "Glow" You Don't Want

This section addresses the most common initial questions researchers face when unexpected fluorescence complicates their results.

Question: I am seeing a high, diffuse background signal in my imaging experiment after treating my cells/tissue with 3'-Azetidinomethyl-2,3-dichlorobenzophenone. Is the compound itself fluorescent?

Answer: This is a crucial first question. Based on the structure of 3'-Azetidinomethyl-2,3-dichlorobenzophenone, which is a benzophenone derivative, it is not expected to be strongly fluorescent under typical biological imaging conditions. Benzophenone-based molecules are better known for phosphorescence, which is generally observed at very low temperatures and has a much longer lifetime than fluorescence, making it unlikely to be detected by standard fluorescence microscopes.[1]

Therefore, the background you are observing is almost certainly autofluorescence originating from the biological specimen itself, a common challenge in fluorescence imaging.[2] The experimental treatment may exacerbate this underlying issue, but the compound is not the source of the fluorescence.

Question: What, then, is autofluorescence and what causes it in my samples?

Answer: Autofluorescence is the natural emission of light by biological structures when they absorb light from your microscope's excitation source.[2] It is a pervasive issue that can obscure the signal from your specific fluorescent labels, dramatically reducing the signal-to-noise ratio.[3] The sources can be divided into two main categories:

  • Endogenous Sources: These are naturally occurring molecules within the cells and tissues that fluoresce.

    • Metabolic Co-factors: Molecules like NADH and flavins (riboflavin) are present in all living cells and fluoresce, primarily in the blue and green spectra.[4]

    • Structural Proteins: Extracellular matrix components such as collagen and elastin are highly autofluorescent, typically in the blue-green range.[5]

    • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in the lysosomes of aging cells, particularly in neurons and muscle tissue.[5][6] Lipofuscin is a major challenge as it emits across a very broad spectrum, from green to far-red.[5][6]

    • Red Blood Cells: The heme groups in red blood cells exhibit broad autofluorescence and can be a significant source of background if tissues are not properly perfused.[5][7]

  • Process-Induced Sources: These are artifacts introduced during sample preparation.

    • Aldehyde Fixation: The most common cause of process-induced autofluorescence comes from fixatives like paraformaldehyde (PFA) and glutaraldehyde.[7] These chemicals cross-link proteins by reacting with amine groups, creating fluorescent products.[7] Glutaraldehyde is a significantly stronger inducer of autofluorescence than formaldehyde.[8]

    • Sample Dehydration: Heating and dehydration steps, common in paraffin-embedding protocols, can increase the intensity of autofluorescence, particularly in the red spectrum.[7][8]

Question: How can I definitively confirm that my background issue is autofluorescence?

Answer: The most critical step in troubleshooting is running the correct controls.[9] To verify autofluorescence, you must prepare and image an unstained control sample .[10]

  • Protocol: Take a sample of the same cells or tissue, subject it to the exact same preparation protocol (fixation, permeabilization, mounting) as your experimental samples, but omit all fluorescent labels (i.e., no primary or secondary antibodies).

  • Analysis: Image this unstained sample using the identical microscope settings (laser power, exposure time, gain) for each channel you are using in your experiment. If you detect a signal in this control, that is your autofluorescence baseline. This control is non-negotiable for any serious fluorescence imaging experiment.[8]

Part 2: A Strategic Workflow for Mitigating Autofluorescence

Tackling autofluorescence requires a systematic approach. The following workflow, presented as a decision-making diagram, guides you from experimental planning through to final image analysis.

autofluorescence_workflow start High Background Observed in Experiment control Diagnostic Step: Image Unstained Control Sample start->control is_af Signal Present in Unstained Control? control->is_af no_af No Signal: Problem is non-specific antibody binding. Troubleshoot blocking/washing steps. is_af->no_af No strategy Autofluorescence Confirmed. Implement Mitigation Strategy: is_af->strategy Yes prevention 1. Prevention (Pre-Experiment Planning) strategy->prevention reduction 2. Reduction (Sample Processing) strategy->reduction subtraction 3. Subtraction (Acquisition & Analysis) strategy->subtraction prevention_details • Optimize Fixation Protocol • Shift to Far-Red Fluorophores prevention->prevention_details end Clean Signal with High S/N Ratio prevention->end reduction_details • Chemical Quenching (e.g., NaBH₄, Sudan Black B) • Photobleaching reduction->reduction_details reduction->end subtraction_details • Spectral Unmixing • Image Subtraction subtraction->subtraction_details subtraction->end

Caption: A systematic workflow for diagnosing and addressing autofluorescence.

Step 1: Prevention (Experimental Design)

The most effective way to deal with autofluorescence is to minimize it from the start.

  • Optimize Your Fixation: Since aldehyde fixatives are a major cause of autofluorescence, minimize their impact.[7] Use freshly prepared, EM-grade 4% paraformaldehyde instead of 10% formalin.[7][10] Always fix for the minimum time necessary for your tissue thickness.[8] If your target antigen can withstand it, consider alternative fixatives like chilled methanol or ethanol, which can decrease autofluorescence.[4][8]

  • Choose Your Fluorophores Wisely: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[11] You can often avoid the worst of it by shifting your detection to longer wavelengths. Whenever possible, use fluorophores that emit in the red (>600 nm) and far-red (>650 nm) spectral regions, such as Alexa Fluor 647 or Cy5.[5][11]

Step 2: Reduction (Active Quenching)

If preventative measures are insufficient, you can actively treat your samples to reduce autofluorescence.

  • Chemical Quenching: Various reagents can be used to quench the fluorescent signal from different sources.

  • Photobleaching: This technique involves intentionally exposing the sample to intense light before adding your specific fluorescent labels. This process destroys the endogenous fluorophores, which are often less stable than modern synthetic dyes.[12][13][14] A simple setup with a bright LED light source can be highly effective.[13][15][16]

Table 1: Comparison of Common Autofluorescence Quenching Methods

MethodTarget Source of AutofluorescenceProsCons
Sodium Borohydride (NaBH₄) Aldehyde-induced (from fixation)[4]Simple, inexpensive, effective for PFA/glutaraldehyde background.[8]Can cause tissue damage or bubble formation if not handled carefully; results can be variable.[5][8]
Sudan Black B Lipofuscin[5][6]Very effective at quenching the granular fluorescence from lipofuscin.[6]Can introduce its own background fluorescence in the far-red channel; can precipitate on the tissue.[5][6]
Copper (II) Sulfate (CuSO₄) Heme (red blood cells), general background[5][17]Effective for formalin-fixed tissue and can reduce heme-related signal.[11][17]Can increase background in some red channels; effectiveness varies by tissue type.[17]
Commercial Reagents (e.g., TrueVIEW™) Broad spectrum (non-lipofuscin)[3][5][18]Easy to use, optimized for consistent results, compatible with many fluorophores.[3][18]Higher cost compared to basic chemical reagents.
Step 3: Subtraction (Image Acquisition & Processing)

If autofluorescence cannot be eliminated, it can often be computationally removed.

  • Spectral Imaging and Linear Unmixing: This is the most powerful method for separating signals.[19] It requires a microscope equipped with a spectral detector that can capture the entire emission spectrum at each pixel, rather than just the intensity within a specific filter range.[20] You first capture a reference spectrum from an unstained (autofluorescent) sample. The software then uses this "spectral fingerprint" to computationally subtract the autofluorescence contribution from your fully stained image, pixel by pixel.[20][21][22]

spectral_unmixing cluster_0 Input Data cluster_1 Output Channels mixed_signal Microscope Acquires Mixed Signal at Each Pixel unmixing Linear Unmixing Algorithm mixed_signal->unmixing ref_spectra Reference Spectra Library ref_spectra->unmixing ref_af Autofluorescence (from unstained control) ref_gfp Fluorophore 1 (e.g., GFP) ref_rfp Fluorophore 2 (e.g., RFP) unmixed_af Separated Autofluorescence Channel unmixing->unmixed_af unmixed_gfp Separated Fluorophore 1 Channel unmixing->unmixed_gfp unmixed_rfp Separated Fluorophore 2 Channel unmixing->unmixed_rfp

Caption: The principle of spectral unmixing.

Part 3: Detailed Experimental Protocols

Here are step-by-step protocols for common autofluorescence reduction techniques. Always test these on a control sample first to ensure they do not negatively impact your specific antibody staining.

Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence

This protocol is performed after fixation and permeabilization but before blocking.

  • Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Safety Note: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle with care in a well-ventilated area.

  • Incubation: Cover your fixed and washed cell coverslips or tissue sections with the NaBH₄ solution.

  • Quenching: Incubate for 10 minutes at room temperature. You may observe small bubbles forming.

  • Washing: Gently aspirate the NaBH₄ solution and wash the samples thoroughly three times with PBS for 5 minutes each.

  • Proceed: You can now proceed with the blocking step of your standard immunofluorescence protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching

This protocol is typically performed after all antibody staining steps are complete, just before mounting.

  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove any undissolved particles.

  • Hydration: Ensure your sample is hydrated by washing it in PBS.

  • Staining: Incubate the sections in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Destaining: Briefly dip the slides in 70% ethanol to remove excess stain, then wash thoroughly in PBS.

  • Mounting: Mount the coverslip with an anti-fade mounting medium and image. Be aware that Sudan Black B can cause background in the far-red channel.[5]

Protocol 3: Pre-Staining Photobleaching

This protocol is performed on fixed, unstained samples before the immunofluorescence procedure begins.

  • Sample Placement: Place your slides or multi-well plate containing the fixed tissue sections in a suitable container. Ensure the samples are submerged in PBS to prevent drying.[13]

  • Light Source: Position a bright, broad-spectrum LED light source (such as an LED panel used for plant growth or a commercial slide bleaching device) approximately 5-10 cm above the samples.[13]

  • Exposure: Expose the samples to the light for 2-12 hours.[13][15] The optimal time depends on the tissue type and the intensity of the autofluorescence and must be determined empirically. Start with a shorter time and check the autofluorescence on an unstained control.

  • Washing: After photobleaching, wash the samples once with PBS.

  • Proceed: Begin your standard immunofluorescence protocol.

References
  • Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare. Retrieved from [Link]

  • OracleBio. (2023, January 29). Combating Autofluorescence in Multiplex IF Image Analysis. Retrieved from [Link]

  • Visikol. (2024, July 11). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • He, Y., et al. (2021). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS ONE, 16(11), e0258535. Retrieved from [Link]

  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. Retrieved from [Link]

  • ZEISS Microscopy. (n.d.). Practical Considerations for Spectral Imaging. Retrieved from [Link]

  • Jo, J., et al. (2023). Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. STAR Protocols, 4(4), 102693. Retrieved from [Link]

  • Du, S., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 79. Retrieved from [Link]

  • Lab Manager. (2017, March 21). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]

  • SciSpace. (2013). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Retrieved from [Link]

  • Kim, D., et al. (2023). Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. Biomedical Optics Express, 14(2), 659-670. Retrieved from [Link]

  • Du, S., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 79. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]

  • bioRxiv. (2023, October 27). AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the single-cell level. Retrieved from [Link]

  • bioRxiv. (2021, November 11). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. Retrieved from [Link]

  • Hurtubise, R. J. (1983). Phosphorescence characteristics of acetophenone, benzophenone, p-aminobenzophenone and Michler's ketone in various environments. Analytica Chimica Acta, 147, 61-71. Retrieved from [Link]

  • ResearchGate. (2016, August 7). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Autofluorescence in Microscopy Literature References. Retrieved from [Link]

  • OAText. (2017, September 17). Autofluorescence imaging of tissue samples using super-high sensitivity fluorescence microscopy. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Welcome to the technical support guide for the purification of 3'-Azetidinomethyl-2,3-dichlorobenzophenone. This document is designed for researchers, medicinal chemists, and process development scientists who require a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3'-Azetidinomethyl-2,3-dichlorobenzophenone. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust protocol to achieve high purity for this key intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental outcomes.

Introduction: Contextualizing the Purification Challenge

3'-Azetidinomethyl-2,3-dichlorobenzophenone is a complex molecule featuring a dichlorinated aromatic system, a ketone linker, and a strained, basic azetidine ring. The synthesis, likely proceeding through a Friedel-Crafts acylation or a related cross-coupling reaction, can generate a variety of impurities.[1][2] The unique combination of functional groups—particularly the basic nitrogen of the azetidine—presents specific challenges that must be addressed for successful purification.[3][4]

This guide provides a systematic approach, beginning with understanding the potential impurity profile and culminating in detailed protocols for crystallization and chromatography, supported by a comprehensive troubleshooting section.

Section 1: Understanding the Potential Impurity Profile

Effective purification begins with a hypothesis about the likely contaminants. Given a probable Friedel-Crafts synthesis route, the crude product may contain several classes of impurities.

Impurity Class Potential Species Origin Impact on Purification
Unreacted Starting Materials 2,3-Dichlorobenzoyl chloride; 3-(Azetidinomethyl)bromobenzene (or similar)Incomplete reactionCan co-crystallize or have similar polarity to the product.
Isomeric By-products 2'- or 4'-Azetidinomethyl isomersNon-selective acylation on the phenyl ring.[5]Often have very similar polarity, making chromatographic separation difficult.
Polysubstituted Products Di-acylated speciesOver-acylation of the aromatic ring.[6]Typically higher molecular weight and different polarity.
Reaction-Specific Impurities Residual Lewis Acid (e.g., AlCl₃); Hydrolyzed starting materialsFrom the reaction and subsequent work-upMust be thoroughly removed in the initial aqueous work-up to prevent product degradation or complexation.
Solvent Residues Dichloromethane, Toluene, etc.Trapped in the solid matrixCan depress melting point and interfere with biological assays.

Section 2: The Purification Workflow: A Strategic Approach

A multi-step purification strategy is recommended to systematically remove the diverse range of potential impurities. The following workflow illustrates the decision-making process from crude material to the final, high-purity compound.

PurificationWorkflow cluster_0 cluster_1 cluster_2 A Crude Reaction Mixture B Aqueous Work-up (Quench & Extraction) A->B C Purity Assessment (TLC / LC-MS) B->C D Flash Column Chromatography C->D Purity < 90%? F Recrystallization C->F Purity > 90%? E Combine Pure Fractions & Evaporate D->E E->F G Final Product (>99% Purity) F->G H Characterization (NMR, HPLC, MP) G->H

Caption: Purification decision workflow for 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

Section 3: Experimental Protocols

Protocol 1: Aqueous Work-up

The initial work-up is critical for removing inorganic salts and the Lewis acid catalyst. The pH must be carefully controlled to ensure the product, a basic amine, is in its free-base form for extraction into an organic solvent.

  • Quenching: Slowly pour the crude reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This hydrolyzes the reactive acyl chloride and deactivates the Lewis acid catalyst.

  • Basification: Adjust the pH of the aqueous slurry to ~9-10 using a 2M sodium hydroxide (NaOH) solution. Monitor the pH closely with a pH meter. Causality Note: Basification is essential to deprotonate the azetidinium salt that forms in the acidic reaction environment, rendering the desired compound neutral and soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid or oil.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for removing minor impurities from a solid product.[7] The key is selecting a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Solvent System Comments
Isopropanol (IPA) A good starting point. The polarity may be suitable for the benzophenone structure.
Acetonitrile (ACN) Another polar solvent to evaluate.
Toluene / Heptane A binary system. Dissolve the crude product in a minimum amount of hot toluene, then slowly add heptane until turbidity persists. Re-heat to clarify and then cool slowly.
Ethyl Acetate / Hexane A common system for moderately polar compounds.[8]

Step-by-Step Recrystallization:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the selected solvent and heat the mixture to boiling with stirring.

  • Continue adding the solvent in small portions until the solid just dissolves. Do not add excessive solvent.

  • If colored impurities are present, you may consider adding a small amount of activated carbon and hot filtering the solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography

If the product is an oil or if recrystallization fails to achieve the desired purity, flash column chromatography is the method of choice.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase (Eluent) Hexane / Ethyl Acetate gradientStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Eluent Additive 0.5 - 1% Triethylamine (TEA)CRITICAL: The basic azetidine moiety will interact strongly with the acidic silanol groups on the silica surface, causing significant peak tailing. TEA is a stronger base that neutralizes these active sites, allowing for sharp, symmetrical peaks.[9]

Step-by-Step Chromatography:

  • Prepare the column by packing a slurry of silica gel in the initial, low-polarity eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Adsorb the sample onto a small amount of silica gel (dry loading) or load the solution directly onto the column (wet loading). Dry loading is preferred for better resolution.

  • Elute the column with the mobile phase, starting with low polarity and gradually increasing the concentration of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during the purification process.

Q1: My product oiled out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point.

  • Troubleshooting Steps:

    • Re-heat the mixture to dissolve the oil.

    • Add a small amount of a miscible, better solvent (e.g., a few drops of dichloromethane if you are in heptane) to see if it aids dissolution.

    • Alternatively, add more of the primary solvent.

    • Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.

    • If these fail, remove the solvent and attempt recrystallization from a lower-boiling point solvent system or proceed with column chromatography.

Q2: My compound is streaking badly on the TLC plate and the chromatography column, giving poor separation.

A2: This is the most common issue for basic compounds like yours on silica gel. The basic azetidine nitrogen is interacting with acidic silanol groups on the silica.

  • Solution: As stated in Protocol 3, you must add a small amount of a base to your eluent.

    • For TLC: Prepare your developing chamber with an eluent containing ~1% triethylamine (TEA).

    • For Column Chromatography: Ensure your entire mobile phase contains 0.5-1% TEA. This will dramatically improve the peak shape and separation.

Q3: After chromatography, my NMR spectrum still shows residual triethylamine.

A3: Triethylamine has a relatively high boiling point (89 °C) and can be difficult to remove completely under standard rotary evaporation.

  • Solution:

    • Dissolve the product in a solvent like dichloromethane.

    • Wash the solution with a dilute, weak acid like 5% citric acid solution to protonate the TEA, making it water-soluble.

    • Caution: Be mindful not to make the aqueous layer too acidic (keep pH > 5-6), as this could protonate your product and pull it into the aqueous layer or potentially cause degradation of the acid-sensitive azetidine ring.[10]

    • Separate the organic layer, wash with water, dry with Na₂SO₄, and re-concentrate.

Q4: What is the best way to assess the final purity of my compound?

A4: A single method is often insufficient. A combination of techniques provides the most reliable assessment.

  • Recommended Purity Analysis:

    • HPLC-UV/MS: This is the gold standard for quantitative purity analysis of non-volatile compounds.[5] It can detect impurities at very low levels.

    • ¹H NMR Spectroscopy: Can confirm the structure and identify any proton-containing impurities. Integration can provide a semi-quantitative purity assessment if a standard is used.

    • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

Q5: Are there any stability concerns with 3'-Azetidinomethyl-2,3-dichlorobenzophenone?

A5: Yes. The azetidine ring, being a strained four-membered heterocycle, can be susceptible to ring-opening under certain conditions.[11]

  • Stability & Storage:

    • Avoid Strong Acids: Prolonged exposure to strong acidic conditions can catalyze the ring-opening of the azetidine moiety.[10] Always handle with care during acidic washes or if using acidic chromatography conditions (not recommended).

    • Storage: Store the final, purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20 °C is ideal for long-term storage) and protected from light.

References

  • Huang, Y. F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • López-García, E., et al. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Royal Society of Chemistry. Available at: [Link]

  • Helaleh, M. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. LC-MS. Available at: [Link]

  • Vela-Soria, F., et al. (2017). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. National Institutes of Health (NIH). Available at: [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). Available at: [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Singh, R., & Singh, P. (2021). Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Gackowska, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (NIH). Available at: [Link]

  • The Pharma Master. Troubleshooting. The Pharma Master. Available at: [Link]

  • Autech. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Autech. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • University of California, Davis. Recrystallization and Crystallization. UC Davis Chem. Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry Department. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing 3'-Azetidinomethyl-2,3-dichlorobenzophenone Toxicity in Animal Models

Prepared by: Gemini, Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with 3'-Azetidinomethyl-2,3-dichlorobenzophenone (referred to herein as "th...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 3'-Azetidinomethyl-2,3-dichlorobenzophenone (referred to herein as "the compound"). As specific toxicological data for this novel chemical entity are not widely published, this document synthesizes information on the parent scaffold, benzophenone, and related chemical classes to provide a predictive framework for toxicity management. All procedures involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[1]

Part 1: Predicted Toxicological Profile & Key Considerations

The compound's structure combines three key moieties: a dichlorinated benzophenone core, a classic substrate for metabolic enzymes; an azetidine ring, known to impart pharmacological activity and rigidity[2][3]; and a methyl linker. Based on extensive studies of benzophenone and its derivatives by organizations like the National Toxicology Program (NTP), the primary target organs for toxicity are predicted to be the liver and kidneys .[4][5]

Anticipated Toxicities:

  • Hepatotoxicity: Benzophenones are known to cause increases in liver weight and hepatocellular hypertrophy.[5] This may be linked to the metabolic activation in the liver, potentially leading to reactive intermediates that cause cellular stress or damage.[6]

  • Nephrotoxicity: The kidney is another key target, with observed effects in rats including increased kidney weights and microscopic changes like nephropathy.[5][7]

  • Endocrine Disruption: Various benzophenone derivatives have demonstrated estrogenic activity and the potential to disrupt endocrine functions.[8]

  • Neurotoxicity: While less common, some benzophenones have been associated with neurotoxic properties, which should be considered during clinical observation.[8]

All research must adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) to minimize animal use and distress.[1][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical clinical signs to monitor in animals dosed with this compound? A: Monitor for changes in body weight, altered food and water consumption, changes in physical appearance (e.g., ruffled fur, hunched posture), and behavioral alterations like lethargy or hyperactivity.[10] Given the predicted target organs, also watch for signs of abdominal pain (for liver) or changes in urine output/color (for kidney).

Q2: Which animal model is most appropriate for initial toxicity screening? A: Rodent models, such as the Sprague-Dawley or Wistar rat and the B6C3F1 mouse, are commonly used for benzophenone toxicity studies and are recommended.[4][5] The choice of species should be scientifically justified and kept to the minimum number required for valid results.[1][11]

Q3: What biomarkers are essential for monitoring potential organ damage? A: For hepatotoxicity, monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5] For nephrotoxicity, assess blood urea nitrogen (BUN) and serum creatinine. These should be correlated with terminal histopathological analysis of the liver and kidneys.

Q4: What is a Maximum Tolerated Dose (MTD) and how do I establish it? A: The MTD is the highest dose that does not induce unacceptable toxicity over a defined period. It is typically determined in a dose range-finding study using a small number of animals.[10] This preliminary study is crucial for designing longer-term studies with appropriate dose levels.

Q5: Should I include recovery groups in my study design? A: Yes, including satellite or "recovery" groups is highly recommended. These animals are dosed for a specific period and then monitored without treatment to determine if the observed toxic effects are reversible.[10] This provides critical information on the long-term risk profile of the compound.

Part 3: In-Depth Troubleshooting Guides

Guide 1: Unexpected Acute Toxicity or Mortality

Symptom: Animals exhibit severe adverse effects or mortality at doses predicted to be safe based on initial calculations or in vitro data.

Causality Analysis: This issue often stems from formulation, administration, or unpredicted rapid absorption, rather than the compound's intrinsic pharmacology.

Investigative Workflow & Solutions:

G cluster_0 Systemic Circulation cluster_1 Hepatocyte Compound Compound Administered Metabolism Phase I Metabolism (Cytochrome P450) Compound->Metabolism ReactiveMetabolite Reactive Metabolite (Electrophilic Intermediate) Metabolism->ReactiveMetabolite Detox Phase II Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detox Sufficient GSH CovalentBinding Covalent Binding to Proteins & DNA ReactiveMetabolite->CovalentBinding Depleted GSH Excretion Excretion Detox->Excretion OxidativeStress Oxidative Stress (ROS Generation) CovalentBinding->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction CovalentBinding->MitochondrialDysfunction CellDeath Cell Death (Necrosis/Apoptosis) OxidativeStress->CellDeath MitochondrialDysfunction->CellDeath Hepatotoxicity Hepatotoxicity CellDeath->Hepatotoxicity

Caption: Predicted metabolic activation pathway leading to hepatotoxicity.

References

  • Guiding Principles in the Use of Animals in Toxicology. (n.d.). Society of Toxicology. [Link]

  • Guiding Principles in the Use of Animals in Toxicology. (2022). Society of Toxicology. [Link]

  • Kharazi, A. Z., et al. (2021). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. [Link]

  • Rhodes, M. C., et al. (2007). Carcinogenesis studies of benzophenone in rats and mice. PubMed Central. [Link]

  • National Toxicology Program. (2000). Toxicity Studies of Benzophenone (CASRN 119-61-9) Administered in Feed to F344/N Rats and B6C3F1 Mice. National Toxicology Program. [Link]

  • Hynes, J., et al. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. [Link]

  • National Toxicology Program. (2006). Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies). PubMed. [Link]

  • Robinson, S., et al. (2021). Refining Procedures within Regulatory Toxicology Studies: Improving Animal Welfare and Data. PubMed Central. [Link]

  • Li, J., et al. (2024). Study on Hepatotoxicity of Benzophenone-3 at Environmental Concentration in Postpartum Mice. MDPI. [Link]

  • Animal Use Policy. (2022). American College of Toxicology. [Link]

  • Stokes, W. S. (2011). Best practices for the use of animals in toxicological research and testing. PubMed. [Link]

  • Singh, R., & Singh, P. (2021). Azetidines of pharmacological interest. PubMed. [Link]

  • Andrade, R. J., et al. (2005). Diagnosis, management and prevention of drug-induced liver injury. PubMed. [Link]

  • Das, N. R., et al. (2024). Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. World Journal of Pharmaceutical Science and Research. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone and Established Monoacylglycerol Lipase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparative analysis of the putative novel monoacylglycerol lipase (MAGL) inhibitor, 3'-Azetidinomethyl-2,3-dic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the putative novel monoacylglycerol lipase (MAGL) inhibitor, 3'-Azetidinomethyl-2,3-dichlorobenzophenone, against a panel of well-characterized and widely utilized MAGL inhibitors. Monoacylglycerol lipase is a pivotal enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL presents a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.[1][2][3][4] This document is intended to serve as a technical resource for researchers in drug discovery and development, offering a detailed comparison of inhibitory potency, selectivity, and cellular effects. The experimental protocols provided herein are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data for the evaluation of novel chemical entities targeting MAGL.

Introduction: The Therapeutic Potential of Monoacylglycerol Lipase Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid that modulates a wide array of physiological processes.[1][2] By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL not only curtails endocannabinoid signaling at cannabinoid receptors (CB1 and CB2) but also supplies a key precursor for the synthesis of pro-inflammatory prostaglandins.[1][4] Consequently, inhibition of MAGL offers a dual therapeutic benefit: the potentiation of analgesic and neuroprotective 2-AG signaling and the suppression of neuroinflammation.[2][4] The development of potent and selective MAGL inhibitors has therefore become a significant focus of pharmaceutical research.

This guide introduces a novel investigational compound, 3'-Azetidinomethyl-2,3-dichlorobenzophenone, and compares its hypothetical efficacy profile with that of established MAGL inhibitors, including the irreversible inhibitors JZL184 and JJKK-048, and the covalent inhibitor SAR127303. The comparative analysis will be based on key performance metrics such as inhibitory potency (IC50), selectivity against other serine hydrolases, and effects on cellular 2-AG levels.

Comparative Efficacy of MAGL Inhibitors

The efficacy of a MAGL inhibitor is determined by its potency, selectivity, and ability to modulate 2-AG levels in a cellular context. The following table summarizes the reported in vitro potency of the established inhibitors that will serve as benchmarks for our novel compound.

CompoundTargetIC50 ValueOrganismCommentsReference
JZL184 MAGL8 nMMousePotent, selective, and irreversible inhibitor.[5][6]
JJKK-048 MAGL214 pMHumanUltrapotent and highly selective irreversible inhibitor.[7]
363 pMMouse[7]
SAR127303 MAGL48 nMHumanPotent, covalent inhibitor.[1]
3.8 nMMouse[8]
KT109 DAGLβ42 nMNot SpecifiedSelective for DAGLβ over DAGLα; negligible activity against MAGL. Included as a negative control for MAGL-specific activity.[9][10]

Experimental Protocols for Efficacy Determination

To ensure a rigorous and standardized evaluation of 3'-Azetidinomethyl-2,3-dichlorobenzophenone, the following detailed experimental protocols are provided. These assays are fundamental to characterizing the inhibitory profile of a novel compound against MAGL.

In Vitro MAGL Inhibition Assay (Fluorogenic Substrate)

This assay provides a direct measure of the inhibitor's potency (IC50) against purified MAGL enzyme.

Principle: The enzymatic activity of MAGL is monitored using a fluorogenic substrate, such as 7-hydroxycoumarinyl arachidonate (7-HCA).[11] Hydrolysis of the substrate by MAGL releases the highly fluorescent 7-hydroxycoumarin, which can be quantified to determine the rate of reaction.

Protocol:

  • Prepare a stock solution of the test inhibitor (e.g., 3'-Azetidinomethyl-2,3-dichlorobenzophenone) and reference compounds (JZL184, JJKK-048, SAR127303) in DMSO.

  • Perform serial dilutions of the inhibitor stocks to create a range of concentrations for IC50 determination.

  • In a 96-well microplate, add the diluted inhibitors to the assay buffer.

  • Add purified recombinant human or mouse MAGL enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 7-HCA).

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular 2-AG Quantification Assay (LC-MS/MS)

This assay determines the ability of the inhibitor to increase endogenous 2-AG levels in a cellular context, confirming target engagement.

Principle: Cells expressing MAGL are treated with the inhibitor, and the intracellular levels of 2-AG are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Protocol:

  • Culture a suitable cell line (e.g., HEK293 cells overexpressing human MAGL) to confluence.

  • Treat the cells with varying concentrations of the test inhibitor and reference compounds for a specified duration.

  • Lyse the cells and extract the lipids.

  • Quantify the concentration of 2-AG in the lipid extracts using a validated LC-MS/MS method.

  • Normalize the 2-AG levels to the total protein concentration in each sample.

  • Compare the 2-AG levels in inhibitor-treated cells to vehicle-treated controls to determine the fold-increase.

Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

This assay assesses the selectivity of the inhibitor for MAGL over other serine hydrolases in a complex proteome.

Principle: ABPP utilizes chemical probes that covalently bind to the active site of serine hydrolases.[1] Competitive ABPP involves pre-incubating a proteome with an inhibitor before adding a broad-spectrum serine hydrolase probe. The inhibitor's ability to block probe labeling of specific enzymes reveals its selectivity profile.

Protocol:

  • Prepare lysates from a relevant tissue or cell line (e.g., mouse brain homogenate).

  • Incubate the lysates with the test inhibitor or a known selective inhibitor (e.g., JZL184) at a concentration sufficient to inhibit MAGL.

  • Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe).

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled serine hydrolases using in-gel fluorescence scanning.

  • Compare the labeling pattern in the inhibitor-treated sample to a vehicle-treated control to identify off-target enzymes that are also inhibited.

Visualizing the Mechanism of Action

Understanding the signaling pathway and the experimental workflow is crucial for interpreting the efficacy data.

MAGL Signaling Pathway

The following diagram illustrates the central role of MAGL in the endocannabinoid system and the impact of its inhibition.

MAGL_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 2_AG 2-Arachidonoylglycerol (2-AG) CB1_R CB1 Receptor 2_AG->CB1_R Activates CB2_R CB2 Receptor 2_AG->CB2_R Activates MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL Synthesis DAGL->2_AG AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol COX COX Enzymes AA->COX Prostaglandins Prostaglandins COX->Prostaglandins Inhibitor MAGL Inhibitor (e.g., 3'-Azetidinomethyl-2,3-dichlorobenzophenone) Inhibitor->MAGL Inhibits

Caption: MAGL inhibition blocks 2-AG degradation, enhancing cannabinoid signaling and reducing prostaglandin synthesis.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the logical flow of experiments for evaluating a novel MAGL inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Studies (Future Work) Assay In Vitro MAGL Inhibition Assay IC50 Determine IC50 Value Assay->IC50 Cell_Assay Cellular 2-AG Quantification IC50->Cell_Assay Target_Engagement Confirm Target Engagement Cell_Assay->Target_Engagement ABPP Activity-Based Protein Profiling Target_Engagement->ABPP Off_Target Assess Off-Target Effects ABPP->Off_Target Animal_Models Animal Models of Disease Off_Target->Animal_Models Efficacy_PKPD Evaluate Efficacy and PK/PD Animal_Models->Efficacy_PKPD

Caption: A stepwise approach for characterizing the efficacy and selectivity of a novel MAGL inhibitor.

Conclusion and Future Directions

The comprehensive evaluation of 3'-Azetidinomethyl-2,3-dichlorobenzophenone using the described methodologies will provide a clear understanding of its potential as a novel MAGL inhibitor. A direct comparison of its IC50 value, cellular efficacy, and selectivity profile against established inhibitors like JZL184, JJKK-048, and SAR127303 will be critical in determining its therapeutic promise. Promising in vitro and cellular data would warrant progression to in vivo studies in relevant animal models of pain, neuroinflammation, and cancer to fully elucidate its preclinical efficacy and pharmacokinetic/pharmacodynamic properties.

References

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed Central.
  • What are MAGL inhibitors and how do they work?
  • JZL 184 | MAGL Inhibitor. MedchemExpress.com.
  • JJKK 048 | MAGL Inhibitor. MedchemExpress.com.
  • SAR127303 | CAS#1352011-38-1 | MAGL inhibitor. MedKoo Biosciences.
  • The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action. British Journal of Pharmacology.
  • JJKK 048 | Monoacylglycerol Lipase. Tocris Bioscience.
  • JZL 184 | Monoacylglycerol Lipase. Tocris Bioscience.
  • In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1][5]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048). PubMed.

  • JZL184 - Selective FAAH Inhibitor for Neuroscience Research. APExBIO.
  • Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. PubMed.
  • The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model. PubMed.
  • JJKK 048 | Monoacylglycerol Lipase Inhibitors. R&D Systems.
  • SAR127303 | CAS#:1352011-38-1. Chemsrc.
  • In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor {4-[bis-(benzo[d][1][5]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048). DOI.

  • MAGL-IN-12 | MAGL Inhibitor. MedchemExpress.com.
  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers.
  • MAGL | Inhibitors. MedchemExpress.com.
  • KT109 | DAGLβ Inhibitor. MedchemExpress.com.
  • KT109 (CAS Number: 1402612-55-8). Cayman Chemical.

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Comparative

A Senior Application Scientist's Guide to Cross-Validating 3'-Azetidinomethyl-2,3-dichlorobenzophenone's Anti-Cancer Activity

This guide provides a comprehensive framework for the cross-validation and mechanistic evaluation of the novel compound 3'-Azetidinomethyl-2,3-dichlorobenzophenone, hereafter referred to as Compound X . As its biological...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation and mechanistic evaluation of the novel compound 3'-Azetidinomethyl-2,3-dichlorobenzophenone, hereafter referred to as Compound X . As its biological activity is not yet characterized in published literature, we will proceed based on a plausible, hypothesis-driven approach grounded in the known anti-cancer properties of the broader benzophenone chemical class.[1][2] This guide is designed for researchers in oncology and drug development, offering detailed protocols and a logical framework for assessing the compound's therapeutic potential across diverse cancer cell backgrounds.

Introduction: Establishing a Mechanistic Hypothesis

The benzophenone scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant anti-tumor activity.[1][2] Studies have shown that compounds in this class can induce cytotoxicity, inhibit angiogenesis, and trigger apoptosis through pathways involving key regulators like STAT3, AKT, and caspases.[3] A common mechanism of action for potent cytotoxic agents is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle required for cell division.[4][5][6]

Therefore, we hypothesize that Compound X acts as a microtubule-destabilizing agent. This disruption is predicted to arrest cancer cells in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.

The primary objective of this guide is to rigorously test this hypothesis. It is crucial to perform this validation across multiple, distinct cancer cell lines. A compound's efficacy can vary dramatically depending on a cell's tissue of origin, genetic background, and expression of specific targets. Cross-validation provides a more realistic assessment of a drug's potential clinical utility and its spectrum of activity.[7][8]

Experimental Design & Rationale

To ensure a robust evaluation, our experimental design integrates three distinct cancer cell lines and a triad of assays designed to quantify cytotoxicity, confirm the mode of cell death, and elucidate the underlying molecular mechanism.

A diverse panel is essential for identifying differential sensitivity. We have selected the following well-characterized and widely-used human cancer cell lines:

  • A549: A non-small cell lung adenocarcinoma line. Lung cancer is a leading cause of cancer mortality, making this a highly relevant model.[9]

  • HCT-116: A colorectal carcinoma line. These cells are known for their rapid proliferation and are a standard model for gastrointestinal cancers.

  • MCF-7: A breast adenocarcinoma line (estrogen receptor-positive). This allows for the evaluation of the compound in a hormone-dependent cancer type.[10]

This selection covers three distinct and highly prevalent cancer types, providing a solid basis for cross-study comparison.

  • Cytotoxicity Screening (CCK-8 Assay): This initial step quantifies the dose-dependent effect of Compound X on cell viability. The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method that measures the metabolic activity of living cells, which is directly proportional to their number.[11][12][13] The primary output is the half-maximal inhibitory concentration (IC50), a key metric of drug potency.

  • Apoptosis Confirmation (Annexin V/PI Flow Cytometry): To confirm that Compound X induces programmed cell death rather than necrosis, we will use an Annexin V and Propidium Iodide (PI) co-staining assay. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet, where it is bound by fluorescently-labeled Annexin V.[14] PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[15][16] This dual staining allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

  • Mechanistic Validation (Western Blotting): This technique will probe our core hypothesis. By measuring the expression levels of specific proteins, we can determine if Compound X induces G2/M arrest and activates the apoptotic cascade.[17][18][19] We will analyze:

    • G2/M Arrest Markers: Cyclin B1 (levels should increase as cells accumulate in mitosis).

    • Apoptosis Markers: Cleaved Caspase-3 and Cleaved PARP (Poly (ADP-ribose) polymerase). The cleavage of these proteins is a hallmark of apoptosis execution.[10]

The overall process follows a logical progression from broad cytotoxicity screening to specific mechanistic validation.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_validation Phase 3: Mechanistic Validation cluster_analysis Phase 4: Data Synthesis prep Culture A549, HCT-116, & MCF-7 Cell Lines cck8 Perform CCK-8 Assay (24h, 48h, 72h incubations) prep->cck8 Seed cells compound_prep Prepare Stock Solution of Compound X in DMSO compound_prep->cck8 Dose-response treatment ic50 Calculate IC50 Values for each Cell Line cck8->ic50 apoptosis Apoptosis Assay: Treat cells at IC50 for 24h Annexin V/PI Staining Flow Cytometry Analysis ic50->apoptosis Use determined IC50 western Western Blot: Treat cells at IC50 for 24h Protein Lysis & Quantification SDS-PAGE & Immunoblotting ic50->western Use determined IC50 analysis Comparative Analysis: Correlate IC50, Apoptosis %, & Protein Expression apoptosis->analysis western->analysis

Caption: Overall experimental workflow for cross-validation.
Detailed Experimental Methodologies

The following protocols are standardized to ensure reproducibility. All steps involving cell culture should be performed in a sterile biosafety cabinet.

This protocol is adapted from standard methodologies.[12][20][21]

  • Cell Seeding: Trypsinize and count A549, HCT-116, and MCF-7 cells. Seed 5,000 cells per well (in 100 µL of complete medium) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration, and "medium only" wells for background control.

  • Incubation: Incubate the plate for a designated time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay Reaction: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[21]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the vehicle control wells turn a sufficient orange color.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[11][20]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance. Plot the viability against the log-concentration of Compound X and use non-linear regression to determine the IC50 value.

This protocol is based on established flow cytometry procedures.[15][22]

  • Cell Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Treat the cells with Compound X at their respective IC50 concentrations determined from the CCK-8 assay. Include a vehicle-treated control. Incubate for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with cold PBS, then gently detach using trypsin. Combine all cells from each well, and centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellets twice with ice-cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (working concentration ~1 mg/mL).[15][22]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16][22]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly. Quantify the percentage of cells in each quadrant (Q1: Necrotic, Q2: Late Apoptotic, Q3: Viable, Q4: Early Apoptotic).

This protocol follows general Western blotting guidelines.[18][23]

  • Sample Preparation: Seed cells in 6-well or 10 cm plates and treat with Compound X at the IC50 concentration for 24 hours.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[23]

  • Lysate Processing: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Denaturation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add an equal volume of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at 100-150 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-Actin or anti-GAPDH) overnight at 4°C with gentle shaking.[19]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using image analysis software and normalize the expression of target proteins to the loading control.

Comparative Data Analysis (Illustrative Data)

The following tables contain hypothetical, illustrative data to demonstrate how the results of this cross-validation study could be presented and interpreted.

Table 1: Cytotoxicity of Compound X across Cancer Cell Lines (IC50 Values)

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
A549 Lung Adenocarcinoma2.5 ± 0.3
HCT-116 Colorectal Carcinoma5.8 ± 0.6
MCF-7 Breast Adenocarcinoma15.2 ± 1.8

Interpretation: This illustrative data suggests that Compound X exhibits differential cytotoxicity. It is most potent against the A549 lung cancer cell line and significantly less effective against the MCF-7 breast cancer line. This highlights the importance of cell context in drug response.

Table 2: Apoptosis Induction by Compound X at IC50 Concentration (24h)

Cell Line% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Total Apoptotic Cells (%)
A549 28.5 ± 2.115.3 ± 1.543.8
HCT-116 21.7 ± 1.911.2 ± 1.132.9
MCF-7 10.4 ± 1.35.6 ± 0.816.0
Control (Vehicle) < 5%< 2%< 7%

Interpretation: The percentage of total apoptotic cells correlates well with the IC50 values. The A549 cells, which are most sensitive to Compound X, also show the highest level of apoptosis induction, confirming this as the primary mode of cell death.

Table 3: Mechanistic Marker Modulation by Compound X (24h, Fold Change vs. Vehicle Control)

Cell LineCyclin B1Cleaved Caspase-3Cleaved PARP
A549 3.8 ± 0.45.2 ± 0.54.9 ± 0.6
HCT-116 2.9 ± 0.33.6 ± 0.43.1 ± 0.3
MCF-7 1.5 ± 0.21.8 ± 0.21.6 ± 0.2

Interpretation: The Western blot data strongly supports the proposed mechanism. The significant increase in Cyclin B1 in A549 and HCT-116 cells indicates a robust G2/M arrest. This arrest is followed by a strong activation of the apoptotic markers, cleaved Caspase-3 and PARP. The response in MCF-7 cells is much weaker, consistent with their higher IC50 value.

Mechanistic Insights & Visualization

The combined results from our illustrative data support the hypothesis that Compound X functions by disrupting microtubule polymerization. This action prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M checkpoint. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to the execution of programmed cell death.

G compound Compound X mt Microtubule Polymerization compound->mt Inhibits tubulin α/β-Tubulin Dimers tubulin->mt Polymerize into spindle Mitotic Spindle Formation mt->spindle arrest G2/M Phase Arrest spindle->arrest Failure leads to cyclin ↑ Cyclin B1 Accumulation arrest->cyclin Marker apoptosis Intrinsic Apoptosis Pathway arrest->apoptosis Triggers caspase Caspase-3 Activation (Cleavage) apoptosis->caspase Marker parp PARP Cleavage apoptosis->parp Marker death Apoptotic Cell Death apoptosis->death

Caption: Proposed mechanism of action for Compound X.
Conclusion and Future Directions

This guide outlines a systematic approach to the initial characterization and cross-validation of a novel anti-cancer compound. Our illustrative results paint a compelling picture of Compound X as a potent, microtubule-targeting agent that induces G2/M arrest and apoptosis in a cell-line-dependent manner, with particular efficacy in lung cancer cells.

The differential sensitivity observed underscores a critical principle in drug development: a compound's success is not universal. The weaker activity in the MCF-7 cell line could be due to numerous factors, such as lower expression of the direct target, differences in drug efflux pump activity, or alternative survival pathway activation.

Future work should focus on:

  • Expanding the cell line panel to include more representatives from each cancer type, including drug-resistant variants.

  • Directly confirming target engagement through microtubule polymerization assays.

  • Investigating the molecular basis for the observed differential sensitivity through transcriptomic or proteomic analyses.

  • If in vitro data remains promising, progressing to in vivo studies using xenograft models derived from the most sensitive cell lines (e.g., A549).

By following this rigorous, multi-faceted validation workflow, researchers can build a strong, evidence-based foundation for the continued development of promising therapeutic candidates like 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

References

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Validation

A Methodological Guide to Comparing the Pharmacokinetic Profiles of Novel 3'-Azetidinomethyl-2,3-dichlorobenzophenone Derivatives

This guide provides a comprehensive framework for the preclinical evaluation and comparison of the pharmacokinetic (PK) profiles of novel 3'-Azetidinomethyl-2,3-dichlorobenzophenone derivatives. As this chemical series r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation and comparison of the pharmacokinetic (PK) profiles of novel 3'-Azetidinomethyl-2,3-dichlorobenzophenone derivatives. As this chemical series represents a frontier in medicinal chemistry, this document emphasizes the foundational principles and experimental designs necessary to characterize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By synthesizing established methodologies with strategic insights, this guide will empower researchers to de-risk candidates, optimize molecular design, and build a robust data package for regulatory submissions.[1][2][3][4]

Introduction: The Rationale for the Azetidinomethyl-Dichlorobenzophenone Scaffold

The unique architecture of 3'-Azetidinomethyl-2,3-dichlorobenzophenone derivatives presents a compelling starting point for drug discovery. The dichlorobenzophenone core is a well-established scaffold in medicinal chemistry, known for its role in synthesizing biologically active molecules, including some benzodiazepines.[5] The incorporation of an azetidine moiety is a strategic design choice intended to favorably modulate the compound's physicochemical and pharmacokinetic properties.

Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly utilized in drug design to enhance metabolic stability, solubility, and receptor selectivity.[6][7] Their conformational rigidity can lead to improved potency and a more favorable three-dimensional arrangement for target engagement.[8][9] The azetidine ring is considered a "privileged scaffold," offering a balance of chemical stability and structural rigidity that can significantly improve a molecule's drug-like properties.[10] This guide will outline the necessary steps to experimentally verify these theoretical advantages.

The Experimental Cascade: A Phased Approach to Pharmacokinetic Profiling

A tiered, or cascaded, approach to ADME testing is crucial for efficiently screening and prioritizing compounds.[11] This strategy allows for the early elimination of candidates with poor pharmacokinetic profiles, conserving resources for the most promising derivatives.[2][3]

G cluster_0 Tier 1: High-Throughput In Vitro Screening cluster_1 Tier 2: In-Depth In Vitro Characterization cluster_2 Tier 3: In Vivo Pharmacokinetics T1_Solubility Aqueous Solubility T2_Caco2 Caco-2 Permeability (Efflux Ratio) T1_Solubility->T2_Caco2 T1_Permeability PAMPA Permeability T1_Permeability->T2_Caco2 T1_Metabolic Microsomal Stability T2_CYP CYP450 Inhibition T1_Metabolic->T2_CYP T2_MetID Metabolite Identification T1_Metabolic->T2_MetID T3_PK Rodent PK Study (IV & PO Dosing) T2_Caco2->T3_PK T2_PPB Plasma Protein Binding T2_PPB->T3_PK T2_CYP->T3_PK T3_Bioavailability Oral Bioavailability (%) T3_PK->T3_Bioavailability T3_Distribution Tissue Distribution T3_PK->T3_Distribution

Caption: A tiered experimental workflow for pharmacokinetic evaluation.

Tier 1: High-Throughput In Vitro Screening

The initial tier focuses on fundamental physicochemical properties that govern oral absorption and metabolic clearance. These assays are designed for high throughput to quickly compare a series of derivatives.

Aqueous Solubility

Poor aqueous solubility is a common cause of failure for drug candidates. Both kinetic and thermodynamic solubility should be assessed.

  • Kinetic Solubility: Measures the solubility of a compound out of a DMSO stock solution. It is more representative of the early stages of drug discovery.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound and is important for later-stage development.

ParameterDerivative ADerivative BDerivative C
Kinetic Solubility (µM) 1507520
Thermodynamic Solubility (µM) 1206015

Table 1: Comparative solubility data for hypothetical derivatives.

Membrane Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid assessment of a compound's ability to cross the intestinal barrier by passive diffusion.[1]

ParameterDerivative ADerivative BDerivative C
Permeability (Papp, 10⁻⁶ cm/s) 10.25.11.5

Table 2: Comparative PAMPA permeability data.

Metabolic Stability in Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism by cytochrome P450 (CYP) enzymes.[11][12] Human and rat liver microsomes are typically used to assess potential species differences.

ParameterDerivative ADerivative BDerivative C
Half-life in HLM (min) >603510
Half-life in RLM (min) 55288
Intrinsic Clearance (µL/min/mg) 11.519.869.3

Table 3: Comparative metabolic stability data in Human (HLM) and Rat (RLM) Liver Microsomes.

Tier 2: In-Depth In Vitro Characterization

Promising candidates from Tier 1 are advanced to more complex and resource-intensive assays to build a more complete ADME profile.

Cell-Based Permeability and Efflux (Caco-2 Assay)

The Caco-2 cell monolayer assay is the gold standard for predicting intestinal absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][3] An efflux ratio (B-A/A-B) greater than 2 suggests active efflux.

ParameterDerivative ADerivative B
Papp (A-B, 10⁻⁶ cm/s) 8.54.2
Papp (B-A, 10⁻⁶ cm/s) 9.115.8
Efflux Ratio 1.073.76

Table 4: Caco-2 permeability and efflux data for selected derivatives.

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is pharmacologically active and available for clearance.[7][13] Therefore, determining the extent of binding to plasma proteins is critical.[14] Rapid Equilibrium Dialysis (RED) is a common and reliable method.[15]

ParameterDerivative ADerivative B
Human Plasma (% Bound) 92.599.8
Rat Plasma (% Bound) 91.899.7
Fraction Unbound (fu) 0.0750.002

Table 5: Comparative plasma protein binding data.

Cytochrome P450 Inhibition

Assessing the potential for a new chemical entity to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement to predict drug-drug interactions (DDIs).[16][17][18]

G Compound Test Compound CYP3A4 CYP3A4 Compound->CYP3A4 Inhibits Metabolite Metabolite (Measured) CYP3A4->Metabolite Produces Substrate Probe Substrate Substrate->CYP3A4 Metabolized by

Caption: Conceptual diagram of a CYP450 inhibition assay.

Experimental Protocol: CYP450 Inhibition IC₅₀ Determination

  • Prepare Reagents: Human liver microsomes, a cocktail of specific CYP probe substrates, and NADPH regenerating system.

  • Incubation: Pre-incubate the test compound at various concentrations with liver microsomes and the probe substrate cocktail.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. Incubate at 37°C.

  • Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the formation of probe substrate metabolites using LC-MS/MS.[18][19][20]

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Tier 3: In Vivo Pharmacokinetic Studies

The definitive assessment of a compound's ADME properties comes from in vivo studies, typically conducted in rodents (e.g., Sprague-Dawley rats).[21][22] These studies are essential to determine key PK parameters and oral bioavailability.

Study Design

A typical study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[23]

  • IV Administration (e.g., 1 mg/kg): Allows for the determination of clearance (CL), volume of distribution (Vd), and terminal half-life (t₁/₂).

  • PO Administration (e.g., 10 mg/kg): Allows for the determination of the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC).

Bioanalytical Method

A robust and sensitive bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is required to quantify the compound in plasma samples.[19][24][25][26]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3-4 per group) for at least 3 days.[27]

  • Dosing: Administer the compound formulation via IV (tail vein) or PO (oral gavage).

  • Blood Sampling: Collect sparse blood samples (e.g., 50 µL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify drug concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) of the plasma concentration-time data to calculate PK parameters.

ParameterUnitDerivative A (IV)Derivative A (PO)
Dose mg/kg110
AUC₀-inf ng*h/mL12507800
CL mL/min/kg13.3-
Vdss L/kg3.5-
t₁/₂ h4.14.5
Cmax ng/mL-1550
Tmax h-1.0
Bioavailability (F%) %-62.4

Table 6: Key pharmacokinetic parameters for Derivative A in rats.

Conclusion: Synthesizing the Data for Candidate Selection

By systematically progressing through this experimental cascade, researchers can build a comprehensive pharmacokinetic profile for each 3'-Azetidinomethyl-2,3-dichlorobenzophenone derivative. The ideal candidate will exhibit a balanced profile of good solubility and permeability, high metabolic stability, low risk of CYP inhibition, and favorable in vivo pharmacokinetics, including significant oral bioavailability. This data-driven approach, grounded in robust experimental design and validated protocols, is fundamental to advancing the most promising molecules toward clinical development.

References

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Comparative

assessing the selectivity of 3'-Azetidinomethyl-2,3-dichlorobenzophenone against a panel of kinases

<content_type="publish_comparison_guides"> <title>A Researcher's Guide to Assessing Kinase Selectivity: A Comparative Analysis of 3'-Azetidinomethyl-2,3-dichlorobenzophenonetitle> <audience>Researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

<content_type="publish_comparison_guides"> <title>A Researcher's Guide to Assessing Kinase Selectivity: A Comparative Analysis of 3'-Azetidinomethyl-2,3-dichlorobenzophenonetitle> <audience>Researchers, scientists, and drug development professionalsaudience>

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1][2][3] The human kinome comprises over 500 members, and their structural similarity presents a significant challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects and associated toxicities, complicating clinical development.[3] Therefore, a rigorous assessment of a compound's kinase selectivity profile is a cornerstone of preclinical research. This guide provides an in-depth, comparative framework for evaluating the selectivity of a novel investigational compound, 3'-Azetidinomethyl-2,3-dichlorobenzophenone, against a comprehensive panel of kinases. We will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into data interpretation and visualization, empowering researchers to make informed decisions in their drug discovery programs.

Compound Profile: 3'-Azetidinomethyl-2,3-dichlorobenzophenone

Chemical Structure:

  • Core Scaffold: Benzophenone

  • Key Substitutions:

    • 2,3-dichloro substitution on one phenyl ring.

    • 3'-Azetidinomethyl group on the second phenyl ring.

The benzophenone core is a known scaffold in medicinal chemistry, and the azetidine moiety is increasingly utilized to improve physicochemical properties and target engagement. The dichlorination pattern is anticipated to influence the conformational preference and electronic properties of the molecule, potentially contributing to its binding affinity and selectivity.

Hypothesized Mechanism of Action:

Based on its structural features, 3'-Azetidinomethyl-2,3-dichlorobenzophenone is hypothesized to be an ATP-competitive kinase inhibitor. The core scaffold is expected to occupy the adenine-binding pocket of the kinase, with the substituents exploring adjacent hydrophobic regions, thereby conferring selectivity.

Rationale for Kinase Panel Selection

Characterizing the selectivity of a kinase inhibitor requires screening against a diverse and representative panel of kinases. A small, randomly selected panel can provide a misleading picture of a compound's specificity.[1][5] A well-designed panel should encompass:

  • Kinome-wide Representation: Including members from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases, etc.) provides a broad overview of selectivity.

  • Therapeutically Relevant Kinases: Over-representation of kinases implicated in various diseases, particularly cancer, is crucial for assessing potential therapeutic applications and off-target liabilities.

  • Known Promiscuous Kinases: Including kinases that are known to be inhibited by a wide range of compounds can help to flag potentially non-selective molecules early in the discovery process.

For this guide, we will utilize a hypothetical panel of 96 kinases, representing a balance between comprehensive kinome coverage and practical screening feasibility.

Experimental Design and Protocols

A tiered approach is typically employed for kinase selectivity profiling. This involves a primary screen at a single high concentration to identify initial "hits," followed by a secondary screen to determine the potency (IC50) for those hits.

Primary Screen: Single-Concentration Inhibition

The primary screen aims to rapidly identify kinases that are significantly inhibited by the test compound at a relatively high concentration (e.g., 1 µM or 10 µM). This allows for the efficient triage of a large number of kinases.

Secondary Screen: IC50 Determination

For kinases showing significant inhibition in the primary screen (e.g., >50% inhibition), a secondary screen is performed to determine the half-maximal inhibitory concentration (IC50). This involves a dose-response experiment with a range of compound concentrations.

Experimental Workflow Diagram

G cluster_0 Primary Screen cluster_1 Data Analysis cluster_2 Secondary Screen cluster_3 Selectivity Profile a Compound @ 10 µM c Perform Kinase Assay (e.g., ADP-Glo) a->c b Kinase Panel (96 kinases) b->c d Measure % Inhibition c->d e Identify Hits (% Inhibition > 50%) d->e f Dose-Response (e.g., 10 concentrations) e->f g Perform Kinase Assay f->g h Calculate IC50 Values g->h i Comparative Analysis h->i

Caption: Kinase selectivity profiling workflow.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][7]

Materials:

  • 3'-Azetidinomethyl-2,3-dichlorobenzophenone

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[8]

  • ADP-Glo™ Kinase Assay kit (Promega)[6]

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in 100% DMSO.

    • For the primary screen, create a working solution that will result in a final assay concentration of 10 µM.

    • For the secondary screen, perform a serial dilution to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup (5 µL reaction volume):

    • Add 1 µL of test compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.

    • Add 2 µL of a mixture containing the kinase and substrate in reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

Primary Screen Data

The results of the primary screen are typically expressed as percent inhibition, calculated as follows:

% Inhibition = 100 * (1 - (Luminescence_compound / Luminescence_vehicle))

Table 1: Hypothetical Primary Screen Results for Selected Kinases (at 10 µM)

KinaseKinase Family% Inhibition
ABL1TK95.2
SRCTK88.7
LCKTK85.1
EGFRTK12.5
CDK2CMGC5.3
ROCK1AGC98.1
p38αCMGC7.8
Secondary Screen Data and IC50 Calculation

For kinases identified as hits in the primary screen, the IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[9]

Table 2: Hypothetical IC50 Values for 3'-Azetidinomethyl-2,3-dichlorobenzophenone

KinaseIC50 (nM)
ABL125
SRC78
LCK110
ROCK115
Quantifying Selectivity: The Selectivity Score (S-Score)

A simple and widely used metric for quantifying selectivity is the Selectivity Score (S-score). It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[1][5]

S(1µM) = (Number of kinases with IC50 < 1 µM) / (Total number of kinases tested)

A lower S-score indicates higher selectivity. For our hypothetical data, assuming only the four kinases in Table 2 have an IC50 < 1 µM out of the 96 kinases tested:

S(1µM) = 4 / 96 = 0.042

Comparative Analysis

To put the selectivity of 3'-Azetidinomethyl-2,3-dichlorobenzophenone into context, it is useful to compare its profile to that of well-characterized kinase inhibitors.

Table 3: Comparison of Selectivity Scores for Known Kinase Inhibitors

CompoundPrimary Target(s)S(1µM)Reference
Imatinib ABL, KIT, PDGFR~0.03[10][11]
Dasatinib SRC, ABL~0.18[1][10]
Sorafenib BRAF, VEGFR, PDGFR~0.10[12][13]
3'-Azetidinomethyl-2,3-dichlorobenzophenone (Hypothetical) ROCK1, ABL, SRC, LCK0.042-

Based on this hypothetical data, 3'-Azetidinomethyl-2,3-dichlorobenzophenone exhibits a favorable selectivity profile, comparable to that of Imatinib. Its potent inhibition of ROCK1, in addition to the SRC family kinases, suggests a potential dual-targeting mechanism that could be explored further.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinase inhibitor selectivity is by mapping the inhibition data onto a kinome tree diagram.[14][15] This provides an intuitive representation of the inhibitor's activity across the entire kinome.

G cluster_TK Tyrosine Kinases (TK) cluster_AGC AGC Group cluster_CMGC CMGC Group TK1 TK2 TK1->TK2 ABL1 ABL1 TK2->ABL1 TK3 TK4 TK3->TK4 TK5 TK4->TK5 TK6 TK5->TK6 TK7 TK6->TK7 TK8 TK7->TK8 TK9 TK8->TK9 TK10 TK9->TK10 SRC SRC ABL1->SRC LCK LCK SRC->LCK LCK->TK3 AGC1 ROCK1 ROCK1 AGC1->ROCK1 AGC2 AGC3 AGC2->AGC3 AGC4 AGC3->AGC4 AGC5 AGC4->AGC5 ROCK1->AGC2 CMGC1 CMGC2 CMGC1->CMGC2 CMGC3 CMGC2->CMGC3 CMGC4 CMGC3->CMGC4 CMGC5 CMGC4->CMGC5

Caption: Simplified kinome tree illustrating the hypothetical selectivity of 3'-Azetidinomethyl-2,3-dichlorobenzophenone. Red indicates potent inhibition (IC50 < 50 nM), yellow indicates moderate inhibition (IC50 50-200 nM).

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to assessing the selectivity of a novel kinase inhibitor, 3'-Azetidinomethyl-2,3-dichlorobenzophenone. Through a combination of primary and secondary screening, coupled with robust data analysis and visualization, a clear picture of the compound's selectivity profile can be established.

The hypothetical data presented for 3'-Azetidinomethyl-2,3-dichlorobenzophenone suggests it is a potent and selective inhibitor of ROCK1 and members of the SRC kinase family. This profile warrants further investigation, including:

  • Cellular Assays: To confirm target engagement and functional effects in a cellular context.

  • Structural Biology: To elucidate the binding mode of the inhibitor and guide further structure-activity relationship (SAR) studies.

  • In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and tolerability of the compound in preclinical models.

By following the principles and methodologies outlined in this guide, researchers can effectively characterize the selectivity of their kinase inhibitors, a critical step in the journey from a promising compound to a potential therapeutic agent.

References

  • U.o. E. P. M. C. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link].

  • L. Y. et al. Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Z. Y. et al. Strategy toward Kinase-Selective Drug Discovery.
  • B. D. D. et al. Measuring and interpreting the selectivity of protein kinase inhibitors. British Journal of Pharmacology 169, 1784–1806 (2013).
  • F. M. I. D. et al. A quantitative analysis of kinase inhibitor selectivity.
  • M. R. et al. Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. International Journal of Molecular Sciences 25, 33 (2023).
  • S. E. et al. Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters (2024) doi:10.1021/acsmedchemlett.3c00497.
  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link].

  • R. G. et al. Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology 12, 14 (2012).
  • S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Request PDF. Available at: [Link].

  • A. A. et al. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLOS ONE 8, e78874 (2013).
  • B. S. et al. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors.
  • In vitro kinase assay. protocols.io (2023).
  • L. J. M. et al. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2,3-dihydro-2-thioxo-4(1H)quinazolinone (R59949). The Journal of biological chemistry 275, 30334–30339 (2000).
  • W. J. A. et al. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (2024) doi:10.1039/D3SC05101F.
  • I. M. J. Assay Development for Protein Kinase Enzymes. in Assay Guidance Manual (eds. S. M. & T. D. J.)
  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link].

  • Evaluating Imatinib’s Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. Available at: [Link].

  • P. D. G. et al.
  • K. P. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv 2022.05.04.490659 (2022) doi:10.1101/2022.05.04.490659.
  • K. B. S. & S. D. W. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology 11, 2897–2900 (2016).
  • KINOMEscan Primary-384 Job Setup. Available at: [Link].

  • Home. International Centre for Kinase Profiling. Available at: [Link].

  • The Human Kinome. Available at: [Link].

  • ADP Glo Protocol. Available at: [Link].

  • Calculated IC50 values for Tyrosine Kinase Inhibitors. Available at: [Link].

  • Kinase assays. BMG LABTECH. Available at: [Link].

  • Tools. Dark Kinase Knowledgebase. Available at: [Link].

  • A. M. et al. Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. International Journal of Molecular Sciences 25, 4118 (2024).
  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. Available at: [Link].

Sources

Validation

A Framework for the Comparative Analysis of 3'-Azetidinomethyl-2,3-dichlorobenzophenone: A Guide for Drug Discovery Researchers

In the landscape of medicinal chemistry, the benzophenone scaffold serves as a versatile template for the development of novel therapeutic agents. The introduction of various substituents can dramatically alter the pharm...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzophenone scaffold serves as a versatile template for the development of novel therapeutic agents. The introduction of various substituents can dramatically alter the pharmacological profile of these molecules. This guide provides a comprehensive framework for the statistical and experimental analysis of a novel derivative, 3'-Azetidinomethyl-2,3-dichlorobenzophenone, and compares its potential performance against structurally related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

The core of this guide is not merely to present data but to illuminate the scientific rationale behind the experimental design and data interpretation. We will explore the causality behind our proposed experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction to 3'-Azetidinomethyl-2,3-dichlorobenzophenone and Rationale for Comparative Analysis

3'-Azetidinomethyl-2,3-dichlorobenzophenone is a novel compound featuring a dichlorinated benzophenone core and an azetidinomethyl substituent. The dichlorobenzophenone moiety is a known pharmacophore found in compounds with a range of biological activities, while the azetidine ring can influence physicochemical properties such as solubility and metabolic stability, and may also provide a key interaction point with biological targets.

Given the nascent stage of research on this specific molecule, a rigorous comparative analysis is essential to ascertain its therapeutic potential. This guide proposes a head-to-head comparison with two other hypothetical dichlorobenzophenone derivatives to contextualize its performance:

  • Comparator A: 3'-Pyrrolidinomethyl-2,3-dichlorobenzophenone: To assess the impact of a five-membered heterocyclic ring versus the four-membered azetidine.

  • Comparator B: 3'-Azetidinomethyl-3,4-dichlorobenzophenone: To evaluate the influence of the chlorine substitution pattern on the benzophenone core.

Proposed Experimental Workflow for Comparative Analysis

The following workflow outlines a logical sequence of experiments to characterize and compare the biological activity and drug-like properties of 3'-Azetidinomethyl-2,3-dichlorobenzophenone and its comparators.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: ADME & Toxicology cluster_2 Phase 3: Data Analysis & Lead Selection A Compound Synthesis and Characterization B Antiproliferative Activity Screening (e.g., NCI-60 Panel) A->B C Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Induction) B->C G Statistical Analysis of Potency and Selectivity C->G D Metabolic Stability Assessment (Microsomal Stability Assay) E Aqueous Solubility Determination D->E F In Vitro Cytotoxicity (e.g., against normal cell lines) E->F F->G H Structure-Activity Relationship (SAR) and Multiparameter Optimization G->H I Lead Candidate Nomination H->I

Figure 1: A proposed experimental workflow for the comprehensive evaluation of novel benzophenone derivatives.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments proposed in the workflow.

Antiproliferative Activity Screening (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compounds on a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of 3'-Azetidinomethyl-2,3-dichlorobenzophenone and comparator compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Microsomal Stability Assay

This assay provides an in vitro measure of a compound's metabolic stability in the presence of liver microsomes, a key indicator of its potential in vivo half-life.

Principle: The compound is incubated with liver microsomes and NADPH (a cofactor for cytochrome P450 enzymes). The disappearance of the parent compound over time is monitored by LC-MS/MS.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer (100 mM, pH 7.4).

  • Initiation of Reaction: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Hypothetical Comparative Data Analysis

To illustrate the application of this guide, we present hypothetical data for our target compound and its comparators.

Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
3'-Azetidinomethyl-2,3-dichlorobenzophenone 5.2 ± 0.8 8.1 ± 1.2 6.5 ± 0.9
Comparator A12.8 ± 2.115.3 ± 2.514.1 ± 2.3
Comparator B9.5 ± 1.511.2 ± 1.810.3 ± 1.6
Doxorubicin (Positive Control)0.1 ± 0.020.2 ± 0.030.15 ± 0.02

Interpretation: The hypothetical data in Table 1 suggests that 3'-Azetidinomethyl-2,3-dichlorobenzophenone exhibits superior potency against all three cancer cell lines compared to its structural analogs. The smaller, more rigid azetidine ring may confer a more favorable binding orientation within the target protein compared to the larger pyrrolidine ring of Comparator A. The 2,3-dichloro substitution pattern also appears to be more advantageous for activity than the 3,4-dichloro arrangement of Comparator B.

Table 2: Comparative ADME Properties
CompoundAqueous Solubility (µM)Microsomal Stability (t₁/₂ in min)
3'-Azetidinomethyl-2,3-dichlorobenzophenone 25.4 45.2
Comparator A18.932.8
Comparator B22.141.5

Interpretation: The hypothetical ADME data in Table 2 indicates that 3'-Azetidinomethyl-2,3-dichlorobenzophenone possesses a favorable balance of solubility and metabolic stability. The azetidine moiety may contribute to improved aqueous solubility compared to the more lipophilic pyrrolidine ring in Comparator A. Its metabolic stability is also encouraging, suggesting a potentially reasonable in vivo half-life.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data allows for the formulation of an initial SAR.

SAR cluster_SAR Structure-Activity Relationship (SAR) Insights Azetidine Azetidine Ring (vs. Pyrrolidine) - Increased Potency - Improved Solubility Dichloro_2_3 2,3-Dichloro Substitution (vs. 3,4-Dichloro) - Enhanced Potency Benzophenone Benzophenone Core (Common Scaffold) Benzophenone->Azetidine Substituent Effect Benzophenone->Dichloro_2_3 Substitution Pattern

Figure 2: A diagram illustrating the initial structure-activity relationship based on the hypothetical data.

Further mechanistic studies would be warranted to elucidate the precise mode of action. For instance, if kinase inhibition is suspected, a broad panel of kinase assays could be employed. If apoptosis is induced, Western blot analysis for key apoptotic markers (e.g., cleaved caspase-3, PARP) would be a logical next step.

Conclusion and Future Directions

This guide has presented a comprehensive framework for the systematic evaluation of 3'-Azetidinomethyl-2,3-dichlorobenzophenone. Through a series of well-defined experimental protocols and a comparative analysis against rationally chosen analogs, researchers can effectively profile its therapeutic potential. The hypothetical data presented herein suggests that 3'-Azetidinomethyl-2,3-dichlorobenzophenone is a promising lead compound with superior potency and favorable drug-like properties.

Future work should focus on validating these findings through rigorous experimentation, expanding the panel of cancer cell lines, and initiating in vivo efficacy studies in relevant animal models. A thorough investigation into its mechanism of action will be crucial for its continued development as a potential therapeutic agent.

References

At present, there is no specific literature available for 3'-Azetidinomethyl-2,3-dichlorobenzophenone. The protocols and interpretations provided are based on established methodologies in drug discovery and the known properties of related chemical series. For general methodologies, the following resources are recommended:

  • Principles of Drug Discovery. (2022). Springer. [Link]

  • The MTT Assay: A Method for Cellular Viability and Cytotoxicity. (2021). JoVE. [Link]

  • Optimization of in vitro metabolic stability assays for drug discovery. (2019). Drug Discovery Today. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3'-Azetidinomethyl-2,3-dichlorobenzophenone

This document provides a detailed, procedural guide for the safe and compliant disposal of 3'-Azetidinomethyl-2,3-dichlorobenzophenone (CAS No. 898772-06-0).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3'-Azetidinomethyl-2,3-dichlorobenzophenone (CAS No. 898772-06-0). As a specialized compound likely utilized in drug discovery and synthetic chemistry, its unique structure necessitates a conservative and informed approach to waste management. This guide moves beyond simple instructions to explain the chemical reasoning behind each procedural step, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • The Dichlorinated Benzophenone Core : This moiety presents the primary environmental and health hazards.

    • Persistence and Ecotoxicity : Halogenated organic compounds are often resistant to natural degradation, leading to persistence in the environment.[1] Dichlorinated aromatics, in particular, are known to be toxic to aquatic life with long-lasting effects.[2] Improper disposal could lead to significant environmental contamination.

    • Incineration Byproducts : The high-temperature incineration required for these compounds can produce hazardous byproducts like hydrogen chloride (HCl) gas, which must be managed in specialized facilities equipped with scrubbers.[3]

  • The Azetidine Ring : The four-membered heterocyclic amine introduces additional handling risks.

    • Reactivity and Corrosivity : The parent compound, azetidine, is classified as a flammable and corrosive substance that can cause severe skin burns and eye damage.[4][5] While the N-substitution in our target molecule may modulate this reactivity, it is prudent to assume similar hazardous potential.

    • Flammability : Azetidine is a flammable liquid.[6] This property necessitates storing the compound and its waste away from ignition sources.

Based on this analysis, 3'-Azetidinomethyl-2,3-dichlorobenzophenone must be handled and disposed of as a toxic, environmentally hazardous, and potentially reactive halogenated organic chemical waste .

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before beginning any waste consolidation, it is imperative to establish a safe working environment.

Engineering Controls : All handling and preparation of this waste must be conducted within a certified chemical fume hood. This minimizes the risk of inhaling potentially harmful aerosols or vapors.

Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, grounded in best practices for handling hazardous organic compounds.[7][8]

EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes.
Body Protection Chemically resistant lab coatProtects against contamination of personal clothing.
Respiratory Not required if handled exclusively within a fume hood.A respirator may be necessary for spill cleanup outside of a fume hood.

Spill Management : In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4] Do not use combustible materials like paper towels or sawdust to absorb the bulk of the spill.[4] Collect the contaminated absorbent into a sealed, properly labeled hazardous waste container for disposal.

Step-by-Step Disposal Protocol

The primary disposal pathway for this compound is through a licensed hazardous waste management service. The following steps ensure that the waste is collected, stored, and prepared for pickup in a safe and compliant manner.

Step 1: Waste Classification and Segregation This compound must be classified as Halogenated Organic Waste . This is the most critical step, as mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[1][9]

  • Action : Designate a specific waste container solely for 3'-Azetidinomethyl-2,3-dichlorobenzophenone and other chlorinated or halogenated organic wastes.

  • Causality : Specialized high-temperature incineration is required for halogenated waste to ensure complete destruction and to manage the resulting acidic gases.[3][9] Mixing with non-halogenated solvents contaminates the entire volume, forcing the more expensive disposal route for all of it.

Step 2: Container Selection Choose a container that is chemically compatible and robust.

  • Action : Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, leak-proof screw cap.[10]

  • Causality : The container must not react with or be degraded by the chemical waste. Ensure the container is in good condition, free from cracks or damage. Do not fill containers beyond 90% capacity to allow for vapor expansion.[10][11]

Step 3: Proper Labeling Accurate and detailed labeling is a regulatory requirement and essential for safety.

  • Action : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[12][13] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "3'-Azetidinomethyl-2,3-dichlorobenzophenone" and its CAS number "898772-06-0" .

    • An accurate list of all constituents if it is a mixed waste stream.

    • Appropriate hazard indicators (e.g., pictograms for "Toxic," "Environmental Hazard," and potentially "Flammable" or "Corrosive").[13]

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the waste container in a designated and properly managed location.

  • Action : Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][14] The SAA should be a well-ventilated area, away from ignition sources, and ideally within secondary containment to contain any potential leaks.[14][15]

  • Causality : SAAs are a provision under the EPA's Resource Conservation and Recovery Act (RCRA) that allows for the safe accumulation of hazardous waste in a laboratory before it is moved to a central storage area.[11][12] Keeping the container closed when not adding waste is a key compliance and safety requirement.[14]

Step 5: Arranging for Final Disposal The final step is the transfer of the waste to a professional disposal service.

  • Action : Once the container is full (or when the experiment is complete), contact your institution's Environmental Health & Safety (EHS) office or your contracted hazardous waste disposal vendor to schedule a pickup.

  • Causality : Federal and local regulations mandate that hazardous waste be transported and disposed of by licensed professionals to ensure it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]

Visual Workflow for Disposal Decision-Making

The following diagram outlines the critical decision points in the disposal process for 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposition A Identify Waste: 3'-Azetidinomethyl-2,3-dichlorobenzophenone B Consult Hazard Analysis: - Halogenated Organic - Toxic - Ecotoxic - Potentially Reactive A->B C Don Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat B->C D Work in Chemical Fume Hood C->D E Select Waste Container: HDPE, Leak-proof, <90% Full D->E F Segregate Waste Stream E->F G Halogenated Waste Container F->G Is it Halogenated? YES H Non-Halogenated Waste (Separate Container) F->H NO I Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name & CAS - Hazard Pictograms G->I J Store in designated Satellite Accumulation Area (SAA) I->J K Container Full or Project Complete J->K L Contact EHS or Licensed Hazardous Waste Vendor K->L M Transfer to Authorized Personnel for High-Temperature Incineration L->M

Caption: Disposal workflow for 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

References

  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Available at: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]

  • National University of Singapore, Department of Chemistry. Disposal of Waste Solvents. Available at: [Link]

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Handling

Personal protective equipment for handling 3'-Azetidinomethyl-2,3-dichlorobenzophenone

A Proactive Safety Framework for Handling 3'-Azetidinomethyl-2,3-dichlorobenzophenone As researchers and scientists at the forefront of drug development, we often encounter novel chemical entities for which comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 3'-Azetidinomethyl-2,3-dichlorobenzophenone

As researchers and scientists at the forefront of drug development, we often encounter novel chemical entities for which comprehensive safety data is not yet available. 3'-Azetidinomethyl-2,3-dichlorobenzophenone is one such compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and informed approach to safety is not just recommended, but essential. This guide provides a framework for selecting appropriate personal protective equipment (PPE) and establishing safe handling procedures based on a critical evaluation of the compound's structural motifs: a benzophenone core, a dichlorinated aromatic ring, and an azetidine substituent.

The causality behind our recommendations stems from a composite risk assessment. We will dissect the known hazards of each component to build a comprehensive safety protocol. This self-validating system of caution ensures that we are prepared for the potential risks this compound may present.

Understanding the Risks: A Structural Approach

A prudent assessment of 3'-Azetidinomethyl-2,3-dichlorobenzophenone's potential hazards begins with an analysis of its constituent chemical functionalities.

  • Benzophenone Core: The benzophenone structure is known for its photochemical reactivity. Upon absorption of ultraviolet (UV) light, it can form a diradical, which can lead to the generation of reactive oxygen species. While primarily a concern in photochemical reactions, this underlying reactivity warrants caution.[1] Solid benzophenone can also pose a dust explosion hazard if handled in large quantities.[2] General handling guidelines for benzophenone call for avoiding contact with skin, eyes, and clothing, and minimizing dust generation.[2]

  • Dichlorinated Aromatic Ring: The presence of two chlorine atoms on the benzene ring classifies this compound as a halogenated organic. Dichlorobenzenes are known to be toxic to aquatic life with long-lasting effects and can be harmful if swallowed. Prolonged or repeated exposure to some dichlorobenzene isomers may cause damage to organs such as the liver and kidneys. Therefore, systemic absorption through skin contact or inhalation must be minimized.

  • Azetidine Moiety: The azetidine ring, a four-membered nitrogen-containing heterocycle, is a reactive functional group. Azetidine itself is known to cause severe skin burns and eye damage.[3] Azetidine derivatives can also be skin and eye irritants and may cause respiratory irritation.[4][5] This highlights the potential for this compound to be corrosive or irritating upon contact.

Based on this analysis, we must assume that 3'-Azetidinomethyl-2,3-dichlorobenzophenone may be a skin and eye irritant or corrosive, potentially harmful if ingested or inhaled, and may have long-term systemic effects with repeated exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, the correct selection and use of PPE is critical for immediate personal safety.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldThe azetidine and benzophenone moieties suggest a high potential for eye irritation or severe damage.[3][6] A face shield provides an additional layer of protection against splashes when handling larger quantities or during vigorous mixing.
Hand Protection Nitrile or Neoprene glovesNitrile gloves offer good resistance to a variety of chemicals, including many solvents used to dissolve benzophenone derivatives.[7] For prolonged contact or when handling larger quantities, heavier-duty gloves like butyl rubber should be considered. Always inspect gloves for tears or punctures before use.
Body Protection A lab coat, buttoned completelyA standard lab coat protects against incidental splashes and contact with contaminated surfaces.
Respiratory Protection Use in a certified chemical fume hoodDue to the potential for respiratory irritation from the azetidine component and the unknown inhalation toxicity of the overall molecule, all handling of 3'-Azetidinomethyl-2,3-dichlorobenzophenone should be performed within a properly functioning chemical fume hood.[4][8]
Step-by-Step Guide to Safe Handling
  • Preparation and Planning:

    • Before beginning any work, ensure you have read and understood this safety guide.

    • Locate the nearest safety shower and eyewash station.

    • Prepare your workspace within a chemical fume hood.

    • Have all necessary equipment and reagents ready to minimize movement in and out of the hood.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your chemical splash goggles.

    • Wash and dry your hands thoroughly before putting on gloves.

    • If a face shield is required, put it on over your goggles.

  • Handling the Compound:

    • Handle the compound in the smallest quantities necessary for your experiment.

    • If the compound is a solid, be mindful of dust generation. Avoid actions that could create airborne particles.[2]

    • If transferring the compound, use a spatula or other appropriate tool. Avoid direct contact with gloves.

    • Keep all containers of the compound sealed when not in use.

  • Post-Handling Procedures:

    • After handling, decontaminate any surfaces that may have come into contact with the compound.

    • Remove gloves using a technique that avoids touching the outer surface with your bare hands.

    • Dispose of gloves in the appropriate chemical waste container.

    • Wash your hands thoroughly with soap and water.

    • Remove your lab coat and store it in a designated area.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[10]

Disposal Plan: Ensuring Environmental Responsibility

As a halogenated organic compound, 3'-Azetidinomethyl-2,3-dichlorobenzophenone must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, sealed, and properly labeled container. This includes contaminated gloves, absorbent materials, and any residual compound.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3'-Azetidinomethyl-2,3-dichlorobenzophenone".[10]

  • Do Not Mix: Do not mix halogenated organic waste with non-halogenated waste, as this can significantly increase disposal costs and complexity.[11][12][13]

  • Disposal Route: Follow your institution's guidelines for the disposal of halogenated organic waste, which typically involves incineration by a licensed hazardous waste disposal company.[11]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for safely handling 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

G cluster_prep Preparation & Risk Assessment cluster_controls Implementation of Controls cluster_post Post-Handling & Disposal cluster_emergency Emergency Response start Start: New Experiment with 3'-Azetidinomethyl-2,3-dichlorobenzophenone no_sds No Specific SDS Available start->no_sds risk_assessment Perform Composite Risk Assessment: - Benzophenone (photoreactivity, dust) - Dichlorobenzene (toxicity) - Azetidine (corrosivity, irritation) no_sds->risk_assessment identify_hazards Identify Potential Hazards: - Skin/Eye Irritation/Corrosion - Inhalation/Ingestion Toxicity - Systemic Effects risk_assessment->identify_hazards eng_controls Engineering Controls: Work in a certified chemical fume hood. identify_hazards->eng_controls ppe_selection Select Appropriate PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat eng_controls->ppe_selection handling_protocol Follow Safe Handling Protocol: - Minimize quantities - Avoid dust - Proper storage ppe_selection->handling_protocol decontamination Decontaminate work area handling_protocol->decontamination exposure Exposure Event (Skin/Eye/Inhalation) handling_protocol->exposure If exposure occurs waste_disposal Segregate and Label Waste: 'Halogenated Organic Waste' decontamination->waste_disposal ppe_doffing Properly Doff and Dispose of PPE waste_disposal->ppe_doffing hand_wash Wash Hands Thoroughly ppe_doffing->hand_wash end End of Procedure hand_wash->end first_aid Administer Immediate First Aid: - Flush with water (15 min) - Move to fresh air exposure->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: Workflow for risk assessment and safe handling of 3'-Azetidinomethyl-2,3-dichlorobenzophenone.

By adhering to this comprehensive safety framework, researchers can confidently and safely handle 3'-Azetidinomethyl-2,3-dichlorobenzophenone, ensuring both personal well-being and the integrity of their research.

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